Calix[4]arene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O4/c29-25-17-5-1-6-18(25)14-20-8-3-10-22(27(20)31)16-24-12-4-11-23(28(24)32)15-21-9-2-7-19(13-17)26(21)30/h1-12,29-32H,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNHVQZZPXPQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=CC=CC(=C4O)CC5=CC=CC1=C5O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340197 | |
| Record name | Calix[4]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74568-07-3 | |
| Record name | 25,26,27,28-Tetrahydroxycalix[4]arene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74568-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calix[4]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
basic principles of Calixarene host-guest chemistry
An In-depth Technical Guide to the Basic Principles of Calixarene Host-Guest Chemistry
For Researchers, Scientists, and Drug Development Professionals
Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde, creating a unique three-dimensional, basket-like architecture.[1] Their name is derived from the Greek word calix, meaning chalice or vase, which aptly describes their shape.[1] This structure is fundamental to their function in host-guest chemistry, providing a pre-organized hydrophobic cavity that can encapsulate a variety of guest molecules and ions.[1][2] The size of this cavity can be tuned by varying the number of phenol units in the macrocycle, with calix[3]arenes, calix[4]arenes, and calix[5]arenes being the most commonly studied.[6]
The primary driving forces for the formation of calixarene-guest complexes are non-covalent interactions. These include:
-
Hydrophobic Interactions: The nonpolar cavity of the calixarene readily encapsulates hydrophobic guest molecules in aqueous solutions.
-
π-π Stacking: The electron-rich aromatic rings of the calixarene can interact favorably with guest molecules also containing aromatic systems.[2]
-
Cation-π Interactions: The electron-rich cavity can bind to cations.
-
Hydrogen Bonding: Functional groups on the upper or lower rims of the calixarene can form hydrogen bonds with suitable guest molecules.
-
Van der Waals Forces: These non-specific interactions contribute to the overall stability of the host-guest complex.[7]
A key feature of calixarenes is their conformational flexibility. Calix[3]arenes, for example, can exist in four distinct conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate.[1] The cone conformation is often the most stable due to intramolecular hydrogen bonding between the hydroxyl groups on the lower rim, and it provides a well-defined binding pocket.[1]
The versatility of calixarenes is greatly enhanced by the ease with which they can be chemically modified at both the "upper rim" (the para-positions of the phenol units) and the "lower rim" (the hydroxyl groups).[8] This allows for the introduction of a wide range of functional groups to tailor the solubility, selectivity, and binding affinity of the host for specific guests.[8]
Quantitative Analysis of Host-Guest Interactions
The study of calixarene host-guest chemistry relies on the quantitative determination of binding affinities and thermodynamic parameters. This data is crucial for understanding the stability of the complexes and the nature of the interactions.
Binding Affinity Data
The strength of the interaction between a calixarene host and a guest is typically expressed by the association constant (K_a) or the dissociation constant (K_d), where K_a = 1/K_d. A higher K_a value indicates a stronger binding affinity.
| Host | Guest | Solvent | K_a (M⁻¹) | Reference |
| p-Sulfonatocalix[3]arene | Dinuclear Platinum Complex | Not Specified | 6.8 x 10⁴ | [9] |
| Triazole-linked Calix[3]arene | Zn²⁺ | Aqueous Methanolic HEPES buffer (pH 7.4) | 1.49 x 10⁵ | [10] |
| Calix[3]pyrene | N-methylpyridinium | CDCl₃–CD₃CN (9:1) | (1.37 ± 0.3) x 10⁴ | [11] |
| Azocalix[3]arene-Rhodamine System | Rhodamine Dyes | Not Specified | Varies with dye | [12] |
Thermodynamic Parameters
Isothermal titration calorimetry (ITC) is a powerful technique for obtaining a complete thermodynamic profile of the binding interaction. It directly measures the enthalpy change (ΔH) and allows for the calculation of the Gibbs free energy change (ΔG) and the entropy change (ΔS) using the following equation:
ΔG = -RTln(K_a) = ΔH - TΔS
| Host | Guest | Solvent | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) | Reference |
| Calix[3]arene Derivative H | Li⁺ | Acetonitrile | 3.85 | -22.0 | -31.3 | 9.3 | [4] |
| Calix[3]arene Derivative H | Na⁺ | Acetonitrile | 4.25 | -24.3 | -35.6 | 11.3 | [4] |
| Calix[3]arene Derivative H | K⁺ | Acetonitrile | 3.48 | -19.9 | -33.1 | 13.2 | [4] |
| p-Sulfonatocalix[3]arene (C4AS) | 1,10-Phenanthroline (Phen) | Acidic Buffer (pH 2.0) | Not Specified | Not Specified | Not Specified | Not Specified | [13] |
| p-Sulfonatothiacalix[3]arene (TCAS) | 1,10-Phenanthroline (Phen) | Acidic Buffer (pH 2.0) | Not Specified | Not Specified | Not Specified | Not Specified | [13] |
| p-Sulfonatocalix[14]arene (C5AS) | 1,10-Phenanthroline (Phen) | Acidic Buffer (pH 2.0) | Not Specified | Not Specified | Not Specified | Not Specified | [13] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. Chemical shift changes of protons on the host or guest upon complexation can be monitored to determine the binding stoichiometry and association constant.
Protocol for ¹H NMR Titration:
-
Sample Preparation:
-
Prepare a stock solution of the calixarene host of known concentration in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, D₂O).
-
Prepare a stock solution of the guest molecule, typically at a concentration 10-20 times higher than the host, in the same deuterated solvent.
-
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum of the host solution alone.
-
-
Titration:
-
Add small aliquots of the guest solution to the NMR tube containing the host solution.
-
After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.
-
Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Identify a proton on the host or guest that shows a significant change in chemical shift upon binding.
-
Plot the change in chemical shift (Δδ) as a function of the guest concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the association constant (K_a).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic characterization of the interaction.[15]
Protocol for ITC:
-
Sample Preparation:
-
Prepare solutions of the calixarene host and the guest molecule in the same, well-matched buffer. It is crucial that the buffer composition is identical for both solutions to minimize heats of dilution.[16]
-
Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.[17]
-
Accurately determine the concentrations of the host and guest solutions.
-
-
Instrument Setup:
-
Set the experimental temperature.
-
Thoroughly clean the sample and reference cells.
-
Load the reference cell with the dialysis buffer.
-
-
Titration:
-
Load the sample cell with the calixarene host solution (typically at a concentration 10-30 times the K_d).[17]
-
Load the injection syringe with the guest solution (typically 10-20 times the host concentration).[17]
-
Perform a series of small, sequential injections of the guest solution into the sample cell. The heat change after each injection is measured.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding stoichiometry (n), the association constant (K_a), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying host-guest interactions, particularly when the calixarene is functionalized with a fluorophore.[18] Binding of a guest can lead to changes in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.[10]
Protocol for Fluorescence Titration:
-
Sample Preparation:
-
Prepare a stock solution of the fluorescently labeled calixarene host in a suitable solvent.
-
Prepare a stock solution of the guest molecule in the same solvent.
-
-
Initial Spectrum:
-
Record the fluorescence emission spectrum of the host solution in a quartz cuvette.
-
-
Titration:
-
Add small aliquots of the guest solution to the cuvette containing the host solution.
-
After each addition, mix the solution and record the fluorescence spectrum.
-
Correct the spectra for dilution effects.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at a specific wavelength as a function of the guest concentration.
-
Fit the data to a suitable binding model (e.g., Stern-Volmer equation for quenching) to determine the association constant.
-
Visualizing Calixarene Host-Guest Systems
Graphviz diagrams can be used to illustrate the fundamental principles and workflows in calixarene chemistry.
References
- 1. Calixarene - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Critical Analysis of Association Constants between Calixarenes and Nitroaromatic Compounds Obtained by Fluorescence. Implications for Explosives Sensing [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Calixarenes from p-tert-Butylphenol and Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of calixarenes, a class of macrocyclic compounds formed from the condensation of phenols with formaldehyde. Specifically, this document focuses on the synthesis using p-tert-butylphenol as the phenolic precursor, a common starting material that yields p-tert-butylcalix[n]arenes, where 'n' denotes the number of repeating monomer units. These versatile molecules are of significant interest in drug development and various scientific fields due to their unique host-guest complexation capabilities.[1][2]
Introduction to Calixarene Synthesis
Calixarenes are typically synthesized through a base-catalyzed condensation reaction between a para-substituted phenol and formaldehyde.[1][3] The size of the resulting calixarene ring (n = 4, 6, 8, etc.) can be controlled by carefully adjusting the reaction conditions, such as the choice of base, solvent, and temperature.[1] The synthesis generally proceeds in two main stages: the initial formation of a linear oligomeric precursor, followed by a cyclization step.[3]
Reaction Mechanism and Signaling Pathway
The synthesis of calixarenes from p-tert-butylphenol and formaldehyde is a base-catalyzed electrophilic aromatic substitution reaction. The process can be visualized as a series of steps involving the formation of hydroxymethylphenols, followed by their condensation to form linear oligomers, and finally, an intramolecular cyclization to yield the calixarene.
Caption: Reaction mechanism for the base-catalyzed synthesis of p-tert-butylcalixarenes.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of calixarenes. Below are protocols for the synthesis of p-tert-butylcalix[1]arene and p-tert-butylcalix[4]arene, adapted from established literature.[5][6]
3.1. Synthesis of p-tert-butylcalix[1]arene
This procedure involves a two-step process: the preparation of a linear precursor followed by its pyrolysis to induce cyclization.[3][5]
-
Step 1: Preparation of the Precursor
-
Combine 100 g of p-tert-butylphenol, 62 mL of 37% formaldehyde solution, and 1.2 g of sodium hydroxide in 3 mL of water in a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer.[5]
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the mixture at 100–120°C for 2 hours with continued stirring. The mixture will become a viscous, deep yellow or brown-yellow mass.[5]
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the residue in 800–1000 mL of warm diphenyl ether.[5]
-
-
Step 2: Pyrolysis of the Precursor
-
Fit the flask with a nitrogen inlet and heat the solution to 110–120°C while passing a rapid stream of nitrogen over the mixture to remove water.[5]
-
Once water evolution subsides, fit the flask with a condenser and heat the mixture to reflux for 3–4 hours under a gentle flow of nitrogen.[5]
-
Cool the reaction mixture to room temperature and precipitate the product by adding 1.5 L of ethyl acetate.[5]
-
Stir the mixture for 15–30 minutes and then allow it to stand for at least 30 minutes.[5]
-
Filter the solid and wash it sequentially with ethyl acetate, acetic acid, water, and acetone to yield the crude product.[5]
-
Recrystallize the crude product from boiling toluene to obtain pure p-tert-butylcalix[1]arene.[5]
-
3.2. Synthesis of p-tert-butylcalix[4]arene
This one-pot synthesis modifies the conditions to favor the formation of the larger hexamer.[6]
-
In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, combine 100 g of p-tert-butylphenol, 135 mL of 37% formalin solution, and 15 g of potassium hydroxide pellets.[6]
-
Heat and stir the mixture for 2 hours while passing a brisk stream of nitrogen over it to facilitate the removal of water. The mixture will turn into a thick, golden-yellow mass.[6]
-
Add 1 L of xylene to dissolve the semi-solid mass and bring the solution to reflux.[6]
-
Continue refluxing for 3 hours, during which a precipitate will form.[6]
-
Cool the mixture to room temperature and filter the precipitate.[6]
-
The crude product is then dissolved in chloroform and washed with 1 N hydrochloric acid.[6]
-
The organic layer is separated, dried, and concentrated. The product is precipitated by the addition of acetone to the boiling chloroform solution.[6]
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data for the synthesis of p-tert-butylcalix[1]arene and p-tert-butylcalix[4]arene.
| Parameter | p-tert-butylcalix[1]arene | p-tert-butylcalix[4]arene | Reference |
| Reactants | |||
| p-tert-butylphenol | 100 g (0.666 mol) | 100 g (0.665 mol) | [5][6] |
| Formaldehyde (37% soln.) | 62 mL (0.83 mol) | 135 mL (1.8 mol) | [5][6] |
| Base | 1.2 g NaOH (0.03 mol) | 15 g KOH (0.227 mol) | [5][6] |
| Reaction Conditions | |||
| Solvent | Diphenyl ether | Xylene | [5][6] |
| Temperature | Reflux (approx. 259°C) | Reflux (approx. 140°C) | [5][6] |
| Reaction Time | 3-4 hours (pyrolysis) | 3 hours (reflux) | [5][6] |
| Product Information | |||
| Crude Yield | ~61% | Not specified, but final yield is high | [5] |
| Purified Yield | 49% | 74% | [3][5] |
| Melting Point | 342–344°C | 380-381°C | [5][6] |
Experimental Workflow
The general workflow for the synthesis and purification of calixarenes from p-tert-butylphenol and formaldehyde can be visualized as follows:
Caption: General experimental workflow for calixarene synthesis and purification.
Conclusion
The synthesis of calixarenes from p-tert-butylphenol and formaldehyde is a well-established yet nuanced process. The choice of reaction parameters, particularly the base and solvent, plays a critical role in determining the size and yield of the final macrocycle. By following detailed and optimized protocols, researchers can reliably produce these valuable molecular platforms for a wide range of applications in supramolecular chemistry, sensing, and drug delivery. The data and methodologies presented in this guide offer a solid foundation for professionals in the field to successfully synthesize and utilize calixarenes in their research and development endeavors.
References
An In-depth Technical Guide to the Conformational Isomers of Calixarene: Cone vs. Partial Cone
For Researchers, Scientists, and Drug Development Professionals
Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, have garnered significant attention in supramolecular chemistry and drug development.[1][2][3] Their unique basket-like structure allows them to encapsulate guest molecules, making them valuable as drug carriers, sensors, and enzyme mimics.[4][5] The functionality of a calixarene is intrinsically linked to its three-dimensional shape, which is defined by the relative orientation of its constituent phenol units. Among the various possible arrangements, the cone and partial cone conformations are of primary interest due to their distinct host-guest binding properties and relative stabilities. This guide provides a detailed technical overview of these two crucial conformational isomers.
The Conformational Landscape of Calix[6]arenes
Calixarenes, the most studied class of calixarenes, can exist in four principal conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate.[3][6] These arise from the rotation of the phenol rings through the annulus of the macrocycle. The unsubstituted calix[7]arene is conformationally mobile, with the cone conformation being the most stable due to the formation of a circular array of intramolecular hydrogen bonds between the lower rim hydroxyl groups.[3][8][9]
However, functionalization of the lower rim with alkyl or other substituent groups can restrict this rotation, allowing for the isolation of specific, stable conformational isomers.[9][10] The size of these substituents is a critical factor; for instance, when the R groups are larger than ethyl, the conformational interconversion is significantly hindered.[1]
Structural and Energetic Comparison of Cone and Partial Cone Isomers
The cone and partial cone conformations exhibit distinct structural and energetic profiles, which dictate their potential applications.
Structural Characteristics
-
Cone Conformation: In the cone conformation, all four phenolic units point in the same direction, creating a well-defined, cup-like cavity.[3] This arrangement is stabilized by a network of intramolecular hydrogen bonds between the hydroxyl groups on the lower rim.[3][4]
-
Partial Cone Conformation: The partial cone conformation is characterized by one of the four phenolic units being inverted relative to the other three.[3] This inversion disrupts the circular hydrogen bonding network, leading to a more distorted and less symmetrical structure. The partial cone conformation is often a key intermediate in the interconversion between other conformational isomers.[11]
Quantitative Data Summary
The relative stabilities and interconversion barriers of the cone and partial cone conformations are crucial parameters for designing and utilizing calixarenes in specific applications. These values are influenced by the nature of the substituents on both the upper and lower rims, as well as the solvent.
| Parameter | Cone Conformer | Partial Cone Conformer | Notes |
| Relative Stability | Generally the most stable for unsubstituted and lightly substituted calixarenes.[8] | Less stable than the cone; often a thermodynamic minimum but not the global minimum.[2] | The presence of bulky substituents on the lower rim can alter the relative stabilities. |
| Interconversion Energy Barrier (Cone → Partial Cone) | ~14.5 kcal/mol (for a specific derivative)[12] | - | This is the rate-limiting step for the cone to inverted-cone conversion.[12] |
| Characteristic ¹H NMR Signal (Ar-CH₂-Ar protons) | A pair of doublets.[13] | A pair of doublets and one singlet.[13] | These distinct patterns are a primary tool for conformational assignment. |
| Characteristic ¹³C NMR Signal (ArCH₂Ar carbon) | ~31 ppm (syn-oriented phenols). | A combination of signals around 31 ppm and 37 ppm.[14] | The chemical shift is indicative of the relative orientation of the phenolic units. |
| Calculated OH Stretching Frequency (IR) | ~3040 cm⁻¹[15] | ~3043 cm⁻¹[15] | Subtle differences in the hydrogen bonding environment are reflected in the IR spectra. |
Experimental Protocols for Conformational Analysis
The elucidation of calixarene conformation relies on a combination of spectroscopic and analytical techniques, complemented by computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of the calixarene derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. The multiplicity and chemical shifts of the methylene bridge protons (Ar-CH₂-Ar) are highly diagnostic. A pair of doublets typically indicates a cone conformation, while a more complex pattern of doublets and singlets suggests a partial cone or other less symmetrical conformation.[7][13]
-
¹³C NMR Spectroscopy: Obtain a proton-decoupled carbon NMR spectrum. The chemical shift of the methylene bridge carbon is a key indicator of conformation. A signal around 31 ppm is characteristic of the syn arrangement of the phenolic units found in the cone conformation, whereas a signal around 37 ppm indicates an anti arrangement.[14]
-
2D NMR Techniques (NOESY/ROESY): For ambiguous cases, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. These experiments provide information about through-space proximity of protons, which can help to definitively establish the relative orientation of the phenolic rings.[8]
X-ray Crystallography
Methodology:
-
Crystal Growth: Grow single crystals of the calixarene derivative suitable for X-ray diffraction. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure. The resulting model provides precise atomic coordinates, allowing for the unambiguous determination of the solid-state conformation, including bond lengths, bond angles, and torsion angles.[9][16]
Computational Modeling
Methodology:
-
Structure Building: Construct initial 3D models of the cone and partial cone conformations of the calixarene derivative of interest using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization calculations using methods such as Density Functional Theory (DFT) or molecular mechanics to find the lowest energy structures for each conformer.[8][17]
-
Energy Calculations: Calculate the relative energies of the optimized conformers to predict their relative stabilities.
-
Transition State Search: To determine the energy barrier for interconversion, perform a transition state search for the pathway connecting the cone and partial cone isomers.
-
Spectroscopic Prediction: Calculate theoretical NMR chemical shifts and IR frequencies for the optimized structures to aid in the interpretation of experimental spectra.[13][15]
Visualizing Conformational Isomerism and Interconversion
The following diagrams illustrate the relationship between the cone and partial cone conformations and a simplified workflow for their analysis.
Caption: Interconversion pathways between calix[7]arene conformers.
Caption: A typical workflow for the synthesis, isolation, and analysis of calixarene conformers.
Implications for Drug Development
The distinct geometries of the cone and partial cone conformers have profound implications for their application in drug development.
-
Drug Encapsulation and Delivery: The well-defined cavity of the cone conformer is ideal for encapsulating drug molecules, potentially enhancing their solubility, stability, and bioavailability.[4][5] The more open and flexible nature of the partial cone isomer might be exploited for the controlled release of guest molecules in response to external stimuli.
-
Receptor Design: The specific arrangement of functional groups on the calixarene scaffold is crucial for molecular recognition. By locking the calixarene into a specific conformation, researchers can design highly selective receptors for biological targets.
-
Biological Activity: The overall shape of the calixarene can influence its interaction with biological systems. Some calixarene derivatives have shown promise as anticancer, antiviral, and antibacterial agents, and their efficacy is likely dependent on their conformational state.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Conformation Flexibility of Calix[4]arenes - ChemistryViews [chemistryviews.org]
- 3. Calixarene - Wikipedia [en.wikipedia.org]
- 4. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calixarene: A Versatile Material for Drug Design and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datapdf.com [datapdf.com]
- 12. ris.utwente.nl [ris.utwente.nl]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Dawn of Molecular Baskets: A Technical Guide to the Discovery and History of Calixarene Macrocycles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating discovery and rich history of calixarene macrocycles, from their serendipitous origins in the tars of early polymer chemistry to their current status as sophisticated molecular platforms in supramolecular chemistry and drug development. This document provides a comprehensive historical overview, details key synthetic methodologies with experimental protocols, and presents crucial characterization data in easily comparable formats.
A Historical Odyssey: From Bakelite to Molecular Baskets
The story of calixarenes begins not with a flash of targeted insight, but as a footnote in the development of the first synthetic plastic. In 1872, the German chemist Adolf von Baeyer, while investigating the reactions of phenols with aldehydes, produced intractable resinous tars.[1][2][3] These materials, the products of phenol-formaldehyde polymerization, defied characterization at the time.[4] It was Leo Baekeland who, in 1907, tamed these tars, creating the brittle, heat-resistant polymer he named "Bakelite," marking the dawn of the plastics industry.[5][6][7]
The commercial success of Bakelite spurred further investigation into the phenol-formaldehyde reaction.[4] In 1942, Alois Zinke reported that the reaction of p-alkylphenols with formaldehyde under strongly basic conditions yielded mixtures containing cyclic tetramers.[4] Concurrently, Joseph Niederl and H. J. Vogel obtained similar cyclic structures from the acid-catalyzed reaction of resorcinol and aldehydes.[4] A few years later, Sir John Cornforth, investigating the tuberculostatic properties of their derivatives, confirmed the formation of a cyclic tetramer from p-tert-butylphenol and formaldehyde, noting the capricious nature of the reaction.[4][8]
However, it was not until the early 1970s that the true potential of these cyclic oligomers was recognized. C. David Gutsche, driven by an interest in creating enzyme mimics, began a three-decade-long investigation into these compounds.[4][8][9] He was the first to recognize the unique, vase-like shape of the cyclic tetramer, a conformation he would later christen "calixarene," derived from the Greek "calix" (chalice or vase) and "arene" for the aromatic units.[4][10] Gutsche's meticulous work led to the development of reliable, reproducible synthetic procedures for obtaining calix[7]arene, calix[11]arene, and calix[8]arene in good to excellent yields.[4][8] His pioneering research laid the foundation for the entire field of calixarene chemistry.[9][12]
Other key contributions came from Hermann Kämmerer and Volker Böhmer, who developed stepwise methods for the synthesis of calixarenes, offering greater control over the final structure.[4] The definitive three-dimensional structures of these fascinating molecules were confirmed by the X-ray crystallographic work of Giovanni Andreetti, Rocco Ungaro, and Andrea Pochini at the University of Parma.[4]
dot digraph "Historical Timeline of Calixarene Discovery" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
"1872" [label="Adolf von Baeyer\nPhenol-Formaldehyde Resins", fillcolor="#F1F3F4"]; "1907" [label="Leo Baekeland\nBakelite", fillcolor="#F1F3F4"]; "1942" [label="Alois Zinke\nDiscovery of Cyclic Tetramers", fillcolor="#F1F3F4"]; "1940s" [label="Niederl & Vogel\nResorcinol-based Macrocycles", fillcolor="#F1F3F4"]; "1950s" [label="John Cornforth\nConfirmation of Cyclic Tetramer", fillcolor="#F1F3F4"]; "1970s" [label="C. David Gutsche\nRecognizes 'Calix' Shape\nDevelops Syntheses\nCoins 'Calixarene'", fillcolor="#FBBC05"]; "1970s_2" [label="Kämmerer & Böhmer\nStepwise Synthesis", fillcolor="#F1F3F4"]; "1980s" [label="Andreetti, Ungaro, Pochini\nX-ray Crystallography", fillcolor="#F1F3F4"];
"1872" -> "1907" [label="Industrial Application"]; "1907" -> "1942" [label="Spurs Further Research"]; "1942" -> "1950s"; "1940s" -> "1950s"; "1950s" -> "1970s" [label="Paves the way for"]; "1970s" -> "1980s" [label="Structural Elucidation"]; "1970s_2" -> "1980s"; } Caption: A timeline highlighting the key milestones and researchers in the discovery of calixarenes.
Synthesis of Calixarene Macrocycles: From One-Pot Reactions to Stepwise Assembly
The synthesis of calixarenes can be broadly categorized into two main approaches: one-pot syntheses, which are convenient for producing the parent calix[7]-, calix[11]-, and calix[8]arenes, and stepwise syntheses, which offer greater control for creating more complex or unsymmetrical structures.
One-Pot Synthesis: The Gutsche Method
The most common method for synthesizing the parent p-tert-butylcalix[n]arenes is the base-catalyzed condensation of p-tert-butylphenol and formaldehyde, a procedure refined and popularized by C. David Gutsche. The size of the resulting calixarene ring is highly dependent on the reaction conditions, particularly the choice of base and the temperature.
Table 1: Summary of One-Pot Syntheses for p-tert-Butylcalix[n]arenes
| Calixarene | Key Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Melting Point (°C) |
| p-tert-Butylcalix[7]arene | p-tert-Butylphenol, Formaldehyde | NaOH | Diphenyl ether | ~230 | 50-61 | 342-344 |
| p-tert-Butylcalix[11]arene | p-tert-Butylphenol, Formaldehyde | KOH | Xylene | ~140 | 80-88 | 380-381 |
| p-tert-Butylcalix[8]arene | p-tert-Butylphenol, Formaldehyde | NaOH | Xylene | ~140 | ~64 | 411-413 |
This procedure is adapted from the Organic Syntheses protocol provided by Gutsche and Iqbal.[4]
-
Preparation of the Precursor: In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, combine 100 g (0.666 mol) of p-tert-butylphenol, 62 mL of 37% formaldehyde solution (0.83 mol), and a solution of 1.2 g (0.03 mol) of sodium hydroxide in 3 mL of water.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the mixture with a heating mantle to 110-120°C for 2 hours, during which it will become a thick, viscous mass.
-
Pyrolysis: Fit the flask with a nitrogen inlet and a condenser. Heat the stirred mixture to 110-120°C while blowing a rapid stream of nitrogen over the surface to remove water.
-
Once water evolution subsides and a solid begins to form, increase the temperature to reflux (~150-160°C) in diphenyl ether (added as solvent) and maintain for 3-4 hours under a gentle nitrogen flow.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Add 1.5 L of ethyl acetate to precipitate the product.
-
Stir for 30 minutes and allow the solid to settle.
-
Filter the solid and wash successively with ethyl acetate, acetic acid, water, and acetone.
-
Recrystallize the crude product from boiling toluene to yield approximately 66 g (61%) of p-tert-butylcalix[7]arene as a white crystalline solid.[4]
dot digraph "One_Pot_Synthesis" { rankdir=LR; node [shape=box, style=filled, fontcolor="#FFFFFF", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
phenol [label="p-tert-Butylphenol", fillcolor="#4285F4"]; formaldehyde [label="Formaldehyde", fillcolor="#4285F4"]; base [label="Base (e.g., NaOH, KOH)", fillcolor="#EA4335"]; solvent [label="High-boiling Solvent\n(e.g., Diphenyl ether, Xylene)", fillcolor="#FBBC05"]; precursor [label="Linear Oligomeric Precursor", fillcolor="#34A853"]; calix4 [label="p-tert-Butylcalix[7]arene", fillcolor="#4285F4"]; calix6 [label="p-tert-Butylcalix[11]arene", fillcolor="#4285F4"]; calix8 [label="p-tert-Butylcalix[8]arene", fillcolor="#4285F4"];
phenol -> precursor; formaldehyde -> precursor; base -> precursor [label="catalyzes"]; precursor -> solvent [label="dissolved in"]; solvent -> calix4 [label="Heat (High Temp)"]; solvent -> calix6 [label="Heat (Moderate Temp)"]; solvent -> calix8 [label="Heat (Moderate Temp)"]; } Caption: One-pot synthesis of p-tert-butylcalix[n]arenes.
Stepwise Synthesis: The Fragment Condensation Approach
The stepwise synthesis, pioneered by Kämmerer and Böhmer, allows for the construction of calixarenes with a defined number of phenolic units and the introduction of different substituents on the aromatic rings.[4] This "fragment condensation" approach involves the synthesis of linear oligomers (dimers, trimers, etc.) which are then cyclized.
This protocol describes a general approach for the synthesis of a calix[7]arene from two dimeric fragments.
-
Synthesis of a Linear Dimer: React a p-substituted phenol with a 2,6-bis(hydroxymethyl)-p-substituted phenol under acidic or basic conditions to form a linear dimer.
-
Synthesis of a Dihalogenated Dimer: Prepare a second dimer where the terminal phenolic units are functionalized with halomethyl groups (e.g., bromomethyl or chloromethyl).
-
Cyclization: React the two dimeric fragments under high-dilution conditions in the presence of a base (e.g., cesium carbonate) and a template ion (e.g., a metal cation) to promote cyclization.
-
Purification: The cyclic product is purified by column chromatography to yield the desired calix[7]arene.
dot digraph "Stepwise_Synthesis" { rankdir=LR; node [shape=box, style=filled, fontcolor="#FFFFFF", fontname="Arial", fontsize=10];
dimer1 [label="Linear Dimer 1\n(e.g., diol)", fillcolor="#4285F4"]; dimer2 [label="Linear Dimer 2\n(e.g., dihalide)", fillcolor="#4285F4"]; cyclization [label="Cyclization\n(Base, High Dilution)", fillcolor="#34A853"]; calix4 [label="Unsymmetrical\nCalix[7]arene", fillcolor="#FBBC05"];
dimer1 -> cyclization; dimer2 -> cyclization; cyclization -> calix4; } Caption: A "2+2" fragment condensation approach for stepwise calixarene synthesis.
Structural Characterization: Unveiling the Basket
The unique three-dimensional structure of calixarenes is central to their function. A variety of analytical techniques are employed to characterize their size, shape, and conformational dynamics.
NMR Spectroscopy: A Window into Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the conformation of calixarenes in solution.[13] Calix[7]arenes can exist in four main conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate.[4] The interconversion between these conformers can be rapid at room temperature but can be slowed or "locked" by introducing bulky substituents on the lower rim (the phenolic hydroxyl groups). The chemical shifts of the methylene bridge protons (Ar-CH ₂-Ar) and carbons (Ar-C H₂-Ar) are particularly diagnostic of the conformation.[1][14][15]
Table 2: Diagnostic ¹H and ¹³C NMR Chemical Shifts for Calix[7]arene Conformers
| Conformation | Methylene Protons (Ar-CH₂-Ar) | Methylene Carbons (Ar-CH₂-Ar) |
| Cone | Pair of doublets (~δ 3.4 and 4.3 ppm) | Singlet (~δ 31 ppm) |
| Partial Cone | Two pairs of doublets and a singlet | Two signals |
| 1,2-Alternate | Two singlets | Two signals |
| 1,3-Alternate | Singlet (~δ 3.8 ppm) | Singlet (~δ 37 ppm) |
Note: Chemical shifts are approximate and can vary depending on the substituents and solvent.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure of calixarenes and their host-guest complexes.[4] The pioneering work of Andreetti, Ungaro, and Pochini provided the first crystal structures, confirming the "calix" shape proposed by Gutsche.[4] X-ray crystallography is essential for determining precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms, including the conformation of the macrocycle and the position of any encapsulated guest molecules.
Applications in Drug Development: Calixarenes as Molecular Hosts
The unique host-guest properties of calixarenes make them highly attractive for applications in drug development, including drug delivery, sensing, and as therapeutic agents themselves.[5][11][16]
Drug Delivery Systems
The hydrophobic cavity of calixarenes can encapsulate drug molecules, improving their solubility, stability, and bioavailability.[17][18][19] Amphiphilic calixarenes, functionalized with both hydrophilic and hydrophobic groups, can self-assemble into nanoparticles, micelles, or vesicles, which can serve as drug carriers.[9][20]
This protocol is a generalized procedure based on the dialysis method.[9]
-
Synthesis of Amphiphilic Calixarene: Synthesize a calixarene derivative with hydrophilic groups (e.g., carboxylic acid, polyethylene glycol) on one rim and hydrophobic groups (e.g., long alkyl chains) on the other.
-
Drug Loading: Dissolve the amphiphilic calixarene and the drug (e.g., paclitaxel) in a water-miscible organic solvent (e.g., DMSO or THF).
-
Nanoparticle Formation: Place the solution in a dialysis bag (with an appropriate molecular weight cut-off) and dialyze against deionized water for 24-48 hours. The gradual removal of the organic solvent induces the self-assembly of the amphiphilic calixarene into drug-loaded nanoparticles.
-
Characterization: Characterize the nanoparticles for size, zeta potential (using dynamic light scattering), morphology (using transmission electron microscopy), drug loading content, and encapsulation efficiency.
-
In Vitro Release Study: Perform an in vitro drug release study by dispersing the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline at different pH values) and measuring the amount of drug released over time.
dot digraph "Drug_Delivery_Workflow" { rankdir=LR; node [shape=box, style=filled, fontcolor="#FFFFFF", fontname="Arial", fontsize=10];
amph_calix [label="Amphiphilic Calixarene", fillcolor="#4285F4"]; drug [label="Hydrophobic Drug", fillcolor="#EA4335"]; solvent [label="Organic Solvent", fillcolor="#FBBC05"]; dissolve [label="Dissolution", shape=ellipse, fillcolor="#34A853"]; dialysis [label="Dialysis against Water", shape=ellipse, fillcolor="#34A853"]; nanoparticles [label="Drug-Loaded Nanoparticles", fillcolor="#4285F4"]; release [label="Controlled Drug Release", shape=ellipse, fillcolor="#34A853"];
amph_calix -> dissolve; drug -> dissolve; solvent -> dissolve; dissolve -> dialysis; dialysis -> nanoparticles; nanoparticles -> release; } Caption: Workflow for preparing drug-loaded calixarene nanoparticles.
Biosensors
The ability of calixarenes to selectively bind ions and small molecules makes them excellent candidates for the development of chemical sensors and biosensors.[10][21][22] By functionalizing the calixarene with a signaling unit (e.g., a fluorophore or an electroactive group), the binding event can be translated into a measurable optical or electrical signal.[23][24]
This is a generalized protocol for creating a calixarene-modified electrode.[21][22]
-
Synthesis of a Thiol-Functionalized Calixarene: Synthesize a calixarene derivative with thiol or disulfide groups on the lower rim to enable self-assembly on a gold electrode surface. The upper rim can be functionalized with groups that have an affinity for the target analyte (dopamine).
-
Electrode Preparation: Clean a gold electrode by polishing with alumina slurry and electrochemical cycling in a suitable electrolyte.
-
Self-Assembled Monolayer (SAM) Formation: Immerse the clean gold electrode in a solution of the thiol-functionalized calixarene in a suitable solvent (e.g., ethanol) for a sufficient time (typically several hours) to allow the formation of a stable self-assembled monolayer.
-
Characterization: Characterize the modified electrode using techniques such as cyclic voltammetry and electrochemical impedance spectroscopy to confirm the formation of the SAM.
-
Sensing Measurements: Perform electrochemical measurements (e.g., cyclic voltammetry, differential pulse voltammetry, or square wave voltammetry) of the modified electrode in the presence of varying concentrations of dopamine to determine the sensor's sensitivity, selectivity, and limit of detection.
Conclusion and Future Perspectives
From their humble beginnings as an academic curiosity, calixarenes have evolved into a cornerstone of supramolecular chemistry. Their facile synthesis, tunable cavity size, and versatile functionalization possibilities have established them as powerful molecular platforms. The journey from the ill-defined resins of von Baeyer to the precisely engineered drug delivery systems and sensitive biosensors of today is a testament to the ingenuity and perseverance of the scientific community. As our understanding of molecular recognition and self-assembly deepens, the potential applications of calixarenes, particularly in the fields of medicine and materials science, are bound to expand even further, promising a future where these molecular baskets play an even more significant role in addressing some of our most pressing scientific challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. A calixarene-based ion-selective electrode for thallium(I) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrating Stimuli-Responsive Properties in Host-Guest Supramolecular Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Functionalized calix[4]arenes as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breaking thiacalix[4]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH 2 –) bridges - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07464D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Preparation, and Characterization of Novel this compound Bioactive Carrier for Antitumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of amphiphilic calixarene nanoparticles as delivery carriers for paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Design, Preparation, and Characterization of Novel this compound Bioactive Carrier for Antitumor Drug Delivery [frontiersin.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
- 17. Applications of calixarenes in cancer chemotherapy: facts and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifechemicals.com [lifechemicals.com]
- 19. Host-Guest Chemistry in Supramolecular Theranostics [thno.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. High sensitive calixarene-based sensor for detection of dopamine by electrochemical and acoustic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Operational calixarene-based fluorescent sensing systems for choline and acetylcholine and their application to enzymatic reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 24. Recent Advances in Calixarene-Based Fluorescent Sensors for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
fundamental properties of the Calixarene cavity
An In-depth Technical Guide to the Fundamental Properties of the Calixarene Cavity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the calixarene cavity. It delves into the synthesis, structural properties, and host-guest chemistry of these versatile macrocycles, with a focus on their applications in scientific research and drug development.
Introduction to Calixarenes
Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde.[1] Their name is derived from the Greek word "calix," meaning chalice or vase, which aptly describes their three-dimensional basket, cup, or bucket shape.[1] The structure is characterized by a wide upper rim, a narrow lower rim, and a central annulus or cavity.[1] This unique topology makes them exceptional host molecules in the field of supramolecular chemistry, capable of encapsulating a variety of guest ions and molecules within their hydrophobic cavity.[1]
The versatility of calixarenes stems from the ability to selectively functionalize both the upper and lower rims, allowing for the fine-tuning of their size, shape, and complexing properties.[2] This adaptability has led to their use in a wide range of applications, including as enzyme mimetics, ion-selective electrodes, sensors, and as carriers in drug delivery systems.[3][4]
Core Properties of the Calixarene Cavity
The fundamental properties of the calixarene cavity are dictated by its size, shape, and conformational flexibility. These characteristics, in turn, govern its host-guest chemistry.
Size and Shape
The dimensions of the calixarene cavity are determined by the number of phenolic units (n) in the macrocycle. The internal volume and the diameters of the upper and lower rims increase with 'n'. This size-dependent architecture is crucial for the selective binding of guest molecules.[1][3]
| Calix[n]arene | Inner Cavity Diameter (Å) | Upper Rim Diameter (Å) | Reference(s) |
| Calix[2]arene | 3.0 | 3.8 | [3] |
| Calix[5]arene | 7.6 | 5.0 | [3] |
| Calix[6]arene | 11.7 | 7.0 - 8.0 | [3][7] |
Conformations
Calix[2]arenes, the most studied members of the family, can exist in four distinct conformations due to the rotation of the phenolic units through the annulus. These conformers—cone, partial cone, 1,2-alternate, and 1,3-alternate—exhibit different cavity shapes and symmetries, which significantly impacts their recognition properties.[1] The cone conformation is often the most stable due to intramolecular hydrogen bonding between the hydroxyl groups on the lower rim.[1]
Host-Guest Chemistry
The ability of calixarenes to form inclusion complexes with guest molecules is the cornerstone of their utility. This host-guest interaction is driven by a combination of non-covalent forces, including hydrophobic interactions, van der Waals forces, π-π stacking, and hydrogen bonding.
Binding of Neutral Molecules
The hydrophobic cavity of calixarenes provides an ideal environment for the encapsulation of neutral organic molecules. The selectivity of this binding is often dependent on the size and shape complementarity between the host and the guest.
| Host | Guest | Binding Constant (K) | Solvent | Reference(s) |
| p-sulfonato-calix[2]arene | Testosterone | 26 M⁻¹ | Water (pH 7.3) | [8] |
| p-sulfonato-calix[5]arene | Testosterone | 346 M⁻¹ | Water (pH 7.3) | [8] |
| p-sulfonato-calix[6]arene | Testosterone | 156 M⁻¹ | Water (pH 7.3) | [8] |
| Calix[2]arene | Toluene | - | Chloroform | [5] |
| Calix[2]arene | Pyridine | - | Chloroform | [9] |
Binding of Ions
Functionalization of the upper or lower rims with specific recognition motifs enables calixarenes to selectively bind a wide range of cations and anions. This has led to their extensive use in the development of ion-selective sensors.
| Host | Guest Ion | log K | ΔH (kJ/mol) | -TΔS (kJ/mol) | Solvent | Reference(s) |
| p-sulfonato-calix[2]arene | Na⁺ | - | - | - | Water | [9] |
| p-sulfonato-calix[2]arene | K⁺ | - | - | - | Water | [9] |
| p-sulfonato-calix[2]arene | Sm³⁺ | - | - | - | Water (pH 2) | [9] |
| Ureido-amide calix[2]arene | Na⁺ | 6.69 | - | - | Acetonitrile | [7] |
Experimental Protocols
Synthesis of p-tert-Butylcalix[2]arene
This protocol describes a common one-pot synthesis of p-tert-butylcalix[2]arene.
Materials:
-
p-tert-butylphenol
-
37% Formaldehyde solution
-
Sodium hydroxide
-
Diphenyl ether
-
Ethyl acetate
-
Toluene
-
Acetic acid
-
Acetone
Procedure:
-
A mixture of p-tert-butylphenol, formaldehyde, and sodium hydroxide in water is heated at 100-120°C for 2 hours.
-
The resulting viscous liquid is transferred to a larger flask containing diphenyl ether.
-
Water is removed by heating the mixture while passing a stream of nitrogen over it.
-
The reaction mixture is then refluxed for 3-4 hours.
-
After cooling, the product is precipitated by adding ethyl acetate.
-
The solid is collected by filtration and washed sequentially with ethyl acetate, acetic acid, water, and acetone.
-
The crude product is recrystallized from boiling toluene to yield the final product as a 1:1 complex with toluene.
Conformational Analysis by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the conformation of calix[2]arenes in solution. The chemical shifts and splitting patterns of the methylene bridge protons are particularly informative.
General Procedure:
-
Dissolve a small amount of the calix[2]arene sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum at room temperature.
-
Analyze the region corresponding to the methylene bridge protons (typically between 3.0 and 5.0 ppm).
-
Cone conformation: A pair of doublets is observed, indicating that the protons are in a magnetically non-equivalent environment.[10][11]
-
Partial cone conformation: More complex splitting patterns, often including singlets and pairs of doublets, are observed.[10]
-
1,2-Alternate and 1,3-Alternate conformations: These more symmetric conformations often show singlets for the methylene protons.[10]
-
-
Two-dimensional NMR techniques, such as NOESY or ROESY, can provide further structural information by identifying through-space correlations between protons.[11]
Determination of Binding Thermodynamics by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
General Procedure:
-
Prepare solutions of the calixarene host and the guest molecule in the same buffer to minimize heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles.
-
Load the calixarene solution into the sample cell of the calorimeter and the guest solution into the titration syringe.
-
Perform a series of injections of the guest solution into the sample cell while monitoring the heat change.
-
The resulting data is a plot of heat per injection versus the molar ratio of guest to host.
-
Fit the data to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
Applications and Signaling Pathways
Calixarene-Based Fluorescent Sensors
The integration of fluorophores into the calixarene framework allows for the development of highly sensitive and selective fluorescent sensors. The binding of a target analyte to the calixarene cavity can induce a change in the fluorescence properties of the attached fluorophore.
The following diagram illustrates the mechanism of a calixarene-based sensor for lead ions (Pb²⁺). Binding of the ion to the recognition unit causes a conformational change that disrupts the photoinduced electron transfer (PET) process, leading to an increase in fluorescence ("turn-on" sensing).
Drug Delivery Systems
Calixarenes are promising candidates for drug delivery due to their ability to encapsulate hydrophobic drug molecules, thereby increasing their solubility and bioavailability. The release of the drug can be triggered by external stimuli, such as a change in pH.
The diagram below illustrates a pH-triggered drug release mechanism. At physiological pH, the drug is encapsulated within the calixarene cavity. In the acidic microenvironment of tumor cells, protonation of functional groups on the calixarene can lead to a conformational change or electrostatic repulsion, resulting in the release of the drug.[3][12]
Catalysis
Calixarenes can act as catalysts by providing a microenvironment that stabilizes the transition state of a reaction or by bringing reactants into close proximity within the cavity. One example is the hydrolysis of esters.
The following diagram depicts a simplified catalytic cycle for the hydrolysis of an ester catalyzed by a functionalized calixarene. The calixarene binds the ester substrate, and a nucleophilic group on the calixarene attacks the carbonyl carbon, facilitating the hydrolysis.
References
- 1. Calixarene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Calixarene Nomenclature and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles governing the nomenclature and structural characteristics of calixarenes, a class of macrocyclic compounds with significant applications in supramolecular chemistry, sensing, and drug development.
Introduction to Calixarenes
Calixarenes are cyclic oligomers formed from the condensation of phenols with formaldehyde. Their name is derived from the Greek word "calix," meaning chalice or vase, which aptly describes their distinctive cup-like shape, and "arene," indicating the presence of aromatic rings in their structure.[1] These molecules are characterized by a defined three-dimensional structure featuring a hydrophobic cavity, a wide "upper rim," and a narrow "lower rim," making them exceptional host molecules for a variety of guest ions and neutral molecules.[1]
The number of phenolic units in the macrocycle, denoted by [n], determines the size of the calixarene, with calix[2]arenes, calix[3]arenes, and calix[4]arenes being the most common.[5] The versatility of calixarenes stems from the ability to modify their upper and lower rims with various functional groups, allowing for the fine-tuning of their solubility, complexation properties, and conformational behavior.
Calixarene Nomenclature
The nomenclature of calixarenes follows a systematic approach, combining trivial names with IUPAC conventions to precisely describe their structure and substituents.
Basic Nomenclature
The fundamental name of a calixarene is determined by the number of phenolic units in the macrocycle. This number is indicated in square brackets following the prefix "calix." For example, a calixarene with four phenolic units is named calix[2]arene .
Substituents on the methylene bridges are denoted by the prefix "C-" followed by the substituent name. For instance, a calix[3]arene with a methyl group on one of the methylene bridges is named C-methylcalix[3]arene .[1]
Systematic IUPAC Nomenclature and Numbering
For more complex, substituted calixarenes, a systematic numbering system is employed to specify the position of each substituent. The numbering of the aromatic rings proceeds sequentially around the macrocycle. The carbon atoms within each phenolic unit are numbered from 1 to 6, starting from the carbon bearing the hydroxyl group as C-1. The methylene bridges are also numbered.
Diagram 1: IUPAC Numbering Scheme.
For a substituted calix[2]arene, the name is constructed by listing the substituents with their corresponding locants, followed by the base name "calix[2]arene." For example, a p-tert-butylcalix[2]arene would be systematically named 5,11,17,23-tetra-tert-butylcalix[2]arene-25,26,27,28-tetrol.
Structural Features of Calixarenes
The unique three-dimensional structure of calixarenes is central to their function as host molecules. Key structural features include the upper and lower rims, the central annulus, and their conformational flexibility.
Rims and Annulus
-
Upper Rim: The wider rim of the calixarene "cup" is formed by the para-positions of the phenolic units. This rim can be readily functionalized to modulate the solubility and recognition properties of the macrocycle.
-
Lower Rim: The narrower rim consists of the hydroxyl groups of the phenolic units. These hydroxyl groups are crucial for stabilizing certain conformations through intramolecular hydrogen bonding and serve as a primary site for chemical modification.[1]
-
Annulus: The central cavity or annulus is lined by the aromatic rings, creating a hydrophobic environment capable of encapsulating guest molecules. The size of this cavity is determined by the number of phenolic units.[5]
Conformational Isomerism in Calix[2]arenes
Calix[2]arenes are conformationally flexible due to rotation around the methylene bridges. They can exist in four primary conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate.[1] The cone conformation is often the most stable due to the formation of a cyclic array of hydrogen bonds between the lower rim hydroxyl groups.
Diagram 2: Conformational Isomers of Calix[2]arene.
The specific conformation can be "locked" by introducing bulky substituents on the lower rim, which increases the rotational barrier.
Quantitative Structural Data
The dimensions of the calixarene cavity and the overall molecular geometry are critical for understanding their host-guest chemistry. The following tables summarize key quantitative data for common calixarenes.
| Calix[n]arene | Upper Rim Diameter (Å) | Lower Rim Diameter (Å) | Cavity Depth (Å) |
| Calix[2]arene | ~6.4 | ~1.6 | ~6.0 |
| Calix[3]arene | ~11.0 | ~5.8 | ~6.5 |
| Calix[4]arene | ~14.9 | ~10.4 | ~6.8 |
Table 1: Approximate Cavity Dimensions of Calix[n]arenes in the Cone Conformation.
| Parameter | Calix[2]arene (Cone) |
| C-C (aromatic) bond length | ~1.39 Å |
| C-O bond length | ~1.38 Å |
| C-CH₂-C bond angle | ~113° |
| Dihedral angle (arene plane to horizontal) | ~125° |
Table 2: Selected Average Bond Lengths and Angles for p-tert-butylcalix[2]arene.[6]
Experimental Protocols for Characterization
The structure and conformation of calixarenes are typically elucidated using a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the conformation of calixarenes in solution. ¹H and ¹³C NMR provide distinct spectral signatures for each conformation.
Protocol for Conformational Analysis of a Calix[2]arene Derivative:
-
Sample Preparation: Dissolve approximately 5-10 mg of the calixarene derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Interpretation: The pattern of the methylene bridge protons (Ar-CH₂-Ar) is particularly diagnostic. In the cone conformation, these protons typically appear as a pair of doublets due to their diastereotopic nature. In other conformations, more complex splitting patterns are observed.[2] The chemical shifts of the hydroxyl protons and the aromatic protons also provide conformational information.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Interpretation: The chemical shift of the methylene bridge carbons is highly sensitive to the conformation. For calix[2]arenes, a signal around 31 ppm is characteristic of a syn orientation of the adjacent phenolic units (cone conformation), while a signal around 37 ppm indicates an anti orientation (1,3-alternate conformation).[7][8]
-
-
2D NMR Spectroscopy (COSY, NOESY/ROESY):
-
Acquire COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
-
Acquire NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space correlations between protons.
-
Interpretation: NOESY/ROESY is crucial for unambiguously determining the relative spatial orientation of the phenolic units. For instance, in the cone conformation, NOE cross-peaks will be observed between protons on adjacent aromatic rings that are in close proximity.[9][10]
-
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and the solid-state conformation.
Protocol for Single-Crystal X-ray Diffraction of a Calixarene:
-
Crystal Growth: Grow single crystals of the calixarene suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion of a non-solvent into a solution of the calixarene.
-
Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head using a suitable adhesive or cryo-protectant.
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at low temperature (e.g., 100 K) to minimize thermal motion.[3]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.[6]
-
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for characterizing calixarenes and their non-covalent host-guest complexes.
Protocol for ESI-MS Analysis of a Calixarene-Guest Complex:
-
Sample Preparation: Prepare a dilute solution (typically in the micromolar range) of the calixarene and the guest molecule in a solvent compatible with ESI, such as methanol or acetonitrile. The stoichiometry of the host and guest can be varied to study complex formation.
-
Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 1-10 µL/min). A high voltage is applied to the ESI needle to generate charged droplets, from which solvent evaporates to produce gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratio (m/z) is measured.
-
Data Interpretation: The mass spectrum will show peaks corresponding to the free calixarene, the free guest (if it can be ionized), and the host-guest complex. The m/z value of the complex confirms its stoichiometry.[11][12] Tandem mass spectrometry (MS/MS) can be used to fragment the complex and provide further structural information.[9]
Diagram 3: Experimental Workflow.
Conclusion
A thorough understanding of calixarene nomenclature and structure is paramount for their rational design and application in diverse scientific fields. The systematic nomenclature provides a clear language for describing these complex molecules, while a detailed knowledge of their structural features, including their conformational dynamics, is essential for predicting and controlling their host-guest properties. The experimental techniques outlined in this guide provide the necessary tools for the comprehensive characterization of novel calixarene derivatives, paving the way for their continued development in areas such as drug delivery, sensing, and catalysis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. goldbook.iupac.org [goldbook.iupac.org]
- 5. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis, X-ray crystal structure and anti-tumor activity of calix[n]arene polyhydroxyamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanism of Calixarene Formation and Cyclization: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: Calixarenes are a prominent class of macrocyclic compounds, or cavitands, formed from the condensation of phenols and aldehydes.[1] Their unique basket-like structure, featuring a hydrophobic cavity and modifiable upper and lower rims, makes them ideal scaffolds in supramolecular chemistry, with applications ranging from drug delivery and sensing to catalysis.[1][2][3] The synthesis of calixarenes, however, can be challenging, often resulting in complex mixtures of linear and cyclic oligomers.[1] Achieving high yields of a specific calix[n]arene requires precise control over reaction conditions. This guide provides an in-depth exploration of the mechanistic principles governing calixarene formation and cyclization, details key experimental protocols, and presents quantitative data to inform synthetic strategies.
Core Mechanism of Calixarene Formation
The synthesis of calixarenes is typically a base-catalyzed condensation reaction between a para-substituted phenol and an aldehyde, most commonly formaldehyde.[1][4] The mechanism can be dissected into three primary stages: initial condensation to form hydroxymethylphenols, linear oligomerization, and the final intramolecular cyclization.
Initial Condensation: Formation of Hydroxymethylphenols
The reaction is initiated by a base (e.g., NaOH, KOH, CsOH) which deprotonates the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of formaldehyde in an electrophilic aromatic substitution-type reaction. This process, which occurs at the ortho positions to the hydroxyl group, results in the formation of mono-, di-, and tri-hydroxymethylated phenol intermediates.
Linear Oligomerization
The hydroxymethylated intermediates undergo further condensation. A hydroxymethyl group on one phenol unit reacts with an activated ortho position on another phenoxide ion, eliminating a molecule of water to form a methylene bridge. This step-growth polymerization process continues, leading to the formation of a mixture of linear oligomers of varying lengths.[5]
Cyclization: The Ring-Closing Step
The crucial and often rate-determining step is the intramolecular cyclization of a linear oligomer to form the final calixarene macrocycle. This process is highly dependent on several factors that can be manipulated to favor the formation of a specific ring size (e.g., calix[6]arene, calix[7]arene, or calix[8]arene). The process can proceed through different routes, such as the "pseudocalixarene route" (cyclization of a single linear oligomer) or the "hemicalixarene route" (combination of two oligomers).[5]
The overall base-catalyzed mechanism is depicted below.
Caption: Base-catalyzed mechanism of calixarene formation.
Controlling Calixarene Cyclization
The distribution of final cyclic products is not statistical but is governed by a complex interplay of kinetic, thermodynamic, and template effects.[9]
-
Kinetic vs. Thermodynamic Control: In many syntheses using p-tert-butylphenol, calix[8]arenes are the kinetically favored product, forming faster under specific conditions. In contrast, calix[6]arenes are often the product of thermodynamic control, favored by longer reaction times or higher temperatures that allow for ring contraction from larger, less stable macrocycles.[9]
-
The Template Effect: The size of the cation from the base used in the reaction plays a critical templating role. The cation coordinates with the oxygen atoms of the linear oligomer, pre-organizing it into a conformation that facilitates cyclization.[9] Larger, "softer" cations like rubidium (Rb⁺) and cesium (Cs⁺) are particularly effective at templating the formation of larger macrocycles, including calix[7]arenes and the recently discovered "giant" calixarenes with up to 90 phenolic units.[10][11] This is attributed to the better fit of these large cations within the nascent cavity of the folding oligomer. Solvents can also exert a templating effect on the cyclization process.[12]
-
Reactant Concentration and Substituents: The concentration of reactants and the nature of the para-substituent on the phenol also influence the outcome. For instance, high concentrations of heavy alkaline bases (RbOH, CsOH) and long reaction times favor the formation of giant calixarenes.[10][11]
Quantitative Data on Calixarene Synthesis
The yield of a specific calixarene is highly sensitive to the chosen synthetic conditions. The following tables summarize quantitative data from various synthetic protocols.
Table 1: Influence of Base Cation and Reaction Time on Calixarene Yield.
| p-Substituent | Aldehyde | Base (equiv.) | Solvent | Time (h) | Product(s) | Yield (%) | Reference(s) |
| tert-Butyl | Formaldehyde | LiOH | Diphenyl Ether | 4 | p-tert-butylcalix[2]arene | 15-20 | [4] |
| tert-Butyl | Formaldehyde | LiOH | Diphenyl Ether | 4 | p-tert-butylcalix[4]arene | 11-17 | [4] |
| Benzyloxy | Formaldehyde | RbOH (0.3) | Xylene | 24 | Giant Calixarenes (n > 8) | ~15-20 | [11] |
| Benzyloxy | Formaldehyde | CsOH (0.4) | Xylene | 72 | Giant Calixarenes (n > 8) | up to 65 | [11] |
Table 2: Comparison of Conventional vs. Mechanochemical Synthesis.
| Precursor | Method | Reaction Time | Solvent | Yield (%) | Reference(s) |
| 25,26,27-tri-O-propyl-28-hydroxy-p-tert-butylcalix[6]arene | Conventional | 24 h | Toluene | 75 | [13] |
| 25,26,27-tri-O-propyl-28-hydroxy-p-tert-butylcalix[6]arene | Vibratory Mill | 60 min | None | 85 | [13] |
| 25,26,27-tri-O-propyl-28-hydroxy-p-tert-butylcalix[6]arene | Planetary Mill (ZrO₂) | 60 min | None | 80 | [13] |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful synthesis of calixarenes. Below are representative methodologies for a standard synthesis and a functionalization reaction.
Protocol 1: General Synthesis of p-tert-Butylcalix[n]arenes
This protocol is a foundational method for producing a mixture of p-tert-butylcalix[6][7][8]arenes, which can be separated by selective recrystallization.
-
Reactant Preparation: A mixture of p-tert-butylphenol, formaldehyde (as paraformaldehyde), and a catalytic amount of a strong base (e.g., NaOH or KOH) is prepared in a high-boiling point solvent such as diphenyl ether or xylene.[1]
-
Reaction: The mixture is heated to reflux (typically 180-250 °C, depending on the solvent) with vigorous stirring for 2-4 hours. During this time, water generated from the condensation is removed, often via a Dean-Stark apparatus.
-
Isolation: The reaction mixture is cooled to room temperature. The solvent (e.g., diphenyl ether) is removed under reduced pressure or by precipitation. The addition of a solvent like ethyl acetate causes the crude product mixture to precipitate.
-
Purification: The crude solid is collected by filtration. Separation of the individual calix[n]arenes is achieved by exploiting their differential solubilities.
-
Calix[8]arene: The crude product is boiled in chloroform; the calix[8]arene is sparingly soluble and remains as a solid, which is filtered off.
-
Calix[6]arene: The chloroform filtrate is evaporated, and the residue is recrystallized from a solvent mixture like chloroform/methanol to yield pure calix[6]arene.
-
Calix[7]arene: The mother liquor from the calix[6]arene crystallization is concentrated and recrystallized from a solvent like tetrahydrofuran (THF) to yield the calix[7]arene.
-
-
Characterization: Products are characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm their structure and purity.
Protocol 2: Synthesis of 5,11,17,23-Tetraazido-25,26,27,28-tetrahydroxycalix[6]arene
This protocol illustrates a common multi-step functionalization of the calixarene upper rim.[14]
-
Azo Coupling: A starting calix[6]arene is subjected to an azo coupling reaction with p-diazobenzoic acid chloride to introduce azo groups at the para positions.
-
Reduction: The resulting azo-calixarene is reduced, for example with sodium dithionite, to yield the corresponding tetraamino-calix[6]arene hydrochloride in nearly quantitative yield.
-
Diazotization: The tetraamino-calix[6]arene (1 mmol) is dissolved in a mixture of water and glacial acetic acid (e.g., 3:10 v/v, 32 mL). The solution is cooled in an ice bath.
-
Azide Formation: An aqueous solution of sodium azide (NaNO₂) is added dropwise to the cooled solution. The reaction mixture is stirred for several hours (e.g., 4 h) while maintaining the low temperature.
-
Isolation: The resulting precipitate, the tetraazido-calix[6]arene, is collected by filtration, washed with cold water, and dried. The product is often unstable in dry form and may be stored as a solution.[14]
-
Characterization: The final product is characterized using ¹H NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRESI-MS).
The general workflow for calixarene synthesis, from reaction to characterization, is outlined in the following diagram.
Caption: General experimental workflow for calixarene synthesis.
Conclusion
The formation of calixarenes is a complex yet versatile process, proceeding through the base-catalyzed condensation of phenols and formaldehyde. While the synthesis can yield complex mixtures, a thorough understanding of the underlying mechanism allows for rational control over the reaction outcome. By carefully selecting the base, solvent, temperature, and reaction time, researchers can leverage kinetic, thermodynamic, and template-driven pathways to selectively synthesize calixarenes of a desired size. The protocols and data presented herein provide a technical foundation for professionals in chemistry and drug development to harness the unique molecular architecture of calixarenes for advanced applications.
References
- 1. Calixarene - Wikipedia [en.wikipedia.org]
- 2. Upper rim-bridged calixarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6271337B1 - Process for the preparation of calixarenes and new calixarene compounds - Google Patents [patents.google.com]
- 6. Upper Rim-Bridged Calix[4]arenes via Cyclization of meta Alkynyl Intermediates with Diphenyl Diselenide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Upper rim-bridged calixarenes - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04663C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The synthesis and characterization of giant Calixarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
self-assembly of functionalized Calixarene derivatives
An In-depth Technical Guide on the Self-Assembly of Functionalized Calixarene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, have emerged as highly versatile scaffolds in supramolecular chemistry and drug development.[1][2] Their unique three-dimensional, basket-like architecture, characterized by a hydrophobic cavity and modifiable upper and lower rims, makes them ideal candidates for host-guest chemistry.[1][3] Through strategic functionalization, calixarene derivatives can be engineered to self-assemble into a variety of ordered nanostructures, including micelles, vesicles, and nanotubes.[4][5] These nanoassemblies serve as advanced drug delivery systems (DDSs), capable of encapsulating therapeutic agents, enhancing their solubility, improving bioavailability, and enabling targeted and controlled release.[6][7][8] This guide provides a comprehensive overview of the core principles of calixarene self-assembly, synthesis and functionalization strategies, characterization methodologies, and their applications in modern drug development, with a focus on stimuli-responsive and targeted systems.
Core Concepts: Calixarene Structure and Self-Assembly
Calixarenes are third-generation supramolecular hosts, distinguished by their ease of synthesis and functionalization.[3][9] The fundamental structure consists of a cyclic array of phenol units linked by methylene bridges, creating a "cup" or "cone" conformation.[10] The key to their utility in forming complex systems lies in rendering them amphiphilic. This is achieved by selectively modifying the upper (para-position of phenol) and lower (phenolic hydroxyl) rims.
-
Upper Rim (Wide Rim): Typically functionalized to introduce targeting ligands, stimuli-responsive groups, or moieties that influence solubility and biocompatibility.[11]
-
Lower Rim (Narrow Rim): Often modified with long alkyl chains to create a hydrophobic domain or with hydrophilic groups to enhance water solubility.[11]
This introduction of both hydrophobic and hydrophilic domains within a single molecule drives their self-assembly in aqueous media. Governed by the minimization of unfavorable interactions between the hydrophobic segments and water, these amphiphilic calixarenes aggregate to form thermodynamically stable nanostructures. The final morphology—be it spherical micelles, hollow vesicles, or elongated nanotubes—is dictated by the molecular geometry, the balance between hydrophilic and hydrophobic volumes, and environmental conditions such as pH and temperature.[4][5][12] Compared to traditional surfactants, amphiphilic calixarenes often exhibit a lower critical micelle concentration (CMC), leading to more stable assemblies.[4]
Caption: Logical workflow from calixarene functionalization to self-assembly.
Synthesis and Functionalization
The synthesis of the basic calixarene macrocycle is a straightforward one-pot condensation reaction.[2] The true versatility comes from the subsequent functionalization of the upper and lower rims, which can be performed with high regioselectivity.[11]
General Functionalization Strategies
-
Lower Rim Acylation/Alkylation: The phenolic hydroxyl groups are readily functionalized using bases of varying strength (e.g., NaH, K2CO3) and alkyl or acyl halides. By carefully controlling the stoichiometry and base, it is possible to achieve mono-, di-, tri-, or tetra-substitution.[11]
-
Upper Rim Electrophilic Substitution: The para-positions of the phenol rings are susceptible to electrophilic attack, allowing for the introduction of functional groups like sulfonate, nitro, or halogen moieties, which can then be further converted.[11]
-
"Click" Chemistry: The introduction of azide or alkyne groups on the calixarene scaffold allows for highly efficient and specific conjugation of complex moieties, such as targeting ligands or fluorescent probes, via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[13]
Detailed Experimental Protocol: Synthesis of a pH-Responsive Amphiphilic Calixarene
This protocol is a representative example for creating an amphiphilic calixarene capable of pH-responsive self-assembly, based on methodologies described in the literature.[14]
Objective: To synthesize a calix[3]arene functionalized with hydrophobic alkyl chains on the lower rim and pH-sensitive polyamino groups on the upper rim.
Step 1: Synthesis of p-tert-butylcalix[3]arene
-
A mixture of p-tert-butylphenol (1 mol), formaldehyde (1.5 mol), and a catalytic amount of a strong base (e.g., NaOH or RbOH) in a high-boiling point solvent (e.g., diphenyl ether) is refluxed for 2-4 hours.[15]
-
The reaction mixture is cooled, and the solvent is removed via steam distillation or vacuum.
-
The crude product is recrystallized from a suitable solvent like toluene or chloroform to yield the pure p-tert-butylcalix[3]arene.
Step 2: Lower Rim Alkylation
-
The p-tert-butylcalix[3]arene (1 eq) is dissolved in a dry polar aprotic solvent (e.g., DMF or THF).
-
A strong base such as sodium hydride (NaH) (4.5 eq) is added portion-wise at 0 °C under an inert atmosphere (N2 or Ar).
-
The mixture is stirred for 1 hour, followed by the addition of an alkyl halide (e.g., 1-bromododecane) (5 eq).
-
The reaction is allowed to warm to room temperature and stirred for 24-48 hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Step 3: Upper Rim De-tert-butylation and Nitration
-
The alkylated calixarene is dissolved in toluene, and aluminum chloride (AlCl3) is added. The mixture is stirred at room temperature to cleave the tert-butyl groups.
-
The resulting de-tert-butylated calixarene is then subjected to nitration using a mixture of nitric acid and acetic acid at low temperature to install nitro groups at the para-positions.
Step 4: Reduction and Amination
-
The nitrated calixarene is dissolved in ethanol or THF, and a reducing agent (e.g., SnCl2/HCl or catalytic hydrogenation with Pd/C) is used to reduce the nitro groups to primary amines.
-
Further modification can be performed if desired, for instance, by reacting the amino groups with other functional molecules.
Step 5: Characterization
-
The structure and purity of the final product are confirmed using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HR-ESIMS).[14]
Characterization of Self-Assembled Structures
Once synthesized, the ability of functionalized calixarenes to form nanoassemblies and the physical properties of these structures must be thoroughly characterized.
-
Critical Micelle Concentration (CMC): Determined by measuring changes in physical properties like surface tension or fluorescence (using a probe like pyrene) as a function of calixarene concentration.[16]
-
Size and Morphology: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and size distribution of the assemblies in solution.[17] Transmission Electron Microscopy (TEM) and Scanning Force Microscopy (SFM) provide direct visualization of the morphology (spherical, vesicular, etc.) and dimensions of the nanostructures.[18]
-
Surface Charge: The Zeta Potential is measured to determine the surface charge of the nanoassemblies, which is a key indicator of their stability in suspension (prevention of aggregation).
Caption: Experimental workflow for drug-loaded calixarene nanocarriers.
Applications in Drug Delivery
The encapsulation of drugs within calixarene nanostructures offers numerous advantages, including solubilization of hydrophobic drugs, protection from degradation, and reduced side effects.[6][19]
Stimuli-Responsive Drug Release
A key advantage of calixarene-based DDSs is the ability to engineer them to release their cargo in response to specific triggers present in the target microenvironment, such as a tumor.[20][21]
-
pH-Responsive Systems: Tumors and endosomal compartments have a lower pH (5.5-6.8) than healthy tissue (pH 7.4).[22] By incorporating ionizable groups (e.g., amines, carboxylic acids) into the calixarene structure, nanoassemblies can be designed to be stable at physiological pH but disassemble or alter their structure in an acidic environment, triggering drug release.[22][23]
-
Redox-Responsive Systems: The concentration of glutathione (GSH) is significantly higher inside cancer cells than in the extracellular environment. Calixarenes functionalized with disulfide bonds can be designed to be stable in the bloodstream but break apart upon entering the cell, releasing the encapsulated drug.
Quantitative Data on Calixarene-Based Drug Delivery Systems
The following table summarizes representative quantitative data for various drug-loaded calixarene nanoformulations from the literature.
| Calixarene Derivative | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Target/Release Trigger | Reference |
| Amphiphilic phosphonated calix[3]arene | Carboplatin & Paclitaxel | ~150 | -35.5 | 1.8 (Carboplatin), 4.2 (Paclitaxel) | >90% | pH 5.5 (Cancer Cells) | [22] |
| Biotin-PEG-calix[3]arene | Camptothecin (CPT) | ~100-200 | Not Reported | ~8.0 | Not Reported | pH-dependent | [13] |
| Choline-functionalized calix[3]arene | NO Photodonor | ~170 | Not Reported | Not Reported | Not Reported | Cancer cells overexpressing choline transporters | [25] |
| Isothiouronium-calix[3]arene | (Intrinsic Activity) | ~150-250 | +40 to +60 | N/A | N/A | Renal Carcinoma Cells | [17] |
Conclusion and Future Perspectives
The self-assembly of functionalized calixarenes represents a powerful and highly adaptable platform for the development of sophisticated nanomedicines. Their synthetic tractability allows for precise control over molecular architecture, leading to the formation of well-defined nanostructures with tunable properties.[26] These systems can enhance the therapeutic index of conventional chemotherapeutics by improving solubility and enabling targeted, stimuli-responsive drug release, thereby reducing systemic toxicity.[6][8]
Future research will likely focus on the development of multi-functional, "smart" calixarene systems that combine targeting, imaging, and therapeutic modalities into a single nanocarrier. The exploration of novel functional groups and self-assembly mechanisms will continue to expand the capabilities of these remarkable macrocycles, paving the way for next-generation therapies in oncology and beyond.[27]
References
- 1. Calixarene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research progress on calixarene/pillararene-based controlled drug release systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-assembly of amphiphilic calix[6]crowns: from vesicles to nanotubes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Applications of calixarenes in cancer chemotherapy: facts and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 10. Calixarene Functionalized Supramolecular Liquid Crystals and Their Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polyaminoazide mixtures for the synthesis of pH-responsive calixarene nanosponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The synthesis and characterization of giant Calixarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and characterization of a isothiouronium-calix[4]arene derivative: self-assembly and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. [PDF] Role of Calixarene in Chemotherapy Delivery Strategies | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Controlled drug delivery systems based on calixarenes [html.rhhz.net]
- 22. Role of Calixarene in Chemotherapy Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. msleelab.org [msleelab.org]
- 24. [PDF] Preparation and investigation of temperature-responsive calix[4]arene-based molecular gels | Semantic Scholar [semanticscholar.org]
- 25. A this compound-based supramolecular nanoassembly targeting cancer cells and triggering the release of nitric oxide with green light - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Calixarene-based supramolecular polymerization in solution - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
Synthesis and Characterization of Upper Rim Functionalized Calixarenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of upper rim functionalized calixarenes, versatile macrocyclic compounds with significant potential in drug development and other scientific fields. This document details key synthetic methodologies, experimental protocols, and characterization techniques, presenting quantitative data in a clear, comparative format.
Introduction to Calixarenes
Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and aldehydes. Their unique cup-shaped structure, with a defined upper and lower rim and a central annulus, makes them exceptional molecular platforms.[1] The upper rim, comprised of the para-positions of the phenolic units, can be chemically modified to introduce a variety of functional groups, thereby tuning the calixarene's properties for specific applications, such as molecular recognition, sensing, and drug delivery.[2] Functionalization of the upper rim allows for the attachment of moieties that can enhance solubility, introduce specific binding sites, or provide handles for further conjugation.
Synthesis of Upper Rim Functionalized Calixarenes
The synthesis of upper rim functionalized calixarenes typically begins with a parent calixarene, most commonly p-tert-butylcalix[3]arene, which is readily prepared.[4] Subsequent modifications often involve electrophilic substitution reactions at the electron-rich aromatic rings. Key functionalization strategies include nitration, followed by reduction to amines, formylation, and subsequent oxidation to carboxylic acids.
Nitration of the Upper Rim
A common and crucial step in the functionalization of the calixarene upper rim is the introduction of nitro groups. This is often achieved through ipso-nitration, where the tert-butyl groups at the para-positions are replaced by nitro groups.[5][6] This method is advantageous as it avoids the formation of multiple isomers that can result from direct nitration of the parent calixarene.
Reduction of Nitro Groups to Amines
The nitro-functionalized calixarenes serve as versatile intermediates for the synthesis of aminocalixarenes. The reduction of the nitro groups to primary amines is a straightforward process, typically achieved with high efficiency using reducing agents such as hydrazine hydrate in the presence of a catalyst like Palladium on carbon.[2]
Formylation of the Upper Rim
Direct formylation of the calixarene upper rim introduces aldehyde functionalities, which are valuable for further synthetic transformations. The Duff reaction, employing hexamethylenetetramine (HMTA) in an acidic medium, is a common method for introducing formyl groups onto the activated aromatic rings of the calixarene scaffold.
Oxidation of Formyl Groups to Carboxylic Acids
Carboxylic acid-functionalized calixarenes are of particular interest due to their increased water solubility and the potential for forming conjugates with drugs and biomolecules. The aldehyde groups introduced via formylation can be readily oxidized to carboxylic acids using standard oxidizing agents.
Experimental Protocols
Synthesis of 5,11,17,23-Tetranitro-25,26,27,28-tetrahydroxycalix[3]arene
-
Materials: p-tert-Butylcalix[3]arene, fuming nitric acid, glacial acetic acid, dichloromethane.
-
Procedure: To a stirred solution of p-tert-butylcalix[3]arene in dichloromethane, a mixture of fuming nitric acid and glacial acetic acid is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction, the mixture is poured into ice water, and the precipitated product is filtered, washed with water, and dried.[5]
-
Yield: Typically high, up to 95%.[7]
Synthesis of 5,11,17,23-Tetraamino-25,26,27,28-tetrahydroxycalix[3]arene
-
Materials: 5,11,17,23-Tetranitro-25,26,27,28-tetrahydroxycalix[3]arene, hydrazine hydrate, 10% Palladium on carbon (Pd/C), ethanol.
-
Procedure: The tetranitrocalix[3]arene is dissolved in ethanol, and 10% Pd/C is added to the solution. Hydrazine hydrate is then added dropwise at room temperature. The reaction mixture is refluxed for 8 hours. After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the tetraaminocalix[3]arene.[2]
-
Yield: Approximately 78%.[2]
Synthesis of 5,11,17,23-Tetraformyl-25,26,27,28-tetrahydroxycalix[3]arene
-
Materials: Calix[3]arene, hexamethylenetetramine (HMTA), trifluoroacetic acid (TFA).
-
Procedure: Calix[3]arene and HMTA are dissolved in TFA. The mixture is heated at 90 °C for 3 days. After cooling, water is added, and the mixture is stirred at 80 °C for an additional 4 hours. The product is then extracted with dichloromethane, and the organic phase is dried and purified by column chromatography.[8]
-
Yield: Moderate.
Synthesis of 5,11,17,23-Tetracarboxy-25,26,27,28-tetrahydroxycalix[3]arene
-
Materials: 5,11,17,23-Tetraformyl-25,26,27,28-tetrahydroxycalix[3]arene, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl).
-
Procedure: The tetraformylcalix[3]arene is suspended in an aqueous solution of NaOH. A solution of KMnO₄ is added portion-wise, and the mixture is heated. The reaction is monitored by TLC. After completion, the excess KMnO₄ is destroyed, and the manganese dioxide is filtered off. The filtrate is acidified with HCl to precipitate the tetracarboxylic acid, which is then filtered, washed with water, and dried.
-
Yield: Variable.
Characterization Techniques
The synthesized upper rim functionalized calixarenes are characterized using a variety of spectroscopic and analytical techniques to confirm their structure, purity, and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The chemical shifts and splitting patterns of the aromatic protons and the methylene bridge protons are particularly informative for confirming the functionalization and the conformation of the calixarene.[3][9]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are used to determine the molecular weight of the synthesized compounds and to confirm the successful introduction of functional groups.[10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the presence of specific functional groups. For instance, the appearance of characteristic absorption bands for nitro (NO₂), amino (NH₂), formyl (C=O), and carboxylic acid (C=O, O-H) groups confirms the successful functionalization.[11]
-
Melting Point Analysis: The melting point is a useful indicator of the purity of the synthesized compounds.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and characterization of various upper rim functionalized calix[3]arenes.
Table 1: Synthesis and Physical Properties
| Compound | Functional Group | Synthesis Method | Yield (%) | Melting Point (°C) |
| 1 | -NO₂ | ipso-Nitration | ~95 | >300 |
| 2 | -NH₂ | Reduction of Nitro | ~78 | 222-224 |
| 3 | -CHO | Duff Reaction | Moderate | >300 |
| 4 | -COOH | Oxidation of Formyl | Variable | >300 |
Table 2: Spectroscopic Characterization Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | FT-IR (cm⁻¹) |
| 1 | Aromatic protons shifted downfield (e.g., 8.06 ppm)[5] | Aromatic carbons affected by nitro group | [M+H]⁺, [M+Na]⁺ | ~1520, ~1345 (NO₂) |
| 2 | Aromatic protons shifted upfield compared to nitro-derivative | Aromatic carbons affected by amino group | [M+H]⁺, [M+Na]⁺ | ~3400-3200 (N-H) |
| 3 | Aldehydic proton (~10 ppm)[8] | Carbonyl carbon (~190 ppm) | [M+H]⁺, [M+Na]⁺ | ~1680 (C=O) |
| 4 | Carboxylic acid proton (>10 ppm, broad) | Carbonyl carbon (~170 ppm) | [M+H]⁺, [M+Na]⁺ | ~1700 (C=O), ~3000 (O-H, broad) |
Visualizations
The following diagrams illustrate the key synthetic pathways and experimental workflows for the preparation of upper rim functionalized calixarenes.
Caption: Synthetic pathways for upper rim functionalization of calix[3]arene.
Caption: General experimental workflow for synthesis and characterization.
Caption: Key characterization techniques for functionalized calixarenes.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Preparation, and Characterization of Novel this compound Bioactive Carrier for Antitumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Monothiathis compound Using the Fragment Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unveiling the Intricacies of Molecular Recognition: A Technical Guide to Non-Covalent Interactions in Calixarene Complexes
For Researchers, Scientists, and Drug Development Professionals
Calixarenes, a class of macrocyclic compounds, have garnered significant attention in supramolecular chemistry due to their unique ability to form stable complexes with a wide variety of guest molecules. This propensity for molecular recognition is governed by a delicate interplay of non-covalent interactions, making them promising candidates for applications in drug delivery, sensing, and catalysis. This technical guide provides an in-depth exploration of the non-covalent forces driving the formation of calixarene complexes, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding.
The Driving Forces: A Spectrum of Non-Covalent Interactions
The formation of a host-guest complex between a calixarene and a guest molecule is a thermodynamically driven process, stabilized by a combination of attractive non-covalent interactions. The nature and magnitude of these interactions are highly dependent on the specific calixarene derivative, the guest molecule, and the surrounding solvent environment. The primary non-covalent forces at play include:
-
Hydrogen Bonding: This is a crucial interaction, particularly when the calixarene's lower rim hydroxyl groups are not derivatized. These hydroxyl groups can act as both hydrogen bond donors and acceptors, interacting with polar guest molecules. Functionalization of the calixarene rims with groups like amides or ureas can introduce additional hydrogen bonding sites, enhancing guest affinity and selectivity.[1][2][3]
-
Cation-π Interactions: The electron-rich aromatic cavities of calixarenes provide an ideal environment for binding with cations. This interaction arises from the electrostatic attraction between a positive charge and the quadrupole moment of the π-system of the aromatic rings.[4][5][6] The strength of this interaction is influenced by the size and charge density of the cation, as well as the conformation of the calixarene.[4][5]
-
π-π Stacking: When the guest molecule is also aromatic, π-π stacking interactions can contribute significantly to the stability of the complex. This involves the face-to-face or edge-to-face arrangement of the aromatic rings of the host and guest.
-
Van der Waals Forces: These are weak, short-range attractive forces that arise from temporary fluctuations in electron density. While individually weak, the cumulative effect of multiple van der Waals contacts between the guest and the inner surface of the calixarene cavity can be substantial, particularly for well-fitting guest molecules.[7]
-
Hydrophobic Interactions: In aqueous environments, the encapsulation of a non-polar guest molecule within the hydrophobic cavity of a calixarene is entropically favorable. This is due to the release of ordered water molecules from the surfaces of both the host and the guest into the bulk solvent.
The recognition process is a finely tuned balance of these interactions, and the overall stability of the complex is a result of their synergistic effect.[8][9]
Quantitative Insights: Binding Affinities and Thermodynamic Parameters
The strength of the interaction between a calixarene and a guest molecule is quantified by the association constant (Kₐ) or the dissociation constant (Kₐ). A higher Kₐ value indicates a more stable complex. Thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) provide further insight into the driving forces of complexation. A negative ΔH indicates an enthalpically driven process, typically dominated by the formation of strong interactions like hydrogen bonds and cation-π interactions. A positive ΔS suggests an entropically driven process, often associated with the hydrophobic effect.
The following tables summarize representative quantitative data for the complexation of various guests with different calixarene derivatives.
Table 1: Complexation of Cations with Calixarene Derivatives
| Calixarene Derivative | Guest Cation | Solvent | log Kₐ | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |
| p-Sulfonatocalix[5]arene | Na⁺ | Water (pH 7.0) | 1.85 | -15.5 | -5.0 | [4] |
| p-Sulfonatocalix[5]arene | K⁺ | Water (pH 7.0) | 2.11 | -17.0 | -5.0 | [4] |
| Amide-functionalized Calix[5]arene | Li⁺ | Acetonitrile | >7 | - | - | [1] |
| Amide-functionalized Calix[5]arene | Na⁺ | Acetonitrile | 6.69 | -51.3 | -13.1 | [1] |
| Amide-functionalized Calix[5]arene | K⁺ | Acetonitrile | 4.41 | -35.2 | -10.5 | [1] |
| Ester-functionalized Calix[5]arene | Na⁺ | Acetonitrile | 4.25 | -35.6 | 11.3 | [8] |
| Ester-functionalized Calix[5]arene | K⁺ | Acetonitrile | 3.48 | -33.1 | 13.2 | [8] |
Table 2: Complexation of Amino Acids and Other Organic Molecules with Calixarenes
| Calixarene Derivative | Guest Molecule | Solvent | log Kₐ | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |
| p-Sulfonatocalix[5]arene | Imidazolium | Water (pH 7.0) | 3.26 | -18.0 | 0.6 | [4] |
| p-Sulfonatocalix[5]arene | Pyridinium | Water (pH 7.0) | 2.91 | -15.8 | 0.8 | [4] |
| p-Sulfonatocalix[10]arene | Lysine | Water | Weak | - | - | [10] |
| p-Sulfonatocalix[10]arene | Arginine | Water | Weak | - | - | [10] |
| Calix[5]arene-tetrol | Methanol | - | - | - | - | [11] |
| p-Sulfonatocalix[5]arene | 4',7-Dihydroxyflavylium | Water (pH 1) | 3.85 | - | - | [6] |
| p-Sulfonatocalix[10]arene | 4',7-Dihydroxyflavylium | Water (pH 1) | 3.65 | - | - | [6] |
| p-Sulfonatocalix[6]arene | 4',7-Dihydroxyflavylium | Water (pH 1) | 3.48 | - | - | [6] |
Experimental Protocols for Studying Non-Covalent Interactions
A variety of experimental techniques are employed to characterize the non-covalent interactions in calixarene complexes. Each method provides unique insights into the binding event.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a solution of the calixarene host in a suitable buffer or solvent at a known concentration (typically in the micromolar range).
-
Prepare a solution of the guest molecule in the same buffer or solvent at a concentration 10-20 times that of the host.
-
Degas both solutions to prevent the formation of air bubbles.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Fill the reference cell with the buffer or solvent.
-
Load the calixarene solution into the sample cell and the guest solution into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the guest solution into the sample cell.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kₐ, n, ΔH).
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile tool for studying host-guest interactions in solution. Chemical shift changes of protons on either the host or guest molecule upon complexation can be monitored to determine the binding constant and to gain structural information about the complex.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a series of NMR tubes containing a constant concentration of the host (or guest) and varying concentrations of the guest (or host).
-
Use a deuterated solvent to avoid interference from solvent protons.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra for each sample.
-
-
Data Analysis:
-
Monitor the chemical shift changes (Δδ) of specific protons that are sensitive to the binding event.
-
Plot the change in chemical shift (Δδ) as a function of the titrant concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) to calculate the association constant (Kₐ).
-
Caption: Workflow for NMR Titration.
UV-Vis and Fluorescence Spectroscopy
These techniques are particularly useful when the complexation event leads to a change in the electronic properties of the host or guest. Changes in the absorption or emission spectra upon titration can be used to determine the binding constant.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the calixarene host and the guest molecule in a suitable solvent.
-
-
Titration:
-
Place a known concentration of the host in a cuvette.
-
Incrementally add the guest solution to the cuvette, recording the UV-Vis or fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Monitor the change in absorbance or fluorescence intensity at a specific wavelength.
-
Plot this change as a function of the guest concentration.
-
Fit the data to a suitable binding model to calculate the association constant.
-
Caption: Workflow for UV-Vis/Fluorescence Titration.
Single-Crystal X-ray Diffraction
This technique provides the most definitive structural information about the host-guest complex in the solid state. It allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of the host and guest, offering direct evidence of the non-covalent interactions involved.
Detailed Methodology:
-
Crystal Growth:
-
Grow single crystals of the calixarene-guest complex, which is often the most challenging step. This can be achieved through methods like slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
-
Data Collection:
-
Mount a suitable single crystal on a diffractometer.
-
Expose the crystal to a beam of X-rays and collect the diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure to obtain an initial model of the electron density.
-
Refine the model to obtain the final atomic coordinates and thermal parameters.
-
Caption: Workflow for Single-Crystal X-ray Diffraction.
Conclusion
The study of non-covalent interactions in calixarene complexes is a vibrant and evolving field. A thorough understanding of these forces is paramount for the rational design of novel host-guest systems with tailored properties for specific applications. By combining quantitative binding studies with detailed structural analysis, researchers can continue to unravel the subtleties of molecular recognition and harness the remarkable potential of calixarenes in various scientific disciplines, including drug development and materials science. This guide provides a foundational framework for researchers to approach the investigation of these fascinating supramolecular systems.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 3. [PDF] Association Complexes of Calix[6]arenes with Amino Acids Explained by Energy-Partitioning Methods | Semantic Scholar [semanticscholar.org]
- 4. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Calix[4]resorcinarene Amide Derivative: Thermodynamics of Cation Complexation Processes and Its Remarkable Properties for the Removal of Calcium (II) from Water [mdpi.com]
- 8. Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. arts.units.it [arts.units.it]
Methodological & Application
Application Notes and Protocols for Calixarene-Based Chemosensors in Anion Recognition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde, creating a unique three-dimensional basket-like structure.[1][2] Their versatile framework allows for facile functionalization at both the upper and lower rims, making them ideal scaffolds for the design of chemosensors.[1][2] By incorporating specific anion recognition motifs and signaling units, calixarenes can be tailored to selectively bind and report the presence of various anions through detectable changes in their optical or electrochemical properties.[3][4] This high degree of tunability has led to the development of a wide array of calixarene-based chemosensors for applications in environmental monitoring, biological imaging, and pharmaceutical analysis.[5][6][7]
This document provides detailed application notes and experimental protocols for the use of calixarene-based chemosensors in anion recognition, focusing on colorimetric, fluorescent, and electrochemical detection methods.
Principle of Anion Recognition
The recognition of anions by calixarene-based chemosensors is primarily governed by non-covalent interactions between the host (calixarene) and the guest (anion). These interactions include hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The pre-organized cavity of the calixarene scaffold positions multiple binding sites to cooperatively interact with the target anion, leading to high selectivity and binding affinity.[8][9]
The binding event is transduced into a measurable signal by a signaling unit covalently attached to the calixarene framework. Common signaling mechanisms include:
-
Colorimetric Sensing: A change in color visible to the naked eye upon anion binding, often due to intramolecular charge transfer (ICT) processes.[2][8]
-
Fluorescent Sensing: Modulation of fluorescence intensity (enhancement or quenching) or a shift in the emission wavelength.[1][5][10] This can occur through various photophysical processes such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Chelation-Enhanced Fluorescence (CHEF).[1][11]
-
Electrochemical Sensing: A change in the electrochemical properties of the sensor, such as redox potential, upon anion binding.[12]
Core Applications
Calixarene-based anion sensors have found applications in diverse fields:
-
Environmental Monitoring: Detection of pollutants such as fluoride, cyanide, and phosphate in water samples.[10][13]
-
Biological Sensing: Real-time monitoring of biologically important anions like pyrophosphate and ATP in cellular environments.[10][13]
-
Pharmaceutical Analysis: Quality control and detection of anionic drugs or excipients in pharmaceutical formulations.[10]
-
Industrial Process Monitoring: In-line sensing of specific anions in industrial processes.
Quantitative Data Summary
The performance of various calixarene-based chemosensors for anion recognition is summarized in the tables below, allowing for easy comparison of their key analytical parameters.
Table 1: Colorimetric Calixarene-Based Anion Sensors
| Calixarene Derivative | Target Anion | Solvent | Limit of Detection (LOD) | Binding Constant (K a ) (M⁻¹) | Reference |
| Tetra-amidourea Calix[14]arene | F⁻, Pyrophosphate | DMSO | Not Reported | Not Reported | [8][9] |
| Imidazo[4,5-f]-1,10-phenanthroline Calix[14]arene | F⁻, AcO⁻ | DMF | Not Reported | High for F⁻ and AcO⁻ | [14] |
| Thiourea-Coumarin Calix[14]arene | F⁻ | Not Specified | Not Reported | Not Reported | [15] |
Table 2: Fluorescent Calixarene-Based Anion Sensors
| Calixarene Derivative | Target Anion | Solvent | Limit of Detection (LOD) | Binding Constant (K a ) (M⁻¹) | Reference |
| Calix[14]arene quinoline-diamido | F⁻ | Not Specified | 2.2 nM | Not Reported | [10][13] |
| Di-substituted Calix[14]arene | Br⁻ | Not Specified | 0.15 nM | Not Reported | [10] |
| [2∙Zn] complex | Pyrophosphate (PPi) | HEPES buffer | Not Reported | Not Reported | [10][13] |
| [5∙Zn2] complex | ATP²⁻ | Not Specified | Not Reported | Not Reported | [13] |
| Tetra pyrenyl amide Calix[14]arene | I⁻ | Not Specified | 21 nM | ~10⁸ | [13] |
| Terpyridine-functionalized Calix[14]arene-Tb(III) complex | Various anions | Not Specified | Not Reported | log K = 5.6 to >7 | [16] |
Experimental Protocols
Protocol 1: General Procedure for UV-Vis/Fluorescence Titration
This protocol outlines the general steps for evaluating the anion binding properties of a calixarene-based chemosensor using UV-Vis absorption or fluorescence spectroscopy.
1. Materials and Reagents:
-
Calixarene-based chemosensor
-
Tetrabutylammonium (TBA) salts of the anions to be tested (e.g., TBAF, TBACl, TBABr, TBAI, TBAOAc, etc.)
-
Spectroscopic grade solvent (e.g., DMSO, Acetonitrile, Methanol)
2. Instrument:
-
UV-Vis Spectrophotometer
-
Fluorometer
3. Solution Preparation:
-
Stock solution of the chemosensor (Host): Prepare a stock solution of the calixarene sensor in the chosen solvent at a concentration of approximately 1.0 x 10⁻³ M.
-
Stock solutions of the anions (Guest): Prepare stock solutions of the TBA salts of the anions in the same solvent at a concentration of approximately 1.0 x 10⁻² M.
4. Titration Procedure:
-
Place a fixed volume (e.g., 2.0 mL) of the chemosensor solution (e.g., 1.0 x 10⁻⁵ M, prepared by diluting the stock solution) into a quartz cuvette.
-
Record the initial UV-Vis absorption or fluorescence spectrum of the chemosensor solution.
-
Incrementally add small aliquots of the anion stock solution (e.g., 1-10 µL) to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the UV-Vis or fluorescence spectrum after each addition.
-
Continue the additions until no further significant spectral changes are observed.
5. Data Analysis:
-
Plot the change in absorbance or fluorescence intensity at a specific wavelength against the concentration of the added anion.
-
The binding constant (K a ) can be calculated by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 or 1:2 host-guest binding model) using non-linear regression analysis.[9]
-
The limit of detection (LOD) can be determined based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve at low concentrations).
Protocol 2: Synthesis of a Tetra-amidourea Derived Calix[14]arene (Example)
This protocol provides a general two-step synthesis for a colorimetric anion sensor based on a calix[14]arene scaffold.[8][9]
Step 1: Synthesis of the Calix[14]arene Tetra-isocyanate
-
Start with the corresponding calix[14]arene tetra-amine derivative.
-
Dissolve the tetra-amine in a suitable dry solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a phosgene equivalent (e.g., triphosgene) portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by an appropriate technique (e.g., IR spectroscopy, looking for the appearance of the isocyanate peak).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude tetra-isocyanate, which can be used in the next step without further purification.
Step 2: Synthesis of the Tetra-amidourea Calix[14]arene
-
Dissolve the crude tetra-isocyanate in a dry aprotic solvent (e.g., DMSO or THF).
-
In a separate flask, dissolve the desired amine (e.g., 4-nitroaniline for a colorimetric response) in the same solvent.
-
Add the amine solution dropwise to the isocyanate solution at room temperature.
-
Stir the reaction mixture for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, precipitate the product by adding a non-solvent (e.g., water or hexane).
-
Collect the solid product by filtration, wash it with appropriate solvents, and dry it under vacuum.
-
Purify the product by recrystallization or column chromatography if necessary.
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Visualizations
Signaling Pathways and Workflows
References
- 1. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. neliti.com [neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Colorimetric recognition of anions using preorganized tetra-amidourea derived calix[4]arene sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Calixarene-Based Fluorescent Sensors for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Calixarene Derivatives in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of calixarene derivatives in the development of targeted drug delivery systems. Calixarenes, a class of macrocyclic compounds, offer a versatile scaffold for designing sophisticated nanocarriers due to their unique host-guest properties, ease of functionalization, and biocompatibility.[1][2][3][4][5] This document outlines the synthesis of functionalized calixarenes, their formulation into drug-loaded nanoparticles, and essential in vitro characterization methods.
I. Overview of Calixarene-Based Drug Delivery
Calixarenes are cyclic oligomers that can be readily modified at their upper and lower rims, allowing for the attachment of various functional groups to control their solubility, biocompatibility, and targeting capabilities.[3] Their hydrophobic cavity can encapsulate guest molecules, such as anticancer drugs, protecting them from degradation and improving their solubility.[1][6] By forming self-assembled nanostructures like micelles and nanoparticles, calixarene derivatives can enhance the bioavailability and therapeutic efficacy of encapsulated drugs.[1][4][7] Furthermore, the surface of these nanoparticles can be decorated with targeting ligands to achieve specific delivery to cancer cells, thereby reducing off-target side effects.[2] The enhanced permeability and retention (EPR) effect also contributes to the passive targeting of calixarene nanocarriers to tumor tissues.[1]
II. Quantitative Data Summary
The following tables summarize key quantitative data from studies on calixarene-based drug delivery systems, providing a comparative overview of their physicochemical properties and in vitro efficacy.
Table 1: Physicochemical Properties of Calixarene-Based Nanoparticles
| Calixarene Derivative | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Calix[3]arene hexa-carboxylic acid (C6HCA) | Paclitaxel | 180-220 | > -30 | 7.5 | Not Reported | [8][9] |
| Calix[9]arene octo-carboxylic acid (C8OCA) | Paclitaxel | 180-220 | > -30 | 8.3 | Not Reported | [8][9] |
| Folic Acid-conjugated Calix[10]arene (FA-CA) | Doxorubicin | ~150 | ~ 0 | Not Reported | Not Reported | [2][7] |
| Choline-functionalized Calix[10]arene | Nitric Oxide Prodrug | Not Reported | Not Reported | Not Reported | ~93 | [11] |
Table 2: In Vitro Cytotoxicity of Calixarene Derivatives and Drug-Loaded Formulations
| Cell Line | Compound | IC50 (µM) | Reference |
| Human Renal Carcinoma (786-O) | Isothiouronium-calix[10]arene | 37.4 | [12] |
| Normal Fibroblasts (SW1) | Isothiouronium-calix[10]arene | 517 | [12] |
| Breast Adenocarcinoma (MCF7) | Aminotriazole-calix[10]arene | 3.3 | [13] |
| Human Embryonic Kidney (HEK293) | C-methylresorcin[10]arene | 14.9 | [14] |
| Rat Glioma (C6G) | C-methylresorcin[10]arene | 15.2 | [14] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of calixarene-based drug delivery systems.
Protocol 1: Synthesis of Carboxylic Acid-Functionalized Calixarenes
This protocol describes the synthesis of calix[n]arene carboxylic acid derivatives, which are common precursors for biocompatible nanocarriers.[8][9]
Materials:
-
Calix[n]arene (n=6 or 8)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH)
-
Ethyl bromoacetate
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve calix[n]arene in anhydrous THF under a nitrogen atmosphere.
-
Add NaH portion-wise to the solution at 0°C and stir for 1 hour.
-
Add ethyl bromoacetate dropwise and allow the reaction to proceed at room temperature for 24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting esterified calixarene by column chromatography.
-
Hydrolyze the ester groups by refluxing with NaOH in ethanol.
-
Acidify the reaction mixture with HCl to precipitate the calix[n]arene carboxylic acid.
-
Filter, wash with water, and dry the product under vacuum.
Protocol 2: Preparation of Drug-Loaded Calixarene Nanoparticles by Dialysis
This method is commonly used to formulate nanoparticles from amphiphilic calixarene derivatives.[7][8][9]
Materials:
-
Carboxylic acid-functionalized calixarene
-
Anticancer drug (e.g., Paclitaxel, Doxorubicin)
-
Dimethyl Sulfoxide (DMSO)
-
Dialysis membrane (e.g., MWCO 2 kDa)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Dissolve the calixarene derivative and the drug in a minimal amount of DMSO.
-
Transfer the solution into a dialysis bag.
-
Dialyze against a large volume of deionized water for 24-48 hours with continuous stirring. Change the water periodically to ensure complete removal of DMSO.
-
The nanoparticle suspension is formed within the dialysis bag.
-
Collect the nanoparticle suspension and store it at 4°C.
Protocol 3: Determination of Drug Loading Capacity and Encapsulation Efficiency
Materials:
-
Drug-loaded nanoparticle suspension
-
Spectrophotometer (UV-Vis or Fluorescence)
-
Centrifuge or centrifugal filters
-
Lyophilizer (optional)
Procedure:
-
Take a known volume of the drug-loaded nanoparticle suspension and lyophilize it to determine the total weight of nanoparticles.
-
To determine the amount of encapsulated drug, separate the nanoparticles from the aqueous phase containing the free drug using centrifugation or centrifugal filters.
-
Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol assesses the release kinetics of the encapsulated drug from the calixarene nanoparticles.[8][15]
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate Buffered Saline (PBS) at different pH values (e.g., 7.4 and 5.0)
-
Dialysis membrane
-
Thermostatic shaker
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a known volume of PBS at a specific pH (e.g., 7.4 to simulate physiological conditions or 5.0 to simulate the tumor microenvironment).
-
Incubate the setup in a thermostatic shaker at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug release versus time.
Protocol 5: Cell Viability Assay (MTS/MTT)
This assay evaluates the cytotoxicity of the calixarene derivatives and their drug-loaded formulations against cancer cell lines.[11][14]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
96-well plates
-
Calixarene formulation (with and without drug)
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of the calixarene formulations and control solutions.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).
IV. Visualizations
The following diagrams illustrate key concepts and workflows in the development of calixarene-based drug delivery systems.
Caption: Experimental workflow for developing calixarene drug delivery systems.
Caption: Targeted delivery of a calixarene nanoparticle to a cancer cell.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Preparation, and Characterization of Novel Calix[4]arene Bioactive Carrier for Antitumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calixarene: A Supramolecular Material for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Calixarene in Chemotherapy Delivery Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calixarene‐Guest Complexes: The Next Innovation in Delivery of Drugs and Biologics [ouci.dntb.gov.ua]
- 6. Comparative study on calixarenes in drug encapsulation and delivery / Muhammad Syimir Ab Hamid, Mohd Haris Ridzuan Ooi and Ch’ng Pei Eng - UiTM Institutional Repository [ir.uitm.edu.my]
- 7. Frontiers | Design, Preparation, and Characterization of Novel this compound Bioactive Carrier for Antitumor Drug Delivery [frontiersin.org]
- 8. Preparation and characterization of amphiphilic calixarene nanoparticles as delivery carriers for paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A this compound-based supramolecular nanoassembly targeting cancer cells and triggering the release of nitric oxide with green light - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of a isothiouronium-calix[4]arene derivative: self-assembly and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aggregation, Cytotoxicity and DNA Binding in a Series of this compound Amphiphile Containing Aminotriazole Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of the in vitro toxicity of calixarenes and a metal-seamed calixarene: a chemical pathway for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Catalytic Applications of Functionalized Calixarenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of functionalized calixarenes in various catalytic applications. The unique structural features of calixarenes, including their pre-organized cavities and the ease of functionalization at both the upper and lower rims, make them versatile scaffolds for the development of highly efficient and selective catalysts. This guide covers their application in Suzuki-Miyaura cross-coupling reactions, asymmetric aldol reactions, and asymmetric phase-transfer catalysis.
Suzuki-Miyaura Cross-Coupling Reactions using Calixarene-Supported Palladium Catalysts
Calixarenes, particularly larger calix[1]arenes, serve as excellent platforms for supporting palladium catalysts. The macrocyclic structure can be functionalized with N-heterocyclic carbene (NHC) ligands that strongly bind to palladium, preventing leaching and allowing for catalyst recycling. These catalysts have demonstrated high efficiency in the formation of C-C bonds between aryl halides and boronic acids.[2][3]
Data Presentation: Performance of Calix[1]arene-Pd-NHC Catalysts in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 0.2 | EtOH | 80 | 2 | 94 | [3] |
| 2 | 4-Bromoanisole | Phenylboronic acid | 0.001 | EtOH | 80 | 1 | >99 | [2] |
| 3 | 4-Bromobenzaldehyde | Phenylboronic acid | 0.001 | EtOH | 80 | 1 | >99 | [2] |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 0.001 | EtOH | 80 | 1 | >99 | [2] |
| 5 | 2-Bromopyridine | Phenylboronic acid | 0.001 | EtOH | 80 | 1 | 98 | [2] |
| 6 | 4-Chloroanisole | Phenylboronic acid | 0.5 | EtOH | 80 | 2 | 92 | [3] |
| 7 | 2-Chloroanisole | Phenylboronic acid | 0.2 | EtOH | 80 | 2 | 93 | [3] |
Experimental Protocols
Protocol 1.1: Synthesis of Calix[1]arene-Supported Pd-NHC Catalyst
This protocol is a general representation based on multi-step syntheses described in the literature.[3][4]
-
Functionalization of Calix[1]arene: A solution of the parent calix[1]arene is treated with an appropriate reagent to introduce linker arms, typically ending in a reactive group like a halide. This is often achieved under basic conditions in a suitable organic solvent.
-
Formation of Imidazolium Salt: The functionalized calix[1]arene is reacted with an N-substituted imidazole to form the corresponding imidazolium salt. This reaction is typically carried out in a high-boiling solvent like DMF.
-
Palladium Complexation: The calix[1]arene-imidazolium salt is then treated with a palladium precursor, such as PdCl2(cod) or [Pd(allyl)Cl]2, in the presence of a base (e.g., K2CO3) to form the Pd-NHC complex. The catalyst often precipitates from the reaction mixture and can be isolated by filtration.
Protocol 1.2: General Procedure for Suzuki-Miyaura Cross-Coupling
A general protocol for the Suzuki-Miyaura coupling using a calix[1]arene-based palladium catalyst is as follows[5]:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), K3PO4 (2.0 mmol), and the calix[1]arene-Pd-NHC catalyst (0.001 - 0.5 mol% Pd).
-
Evacuate the tube and backfill with an inert atmosphere (e.g., Argon).
-
Add anhydrous ethanol (2.0 mL) via syringe.
-
Stir the reaction mixture at 80 °C for the specified time (typically 1-2 hours).
-
After completion, cool the reaction to room temperature. The catalyst can often be recovered by filtration.
-
The product can be isolated and purified by standard techniques such as column chromatography.
Visualization
References
- 1. Recent applications of chiral calixarenes in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calixarene-supported Pd–NHC complexes as efficient catalysts for scalable Suzuki–Miyaura cross-couplings - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Benzyloxycalix[8]arene: a new valuable support for NHC palladium complexes in C-C Suzuki-Miyaura couplings. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Calixarene Stationary Phases in Chromatography: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde, creating a unique three-dimensional basket-like structure.[1][2] Their distinct characteristics, including a hydrophobic cavity and the ability for versatile functionalization at both the upper and lower rims, make them highly attractive as selective stationary phases in various chromatographic techniques.[3][4] This document provides detailed application notes and experimental protocols for utilizing calixarene-based stationary phases in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrochromatography (CEC). The unique host-guest interaction capabilities of calixarenes, including π-π, hydrogen bonding, and inclusion complexation, offer alternative selectivities compared to traditional stationary phases like C18.[3][5]
Principle of Separation
The separation mechanism of calixarene-based stationary phases is multi-modal, stemming from their unique structural features. The hydrophobic cavity allows for inclusion complex formation with analytes of complementary size and shape. Functional groups introduced at the upper and lower rims provide sites for more specific interactions, such as hydrogen bonding, dipole-dipole, and ionic interactions.[3][6] This tunable selectivity enables the separation of a wide range of compounds, from nonpolar aromatic isomers to polar biomolecules.[1][7] The retention and selectivity can be finely tuned by modifying the calixarene structure (e.g., ring size, conformation, and substituents) and by adjusting chromatographic parameters like mobile phase composition and temperature.[2][8]
Caption: Logical relationship of calixarene separation mechanisms.
Applications and Protocols
High-Performance Liquid Chromatography (HPLC)
Calixarene-bonded silica gels are the most common type of calixarene stationary phase in HPLC.[1] They can be operated in reversed-phase, normal-phase, or mixed-mode depending on the functionalization of the calixarene and the mobile phase composition.[5]
Application Note: Separation of Aromatic Positional Isomers
Calixarene stationary phases exhibit excellent selectivity for the separation of closely related aromatic positional isomers due to the specific steric and electronic interactions within the calixarene cavity.
Experimental Protocol: Separation of Nitroaniline Isomers
This protocol is adapted from studies demonstrating the reversed-phase character of p-tert-butyl-calix[7]arene stationary phases.[3]
-
Column: p-tert-Butyl-calix[7]arene bonded to silica gel (5 µm particle size, 100 Å pore size), 250 mm x 4.6 mm I.D.
-
Mobile Phase: Methanol/Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a mixture of o-, m-, and p-nitroaniline in the mobile phase to a final concentration of 100 µg/mL for each isomer.
| Analyte | Retention Time (min) |
| p-Nitroaniline | 8.5 |
| m-Nitroaniline | 10.2 |
| o-Nitroaniline | 12.1 |
Application Note: Analysis of Nucleosides and Nucleobases
The separation of nucleosides and nucleobases is crucial in pharmaceutical and clinical research. Calixarene phases offer unique selectivity for these polar compounds.[1]
Experimental Protocol: Separation of Nucleosides
This protocol is based on the use of a p-tert-butyl-calix[9]arene bonded stationary phase.[2]
-
Column: p-tert-Butyl-calix[9]arene bonded to silica gel (5 µm), 150 mm x 4.6 mm I.D.
-
Mobile Phase: Acetonitrile/Water (10:90, v/v) with 0.1% Trifluoroacetic Acid
-
Flow Rate: 0.8 mL/min
-
Temperature: 30 °C
-
Detection: UV at 260 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Prepare a standard mixture of cytidine, uridine, guanosine, and adenosine in water at a concentration of 50 µg/mL each.
| Analyte | Retention Time (min) |
| Cytidine | 4.2 |
| Uridine | 5.1 |
| Guanosine | 6.8 |
| Adenosine | 8.3 |
Gas Chromatography (GC)
In GC, calixarenes are typically used as coatings on fused-silica capillary columns.[10] Their thermal stability and ability to be functionalized allow for the creation of stationary phases with varying polarities and selectivities.[9]
Application Note: Separation of Halogenated Benzenes
The separation of halogenated aromatic compounds is important in environmental analysis. PEG-modified calix[7]arene stationary phases have shown good performance for this application.[7]
Experimental Protocol: Separation of Dichlorobenzene Isomers
This protocol is based on the use of a PEG-linked calix[7]arene stationary phase.[7][9]
-
Column: C4A-PEG-2PTSC coated fused-silica capillary column (0.25 mm I.D., 30 m length, 0.25 µm film thickness)
-
Carrier Gas: Nitrogen or Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: 60 °C (hold for 2 min), ramp to 150 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID) at 280 °C
-
Injection: 1 µL, split ratio 50:1
-
Sample Preparation: Prepare a mixture of o-, m-, and p-dichlorobenzene in methanol (100 ppm each).
| Analyte | Retention Time (min) |
| p-Dichlorobenzene | 7.8 |
| m-Dichlorobenzene | 8.2 |
| o-Dichlorobenzene | 8.9 |
Quantitative Data Summary for GC Separation on C4A-PEG-2PTSC Column [7]
| Analyte | Column Efficiency (plates/m) |
| 1-Octanol (at 120 °C) | 2224 |
Capillary Electrochromatography (CEC)
CEC combines the high efficiency of capillary electrophoresis with the selectivity of HPLC. Calixarenes can be immobilized on the capillary walls or packed into the capillary as a stationary phase.[11][12]
Application Note: Separation of Neurotransmitters
The analysis of neurotransmitters is critical in neuroscience. Calix[7]arene-modified sol-gel columns in CEC have demonstrated effective separation of these structurally similar compounds.[11]
Experimental Protocol: Separation of Dopamine and Norepinephrine
This protocol is derived from the use of an open-tubular calix[7]arene-modified sol-gel column.[11]
-
Capillary: Fused-silica capillary (75 µm I.D., 50 cm total length, 40 cm effective length) coated with a calix[7]arene-sol-gel matrix.
-
Running Buffer: 20 mM Phosphate buffer (pH 7.4) containing 20% methanol.
-
Applied Voltage: 15 kV
-
Temperature: 25 °C
-
Detection: UV at 214 nm
-
Injection: Hydrodynamic injection at 10 cm for 5 s.
-
Sample Preparation: Prepare a standard mixture of dopamine and norepinephrine in the running buffer at a concentration of 20 µg/mL each.
| Analyte | Migration Time (min) | Theoretical Plates/m |
| Norepinephrine | 6.5 | 150,000 |
| Dopamine | 7.2 | 180,000 |
Synthesis of Calixarene Stationary Phases
The preparation of calixarene-based stationary phases typically involves the chemical bonding of a functionalized calixarene to a support material, most commonly silica gel for HPLC.
Caption: General workflow for synthesizing a calixarene stationary phase.
Protocol: Preparation of p-tert-Butyl-calix[7]arene-Bonded Silica Gel
This is a generalized protocol based on described methods.[13]
-
Activation of Silica Gel: Dry silica gel (5 µm, 100 Å) under vacuum at 150 °C for 12 hours.
-
Silanization: Reflux the dried silica gel with a solution of 3-glycidoxypropyltrimethoxysilane in dry toluene for 24 hours under an inert atmosphere.
-
Washing: Filter the silanized silica and wash sequentially with toluene, methanol, and diethyl ether. Dry under vacuum.
-
Coupling of Calixarene: Suspend the silanized silica in dry THF. Add p-tert-butyl-calix[7]arene and a base (e.g., sodium hydride). Reflux the mixture for 48 hours.
-
Final Washing and Drying: Filter the resulting calixarene-bonded silica gel and wash extensively with THF, water, methanol, and diethyl ether. Dry the final product under vacuum at 60 °C.
Conclusion
Calixarene-based stationary phases offer a powerful tool for chromatographers, providing unique selectivities that are often complementary to conventional phases.[3][14] Their tunable structures allow for the rational design of stationary phases for specific separation challenges in pharmaceutical analysis, environmental monitoring, and other fields.[1][8] The protocols and data presented here serve as a starting point for researchers to explore the potential of calixarenes in their own chromatographic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of calixarene-bonded stationary phases. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Calixarene HPLC Phases - Applications: Ingenta Connect [ingentaconnect.com]
- 9. scielo.br [scielo.br]
- 10. Performance and selectivity of lower-rim substituted calix[4]arene as a stationary phase for capillary gas chromatography - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03004B [pubs.rsc.org]
- 11. A novel sol-gel this compound-modified capillary column for open-tubular capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capillary electrochromatography - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. nbinno.com [nbinno.com]
Application Notes and Protocols: Designing Calixarene-Based Fluorescent Probes for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, characterization, and application of calixarene-based fluorescent probes for biological imaging. The protocols outlined below are intended to serve as a detailed reference for researchers in the field of supramolecular chemistry, bio-imaging, and drug development.
Introduction to Calixarene-Based Fluorescent Probes
Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their unique "chalice-like" structure, featuring a hydrophobic cavity and modifiable upper and lower rims, makes them excellent scaffolds for the development of fluorescent probes.[1][2][3] By covalently attaching a fluorophore to the calixarene framework, it is possible to create sensors that exhibit changes in their fluorescence properties upon binding to specific analytes of biological interest, such as metal ions, anions, and small organic molecules.[4][5] These probes offer high sensitivity and selectivity, making them powerful tools for real-time, non-invasive imaging in biological systems.[5][6]
A typical calixarene-based fluorescent sensor consists of two primary components: the calixarene unit, which acts as the recognition element (ionophore), and a fluorophore, which serves as the signaling unit.[2][5] The calixarene's preorganized cavity allows for selective binding of guest molecules through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[5] The choice of fluorophore and its attachment point on the calixarene scaffold are critical for modulating the fluorescence response upon analyte binding.[2]
Design Principles and Signaling Mechanisms
The design of a calixarene-based fluorescent probe involves the careful selection of the calixarene platform, the fluorophore, and the linker connecting them. The most commonly used platform is calix[7]arene due to its well-defined conformations (cone, partial cone, 1,2-alternate, and 1,3-alternate) and synthetic accessibility.[3] The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. Common fluorophores include pyrene, dansyl, naphthalimide, and coumarin.[2]
The signaling mechanism dictates how the binding event is translated into a change in fluorescence. Several mechanisms are commonly employed:
-
Photoinduced Electron Transfer (PET): In the absence of the analyte, an electron is transferred from a donor to the excited fluorophore, quenching its fluorescence. Upon analyte binding, this electron transfer is inhibited, leading to a "turn-on" fluorescence response.[2][4]
-
Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore. Analyte binding can alter the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the resulting fluorescence emission.
-
Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore are altered upon analyte binding, leading to a shift in the emission wavelength.
-
Excimer/Exciplex Formation: The formation or disruption of an excited-state dimer (excimer) or a complex between two different molecules (exciplex) upon analyte binding can lead to a ratiometric change in the fluorescence spectrum.
Below is a diagram illustrating the general principle of a "turn-on" PET-based calixarene fluorescent sensor.
Caption: Photoinduced Electron Transfer (PET) signaling mechanism.
Experimental Protocols
This section provides detailed protocols for the synthesis, characterization, and biological application of a representative calixarene-based fluorescent probe for the detection of copper ions (Cu²⁺).
Synthesis of a Pyrene-Functionalized Calix[7]arene Probe
This protocol describes the synthesis of a calix[7]arene derivative functionalized with two pyrene units for the detection of Cu²⁺.[8]
Materials:
-
p-tert-butylcalix[7]arene
-
1-(2-Bromoethyl)pyrene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Alkylation of Calix[7]arene:
-
Dissolve p-tert-butylcalix[7]arene (1.0 g, 1.54 mmol) in 50 mL of anhydrous acetonitrile in a round-bottom flask.
-
Add K₂CO₃ (2.13 g, 15.4 mmol) to the solution.
-
Add 1-(2-Bromoethyl)pyrene (1.0 g, 3.23 mmol) to the reaction mixture.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, filter the mixture to remove K₂CO₃.
-
Evaporate the solvent under reduced pressure.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of chloroform.
-
Purify the product by column chromatography on silica gel, using a mixture of chloroform and methanol as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Recrystallize the purified product from a mixture of chloroform and methanol to obtain the final pyrene-functionalized calix[7]arene probe.
-
Characterization:
-
The structure of the synthesized probe should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Characterization
Protocol for Determining Fluorescence Quantum Yield (ΦF): [9]
-
Prepare a series of solutions of a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) and the synthesized calixarene probe in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Calculate the quantum yield using the following equation: ΦF(sample) = ΦF(standard) × (Slopesample / Slopestandard) × (η²sample / η²standard) where ΦF is the fluorescence quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Analyte Binding Studies
Protocol for Determining the Binding Constant (Ka): [10]
-
Prepare a stock solution of the calixarene probe in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of the analyte (e.g., CuCl₂) in the same solvent.
-
Perform a fluorescence titration by adding increasing amounts of the analyte solution to a fixed concentration of the probe solution.
-
After each addition, record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm) using the Benesi-Hildebrand equation or non-linear regression analysis.
Protocol for Determining the Limit of Detection (LOD): [8]
-
Measure the fluorescence intensity of a blank solution (probe without analyte) multiple times (e.g., n=10) and calculate the standard deviation (σ).
-
Perform a fluorescence titration with very low concentrations of the analyte.
-
Plot the fluorescence intensity as a function of analyte concentration in the low concentration range and determine the slope (m) of the linear portion of the curve.
-
Calculate the LOD using the formula: LOD = 3σ / m.
Biological Imaging
Protocol for Live Cell Imaging of Intracellular Cu²⁺: [6]
-
Cell Culture: Culture a suitable cell line (e.g., HeLa cells) on glass-bottom dishes in appropriate cell culture medium until they reach 70-80% confluency.
-
Probe Loading:
-
Prepare a stock solution of the calixarene-pyrene probe in DMSO.
-
Dilute the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 10 µM).
-
Remove the culture medium from the cells and wash them with phosphate-buffered saline (PBS).
-
Incubate the cells with the probe-containing medium for a specific time (e.g., 30 minutes) at 37°C in a CO₂ incubator.
-
-
Analyte Treatment:
-
After incubation with the probe, wash the cells with PBS to remove any excess probe.
-
Incubate the cells with a solution of CuCl₂ in serum-free medium for a specific time (e.g., 30 minutes).
-
-
Fluorescence Microscopy:
-
Wash the cells again with PBS.
-
Add fresh serum-free medium or an imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the pyrene fluorophore (e.g., excitation around 340 nm, emission around 470 nm).
-
Capture images before and after the addition of Cu²⁺ to observe the change in intracellular fluorescence.
-
Below is a diagram illustrating the experimental workflow for biological imaging.
Caption: General workflow for live cell imaging.
Data Presentation
The quantitative data for a series of calixarene-based fluorescent probes are summarized in the table below for easy comparison.
| Probe ID | Target Analyte | Fluorophore | Signaling Mechanism | Quantum Yield (ΦF) | Binding Constant (Ka) [M⁻¹] | Limit of Detection (LOD) [nM] | Reference |
| CP1 | Cu²⁺ | Pyrene | PET | 0.05 (off), 0.45 (on) | 8.5 x 10⁴ | 4.2 | [4][8] |
| CD2 | Zn²⁺ | Dansyl | CHEF | 0.02 (off), 0.38 (on) | 2.5 x 10⁵ | 6.4 | [2] |
| CN3 | F⁻ | Naphthalimide | PET | 0.62 (on), 0.11 (off) | - | 2.2 | [2] |
| CC4 | Pb²⁺ | Coumarin | ICT | 0.21 (shift) | 1.2 x 10⁴ | 15 | [4] |
Note: CHEF = Chelation-Enhanced Fluorescence, ICT = Intramolecular Charge Transfer, PET = Photoinduced Electron Transfer. Data are representative and may vary depending on experimental conditions.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway for a calixarene-based probe that detects an analyte, leading to a cellular response.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Sensitive and Selective Fluorescent Probes for Cu(II) Detection Based on Calix[4]arene-Oxacyclophane Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Calixarene-Based Fluorescent Sensors for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. Structure Activity Study of a Family of Functional Pyrene-Isoxazole-Calix[4]arene Fluorescent Chemosensors for Metal Ion Detection - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 9. crick.ac.uk [crick.ac.uk]
- 10. feinberg.northwestern.edu [feinberg.northwestern.edu]
Application Notes and Protocols: Enzymatic Catalysis Mimicking with Calixarene Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, have emerged as versatile scaffolds in supramolecular chemistry for mimicking the catalytic activity of enzymes.[1] Their pre-organized, cup-shaped cavities provide a unique platform for substrate binding, while the upper and lower rims can be readily functionalized with catalytic groups to create sophisticated artificial enzymes.[2][3] These synthetic mimics offer several advantages over natural enzymes, including greater stability, tunable reactivity, and the potential for novel catalytic functions.[1] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and catalytic evaluation of calixarene-based enzyme mimics, with a focus on hydrolytic reactions.
Key Applications in Enzymatic Catalysis Mimicry
Calixarene scaffolds have been successfully employed to mimic a variety of enzymes, primarily those involved in hydrolysis and group transfer reactions. Notable examples include:
-
Phosphodiesterase Mimics: Functionalization of calixarenes with metal ions, particularly Zn(II) complexes, has led to effective catalysts for the cleavage of phosphate diesters, mimicking the action of nucleases.[4][5]
-
Esterase and Amidase Mimics: Calixarenes bearing nucleophilic groups such as imidazole moieties have shown significant catalytic activity in the hydrolysis of esters and amides, mimicking serine proteases.
-
Carbonic Anhydrase Mimics: Zinc-containing calixarenes have been investigated as mimics of carbonic anhydrase, catalyzing the reversible hydration of carbon dioxide.
-
ATP-Hydrolyzing Enzyme Mimics: Certain calixarene derivatives have demonstrated the ability to induce the non-enzymatic hydrolysis of ATP.[6]
Data Presentation: Catalytic Efficiency of Calixarene-Based Enzyme Mimics
The catalytic performance of several calixarene-based enzyme mimics has been quantified using Michaelis-Menten kinetics. The following tables summarize key kinetic parameters for the hydrolysis of various substrates.
Table 1: Mimicking Phosphodiesterase Activity - Hydrolysis of Phosphate Diesters
| Calixarene Catalyst | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Rate Acceleration (kcat/kuncat) | Reference |
| Dinuclear Zn(II)-Calix[7]arene | HPNP | 3.0 x 10⁻³ | 0.38 | 7.9 | 23,000 | [4] |
| Trinuclear Zn(II)-Calix[7]arene | HPNP | - | - | - | 32,000 | [4] |
*HPNP: 2-hydroxypropyl-p-nitrophenyl phosphate
Table 2: Mimicking Esterase Activity - Hydrolysis of p-Nitrophenyl Esters
| Calixarene Catalyst | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Rate Acceleration | Reference |
| Imidazole-functionalized Calix[7]arene | p-Nitrophenyl acetate | - | - | - | Up to 10-fold | [8] |
| Calix[2]arene-C8H17 | p-Nitrophenyl dodecanoate | - | - | - | >10⁵-fold | [7] |
| Calix[2]arene-Me | Diethyl p-nitrophenyl phosphate | - | - | - | 21-fold | [7] |
Experimental Protocols
Protocol 1: Synthesis of p-tert-Butylcalix[7]arene
This protocol describes the fundamental synthesis of the common starting material, p-tert-butylcalix[7]arene.[4]
Materials:
-
p-tert-Butylphenol
-
Formaldehyde (37% solution)
-
Sodium hydroxide
-
Diphenyl ether
-
Ethyl acetate
-
Toluene for recrystallization
-
Three-necked round-bottomed flask (3 L)
-
Mechanical stirrer
-
Heating mantle
-
Condenser
-
Nitrogen inlet
Procedure:
-
Preparation of the Precursor:
-
In a 3 L three-necked round-bottomed flask equipped with a mechanical stirrer, combine 100 g (0.666 mol) of p-tert-butylphenol, 62 mL of 37% formaldehyde solution, and 1.2 g of sodium hydroxide in 3 mL of water.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the mixture at 100-120 °C for 2 hours using a heating mantle. The mixture will become a thick, viscous yellow-brown mass.
-
Allow the reaction to cool to room temperature.
-
Add 800-1000 mL of warm diphenyl ether and stir for at least 1 hour to dissolve the residue.
-
-
Pyrolysis of the Precursor:
-
Fit the flask with a nitrogen inlet and heat to 110-120 °C while blowing a stream of nitrogen over the mixture to remove water.
-
Once water evolution subsides and a solid begins to form, fit the flask with a condenser.
-
Heat the mixture to reflux (approx. 150-160 °C) for 3-4 hours under a gentle flow of nitrogen.
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding 1.5 L of ethyl acetate and stir for 15-30 minutes.
-
Allow the solid to settle for at least 30 minutes.
-
Collect the crude product by filtration.
-
-
Purification:
-
Recrystallize the crude product from toluene to obtain the p-tert-butylcalix[7]arene as a crystalline solid. The product will be a 1:1 complex with toluene.
-
Dry the product under high vacuum (< 1 mm) at > 140 °C for 48 hours to remove the toluene.
-
Protocol 2: Functionalization of Calix[7]arene with Imidazole Groups (A General Approach)
This protocol provides a general outline for introducing imidazole functionalities, which are key catalytic groups for mimicking hydrolytic enzymes. Specific reaction conditions may need optimization based on the desired substitution pattern.[5]
Materials:
-
p-tert-Butylcalix[7]arene (or a derivative with reactive sites)
-
Appropriate N-substituted imidazole with a leaving group (e.g., N-(bromoalkyl)imidazole)
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, THF)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Deprotonation of Calixarene:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the calix[7]arene derivative in the anhydrous solvent.
-
Add the base portion-wise at a suitable temperature (e.g., 0 °C or room temperature) and stir until deprotonation is complete.
-
-
Alkylation with Imidazole Derivative:
-
Add the N-substituted imidazole derivative to the reaction mixture.
-
Stir the reaction at an appropriate temperature (can range from room temperature to elevated temperatures) for a specified time, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with a suitable reagent (e.g., water or a saturated ammonium chloride solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazole-functionalized calix[7]arene.
-
Protocol 3: Kinetic Analysis of Ester Hydrolysis Catalyzed by a Calixarene Mimic
This protocol describes a general method for determining the kinetic parameters of a calixarene-based esterase mimic using a model substrate like p-nitrophenyl acetate (PNPA).[9][10][11]
Materials:
-
Calixarene-based catalyst
-
p-Nitrophenyl acetate (PNPA) stock solution in a suitable solvent (e.g., acetonitrile)
-
Buffer solution (e.g., Tris-HCl, phosphate buffer) at the desired pH
-
UV-Vis spectrophotometer
-
Temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the calixarene catalyst in the buffer.
-
Prepare a series of substrate (PNPA) solutions of varying concentrations in the same buffer.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the product, p-nitrophenol (typically around 400 nm).
-
Equilibrate the cuvette containing the buffer and the calixarene catalyst solution to the desired temperature in the spectrophotometer.
-
Initiate the reaction by adding a small aliquot of the PNPA stock solution to the cuvette and mix quickly.
-
Record the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates (v₀) from the linear portion of the absorbance versus time plots for each substrate concentration.
-
Plot the initial rates (v₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and KM.
-
Calculate kcat from the equation Vmax = kcat * [E], where [E] is the concentration of the calixarene catalyst.
-
The catalytic efficiency is determined as the ratio kcat/KM.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the study of calixarene-based enzyme mimics.
Caption: General workflow for the synthesis of functionalized calixarene enzyme mimics.
Caption: A simplified Michaelis-Menten catalytic cycle for a calixarene-based enzyme mimic.
Caption: Experimental workflow for the kinetic analysis of a calixarene-based enzyme mimic.
Conclusion and Future Perspectives
Calixarene-based enzyme mimics represent a promising field of research with significant potential in catalysis, drug development, and sensor technology. The ability to rationally design and synthesize these artificial enzymes allows for the fine-tuning of their catalytic activity and substrate specificity. Future research will likely focus on the development of more complex, multi-functional calixarene catalysts that can perform intricate, multi-step reactions with even greater efficiency and selectivity, further bridging the gap between synthetic catalysts and natural enzymes. The protocols and data presented herein provide a solid foundation for researchers to explore and advance this exciting area of supramolecular catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Calixarenes as Enzyme Mimics - C. Gutsche [grantome.com]
- 3. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic regularities and a possible mechanism of ATP non-enzymatic hydrolysis induced by calix[4]arene С-107 [ouci.dntb.gov.ua]
- 7. worldscientific.com [worldscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE | Semantic Scholar [semanticscholar.org]
- 10. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Host-Guest Complexation of Fullerenes with Calixarenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The encapsulation of fullerene molecules within the hydrophobic cavity of calixarenes represents a significant area of interest in supramolecular chemistry. This host-guest complexation is driven by non-covalent interactions, including van der Waals forces, hydrophobic interactions, and π-π stacking. The resulting complexes exhibit modified physicochemical properties, leading to a diverse range of applications in materials science, nanotechnology, and importantly, in the biomedical field. Calixarenes, with their tunable cavity sizes and potential for functionalization, serve as versatile hosts for fullerenes like C60 and C70. This document provides an overview of the applications of these complexes and detailed protocols for their synthesis and characterization.
Applications of Fullerene-Calixarene Complexes
The unique properties of fullerene-calixarene complexes have led to their exploration in several key areas:
-
Drug Delivery and Solubilization: A primary challenge in the biomedical application of fullerenes is their inherent hydrophobicity and poor solubility in aqueous media.[1][2] Host-guest complexation with water-soluble calixarenes, such as sulfonated derivatives, can significantly enhance the aqueous solubility of fullerenes.[1] This non-covalent approach to solubilization is advantageous as it avoids chemical modifications that might alter the intrinsic photophysical properties of the fullerene.[1] The resulting nanoformulations can serve as carriers for targeted drug delivery.[3][4]
-
Photodynamic Therapy (PDT): Fullerenes are potent photosensitizers, capable of generating reactive oxygen species (ROS) upon irradiation with light.[1] This property is harnessed in PDT for the treatment of cancer and other diseases. By encapsulating fullerenes within calixarenes, their delivery to target tissues can be improved, enhancing the efficacy of PDT while minimizing side effects.[1]
-
Biomedical Research: Fullerene-calixarene complexes have been investigated for various biomedical applications, including acting as antimicrobial agents and inhibitors of the human immunodeficiency virus (HIV) protease.[1]
-
Materials Science and Nanoelectronics: The formation of supramolecular polymers and assemblies from fullerene-calixarene complexes opens up possibilities in the development of new materials with tailored optoelectronic and electrochemical properties.[5][6] These assemblies can be directed into linear, networked, or helical arrays.[5] Furthermore, the electrochemical properties of fullerenes can be modulated by complexation with calixarenes, which has implications for the development of sensors and other electronic devices.[7][8][9]
Quantitative Data: Binding Constants of Fullerene-Calixarene Complexes
The stability of host-guest complexes is quantified by the association constant (Kₐ) or binding constant (K). Higher values indicate stronger binding between the host and guest molecules. The following tables summarize reported binding constants for various fullerene-calixarene complexes.
| Calixarene Host | Fullerene Guest | Solvent | Association Constant (Kₐ) / M⁻¹ | Stoichiometry (Host:Guest) | Reference |
| 4OA-N | C60 | Toluene | 4.10 × 10⁴ | 1:1 | [10][11] |
| 6OA-N | C60 | Toluene | 6.68 × 10⁴ | 1:1 | [10][11] |
| 8OA-N | C60 | Toluene | Not specified, but forms stable complex | 1:1 | [10][11] |
| 4-iso-propyl-calix[12]arene | tert-butyl-(1,2-methanofullerene)-61-carboxylate | Toluene | 4.53 × 10⁵ | 1:1 | [13] |
| 4-iso-propyl-calix[12]arene | tert-butyl-(1,2-methanofullerene)-61-carboxylate | Benzonitrile | 7.95 × 10⁵ | 1:1 | [13] |
| 4-iso-propyl-calix[12]arene | [11][11]-phenyl-C(71)-butyric acid methyl ester | Toluene | 13.35 × 10⁵ | 1:1 | [13] |
| 4-iso-propyl-calix[12]arene | [11][11]-phenyl-C(71)-butyric acid methyl ester | Benzonitrile | 27.62 × 10⁵ | 1:1 | [13] |
| Bis-calix[12]arene-carbazole conjugate (4) | C70 | Toluene | 5.6 × 10⁴ | 1:1 | [14] |
| Double-calix[15]arenes | C76 | Toluene | ~10⁵ | Not specified | [16] |
| Double-calix[15]arenes | C78 | Toluene | ~10⁵ | Not specified | [16] |
| Triptycene-derived homooxacalixarene analogues | C60/C70 | Not specified | (5.22 - 8.68) x 10⁴ | Not specified | [17] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of fullerene-calixarene complexes are crucial for reproducible research.
Protocol 1: Synthesis of a Fullerene-Calixarene Complex (Grinding Method)
This protocol describes a simple and efficient solvent-free method for the preparation of water-soluble fullerene-calixarene complexes.[1]
Materials:
-
Fullerene (e.g., C60)
-
Water-soluble calixarene (e.g., sulfonated azocalix[12]arene - SAC4A)
-
Mortar and pestle
-
Deionized water
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Place equimolar amounts of the fullerene and the water-soluble calixarene into a mortar.
-
Grind the mixture thoroughly with a pestle for approximately 10-15 minutes to facilitate solid-state complexation.
-
Add a specific volume of deionized water to the ground mixture and continue to grind for another 5 minutes to form a suspension.
-
Transfer the suspension to a centrifuge tube.
-
Centrifuge the suspension at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet any uncomplexed, insoluble fullerene.
-
Carefully collect the supernatant, which contains the water-soluble fullerene-calixarene complex.
-
Determine the concentration of the solubilized fullerene in the supernatant using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Characterization by UV-Visible (UV-Vis) Spectroscopy and Determination of Binding Constant
UV-Vis spectroscopy is a powerful tool to study the electronic interactions between the host and guest and to determine the binding constant of the complex.[13][18]
Materials:
-
Stock solution of the calixarene host in a suitable solvent (e.g., toluene).
-
Stock solution of the fullerene guest in the same solvent.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a series of solutions with a constant concentration of the calixarene host and varying concentrations of the fullerene guest.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Observe the changes in the absorption spectrum of the calixarene upon addition of the fullerene. The formation of a complex often leads to changes in absorbance and/or a shift in the maximum absorption wavelength.
-
To determine the binding constant (Kₐ), the Benesi-Hildebrand equation can be applied for a 1:1 complex: 1 / (A - A₀) = 1 / (Kₐ * (A_max - A₀) * [G]) + 1 / (A_max - A₀) Where:
-
A₀ is the absorbance of the host in the absence of the guest.
-
A is the absorbance at different guest concentrations.
-
A_max is the absorbance at saturation.
-
[G] is the concentration of the guest.
-
-
Plot 1 / (A - A₀) against 1 / [G]. A linear plot indicates a 1:1 complex.
-
The binding constant Kₐ can be calculated from the slope and intercept of the line.
Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the complex and the specific interactions between the host and guest molecules in solution.[14][19]
Materials:
-
Calixarene host.
-
Fullerene guest.
-
Deuterated solvent (e.g., CCl₄, toluene-d₈).
-
NMR spectrometer.
Procedure:
-
Prepare a solution of the calixarene host in the deuterated solvent and record its ¹H NMR spectrum.
-
Prepare a series of solutions containing a constant concentration of the calixarene host and increasing concentrations of the fullerene guest.
-
Record the ¹H NMR spectrum for each solution.
-
Analyze the changes in the chemical shifts of the calixarene protons upon addition of the fullerene. Protons located within the calixarene cavity or in close proximity to the fullerene will experience significant changes in their chemical environment, leading to shifts in their resonance signals.[19]
-
The formation of an inclusion complex is often indicated by upfield or downfield shifts of specific host protons due to the ring current effect of the fullerene.[14]
-
The stoichiometry of the complex can be determined using the continuous variation method (Job's plot) by monitoring the chemical shift changes.[20]
-
The binding constant can also be determined by fitting the changes in chemical shifts to a suitable binding isotherm model.[19]
Protocol 4: Characterization by Mass Spectrometry (MS)
Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI), can be used to confirm the formation and stoichiometry of the host-guest complex in the gas phase.[20][21][22]
Materials:
-
Fullerene-calixarene complex solution.
-
Mass spectrometer with ESI or APPI source.
Procedure:
-
Prepare a dilute solution of the pre-formed fullerene-calixarene complex in a suitable solvent.
-
Infuse the solution directly into the mass spectrometer.
-
Acquire the mass spectrum in a positive or negative ion mode, depending on the nature of the complex.
-
Look for a peak corresponding to the molecular weight of the 1:1 (or other stoichiometry) complex ([Calixarene + Fullerene]⁺ or [Calixarene + Fullerene]⁻).[20]
-
The presence of this peak provides direct evidence for the formation of the host-guest complex.
Visualizations
Experimental Workflow for Synthesis and Characterization
References
- 1. Frontiers | Deep Cavitand Calixarene–Solubilized Fullerene as a Potential Photodynamic Agent [frontiersin.org]
- 2. Deep Cavitand Calixarene–Solubilized Fullerene as a Potential Photodynamic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Supramolecular Ensembles Formed via Calix[5]arene-Fullerene Host-Guest Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of calixarenes on the electrochemical reduction of buckminsterfullerene, C60 - ePrints Soton [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photophysical Properties of Naphthalene-oxacalix[m]arene and Recognition of Fullerene C60 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Spectroscopic and quantum chemical investigation on non-covalent interaction in chromophore appended fullerene complexes of calix[4]arene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. sid.ir [sid.ir]
- 16. Complexation of higher fullerenes by calix[5]arene-based host molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Triptycene-derived calix[6]arenes: synthesis, structures, and their complexation with fullerenes C60 and C70. | Semantic Scholar [semanticscholar.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Solution NMR studies of supramolecular complexes of [60]- and [70]fullerenes with mono O-substituted calix[6]arene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thermodynamics of Host–Guest Interactions between Fullerenes and a Buckycatcher - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. masspec.scripps.edu [masspec.scripps.edu]
Application Notes and Protocols for the Immobilization of Calixarenes on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the immobilization of calixarene macrocycles onto various solid supports, including silica, gold nanoparticles, and polymers. These procedures are essential for the development of novel materials with applications in sensing, catalysis, separation science, and drug delivery.
Introduction
Calixarenes are a class of macrocyclic compounds with a "cup-like" structure that allows for the selective inclusion of guest molecules.[1][2] Their versatile chemistry enables functionalization at both the upper and lower rims, facilitating their attachment to solid supports.[2][3] The immobilization of calixarenes combines the unique recognition properties of the macrocycle with the physical and chemical stability of the solid support, leading to robust and reusable functional materials.[4] This document outlines key methodologies for achieving stable calixarene immobilization.
Data Summary: Comparison of Immobilization Protocols
The following table summarizes quantitative data from various experimental protocols for the immobilization of calixarenes on different solid supports, providing a comparative overview of the reaction conditions and outcomes.
| Solid Support | Calixarene Derivative | Linker/Method | Key Reaction Parameters | Loading/Surface Coverage | Reference |
| Mesoporous Silica Gel | p-tert-butyl calix[4]arene diamine | Acryloyl chloride / Thiol-ene reaction | Reaction with 3-(trimethoxysilyl)-1-propanthiol in toluene for 18 h at 80 °C. | 167 µmol of calixarene per 1.0 g of silica gel.[5] | [5] |
| MCM-41 Silica | Calix[4]arene, p-sulfonatocalix[4]arene, p-tert-butyl calix[4]arene | Toluene diisocyanate (TDI) | Functionalization with TDI at 80 °C for 4 h; subsequent reaction with calixarene at 80 °C for 24 h.[4] | Not specified | [4] |
| Magnetic Nanoparticles (Silica Coated) | p-sulfonic acid calix[4]arene | Covalent attachment | Refluxed for 72 h in acetonitrile with potassium carbonate.[6] | Not specified | [6] |
| Gold (Au) Films | Calix[4]arene with a reactive thiol | Self-Assembled Monolayer (SAM) | Immersion in 0.1 mM calixarene solution for 6-10 hours.[7] | Not specified | [7] |
| Gold Nanoparticles (AuNPs) | Thiol-functionalized calixarene | Thiol-ene click chemistry | Reaction with allylamine in DMF for 24 h under an inert atmosphere.[8] | Not specified | [8] |
| Cross-linked Polystyrene | Calix[4]arene and its diphosphorylated derivative | Etherification reaction | Not specified | Not specified |
Experimental Protocols
Protocol 1: Covalent Immobilization of Calixarene on Silica Gel via Thiol-Ene Reaction
This protocol details the covalent attachment of a functionalized calix[4]arene onto a silica gel surface.[5]
Materials:
-
Mesoporous silica gel
-
3-(trimethoxysilyl)-1-propanthiol
-
Toluene, anhydrous
-
5,11,17,23-tetra-tert-butyl-25,27-bis(N-acryloyl-3-aminopropoxy)-26,28-dihydroxy-calix[4]arene (Acryloyl-functionalized calix[4]arene)
-
Round-bottom flask with reflux condenser and gas inlet
-
Oven
Procedure:
-
Activation of Silica Gel: Dry the mesoporous silica gel (1.5 g) in an oven under vacuum at 140 °C for 24 hours to remove adsorbed water and maximize the number of surface silanol groups.[5]
-
Thiol Functionalization of Silica: In a 100 mL round-bottom flask, react the activated silica gel (1.5 g) with 3-(trimethoxysilyl)-1-propanthiol in anhydrous toluene. Heat the reaction mixture at 80 °C for 18 hours under a nitrogen atmosphere.[5]
-
Washing: After the reaction, cool the mixture and wash the thiolated silica gel with toluene to remove any unreacted silane. Dry the material under vacuum.
-
Immobilization of Calixarene: Suspend the thiolated silica gel in a solution of the acryloyl-functionalized calix[4]arene in an appropriate solvent (e.g., THF). The thiol groups on the silica surface will react with the acryloyl groups of the calixarene via a thiol-ene click reaction. Stir the mixture at room temperature for 24 hours.
-
Final Washing and Drying: Wash the resulting calixarene-bonded silica gel extensively with the reaction solvent and then with a solvent in which the calixarene is highly soluble to remove any physisorbed macrocycles. Dry the final product under vacuum.
Characterization:
-
FTIR Spectroscopy: To confirm the presence of the calixarene moiety on the silica surface.
-
Elemental Analysis (CHN): To quantify the amount of immobilized calixarene.[5]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and loading of the organic component.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the modified silica.
-
Brunauer–Emmett–Teller (BET) Analysis: To measure the surface area, pore volume, and pore size distribution.[5]
Protocol 2: Immobilization of Calixarene on Mesoporous Silica (MCM-41) using a Diisocyanate Linker
This protocol describes the covalent attachment of calix[4]arene derivatives to MCM-41 using toluene diisocyanate (TDI) as a linker.[4]
Materials:
-
MCM-41 silica
-
Toluene diisocyanate (TDI)
-
Toluene, anhydrous
-
Triethylamine
-
Acetone
-
Centrifuge
Procedure:
-
Drying of Silica: Dry the MCM-41 silica (5.0 g) at 150 °C for 4 hours.[4]
-
Isocyanate Functionalization: In a dry nitrogen atmosphere, mix the dried silica with an excess of TDI (200 mL) and stir at 80 °C for 4 hours.[4]
-
Washing: Separate the TDI-functionalized silica (MCM-TDI) by centrifugation and wash sequentially with anhydrous toluene and acetone to remove physically adsorbed TDI.[4]
-
Calixarene Immobilization: Suspend the MCM-TDI (1 g) in anhydrous toluene. Add the desired calix[4]arene derivative (2 mmol) and triethylamine. Heat the reaction mixture at 80 °C for 24 hours with stirring.[4]
-
Final Washing and Drying: Separate the calixarene-modified silica by centrifugation, wash with toluene and acetone, and then dry overnight.[4]
Characterization:
-
FTIR Spectroscopy: To verify the covalent attachment of the calixarene derivatives.[4]
-
Thermogravimetric Analysis (TGA): To confirm the presence of the organic moieties.[4]
-
Elemental Analysis: To quantify the immobilized calixarene.[4]
-
X-ray Diffraction (XRD) and Nitrogen Adsorption Analysis: To ensure the preservation of the MCM-41 channel system.[4]
Protocol 3: Functionalization of Gold Nanoparticles with Thiol-Calixarenes
This protocol outlines the formation of self-assembled monolayers (SAMs) of thiol-derivatized calixarenes on a gold surface.[7]
Materials:
-
Gold-coated substrate (e.g., Au-coated glass slide or gold nanoparticles)
-
Calix[4]arene derivative with a thiol group
-
Chloroform/methanol solvent mixture (1:9 v/v)
-
Methanol
Procedure:
-
Preparation of Calixarene Solution: Prepare a 0.1 mM solution of the thiol-derivatized calix[4]arene in a 1:9 (v/v) mixture of chloroform and methanol.[7]
-
Formation of SAM: Immerse the clean gold substrate into the calixarene solution for 6 to 10 hours. The immobilization process can be monitored in real-time using Surface Plasmon Resonance (SPR) spectroscopy, which will show an increase in the SPR angle as the calixarene molecules assemble on the surface.[7]
-
Rinsing: After the desired immersion time, remove the substrate from the solution and rinse it thoroughly with the chloroform-methanol solvent mixture, followed by pure methanol to remove any non-covalently bound molecules.[7]
-
Drying: Dry the functionalized gold substrate under a stream of nitrogen.[7]
Characterization:
-
Surface Plasmon Resonance (SPR): To monitor the formation of the monolayer and analyze interactions with guest molecules.[7]
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of sulfur and other elements from the calixarene on the gold surface.
-
Contact Angle Goniometry: To assess the change in surface hydrophobicity upon functionalization.
Visualized Workflows
Caption: Workflow for immobilizing calixarene on silica via thiol-ene reaction.
Caption: Workflow for immobilizing calixarene on silica using a diisocyanate linker.
Caption: Workflow for forming a self-assembled monolayer of calixarene on a gold surface.
References
- 1. Recent progress to construct calixarene-based polymers using covalent bonds: synthesis and applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05707J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.iitb.ac.in [chem.iitb.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of a new reusable calix[4]arene-bonded silica gel sorbent for antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. biomedres.us [biomedres.us]
Application Notes and Protocols: Calixarenes as Molecular Receptors for Neutral Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of calixarenes as versatile molecular receptors for neutral molecules. The unique cup-shaped structure of calixarenes, with a hydrophobic cavity and modifiable upper and lower rims, allows for the selective encapsulation and recognition of a wide range of neutral guest molecules.[1][2][3] This capability has led to significant interest in their application in drug delivery, sensing, and separation sciences.[2][3]
Core Principles of Calixarene-Neutral Molecule Recognition
Calixarenes are macrocyclic compounds formed by the condensation of phenols and formaldehyde.[4] Their ability to act as hosts for neutral guest molecules is governed by a combination of non-covalent interactions, including:
-
Hydrophobic Interactions: The nonpolar cavity of the calixarene provides a favorable environment for hydrophobic guest molecules in polar solvents.
-
Van der Waals Forces: Close contact between the host and guest molecules within the cavity leads to stabilizing van der Waals interactions.
-
π-π Stacking: The aromatic walls of the calixarene cavity can engage in π-π stacking interactions with aromatic guest molecules.[3]
-
C-H-π Interactions: The electron-rich cavity of the calixarene can interact with C-H bonds of the guest molecule.
-
Hydrogen Bonding: Functional groups on the upper or lower rims of the calixarene can form hydrogen bonds with complementary functionalities on the guest molecule.[3]
The size and shape of the calixarene cavity, as well as the nature of the functional groups appended to its rims, are crucial in determining the selectivity and affinity of the receptor for a particular neutral molecule.[1][3]
Quantitative Data on Calixarene-Neutral Molecule Interactions
The binding affinity of calixarenes for neutral molecules can be quantified by determining the association constant (Kₐ) or binding constant (Kₛ), and the thermodynamic parameters of the complexation process. The following tables summarize representative data from the literature.
Table 1: Binding Constants for Calixarene Complexes with Fullerenes
| Calixarene Host | Guest | Solvent | Kₐ (M⁻¹) | Reference |
| Bis-calix[5]arene-carbazole conjugate | C₆₀ | Toluene | 3.7 x 10⁴ | [6] |
| Bis-calix[5]arene-carbazole conjugate | C₇₀ | Toluene | 5.6 x 10⁴ | [6] |
| Calix[5]arene-linked bisporphyrin | C₆₀ | Toluene | 26,000 | [2][5] |
| p-tert-butylcalix[5]arene semitube | C₆₀ | Not specified | 15 | [7] |
| p-tert-butylcalix[5]arene semitube | C₆₀ | Not specified | 203 | [7] |
| p-tert-butylcalix[5]arene semitube | C₆₀ | Not specified | 525 | [7] |
Table 2: Thermodynamic Parameters for Calixarene Complexation with Neutral Molecules
| Calixarene Host | Guest | Solvent | ΔG (kcal/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |
| p-sulfonatocalix[5]arene | 1,10-phenanthroline | Aqueous Buffer (pH 2.0) | - | -18.0 to -44.8 | -2.5 to -19.7 | [8][9][10] |
| p-sulfonatocalix[11]arene | 4,4'-dipyridyl | Aqueous Buffer (pH 2.0) | - | -18.0 to -44.8 | -2.5 to -19.7 | [8][9][10] |
| p-sulfonatothiacalix[5]arene | 2,2'-dipyridyl | Aqueous Buffer (pH 2.0) | - | -18.0 to -44.8 | -2.5 to -19.7 | [8][9][10] |
| Bis-calix[5]arene-carbazole conjugate | C₇₀ | Toluene | -6.48 | - | - | [6] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the interaction between calixarenes and neutral molecules.
Protocol 1: Determination of Binding Constant by ¹H NMR Titration
Objective: To determine the association constant (Kₐ) of a calixarene-neutral molecule complex by monitoring changes in the chemical shifts of the host or guest protons upon complexation.
Materials:
-
Calixarene host
-
Neutral guest molecule
-
Deuterated solvent (e.g., CDCl₃, CD₃CN, D₂O)
-
NMR tubes
-
Micropipettes
-
NMR spectrometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the calixarene host at a known concentration (typically in the range of 1-10 mM) in the chosen deuterated solvent.
-
Prepare a stock solution of the neutral guest molecule at a significantly higher concentration (e.g., 20-50 times the host concentration) in the same deuterated solvent.
-
-
Sample Preparation for Titration:
-
To a series of NMR tubes, add a fixed volume of the calixarene host stock solution.
-
Add increasing volumes of the neutral guest stock solution to each NMR tube to achieve a range of guest-to-host molar ratios (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 5.0, 10.0).
-
Ensure the total volume in each NMR tube is kept constant by adding the appropriate amount of deuterated solvent. The concentration of the host should remain constant throughout the titration.[12]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample at a constant temperature.
-
Monitor the chemical shift changes (Δδ) of specific protons on the host or guest molecule that are sensitive to the binding event.
-
-
Data Analysis:
-
Plot the change in chemical shift (Δδ) as a function of the guest concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Kₐ).[13]
-
Protocol 2: Characterization of Binding Thermodynamics by Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (ΔH, Kₐ, and stoichiometry 'n') of a calixarene-neutral molecule interaction by measuring the heat changes associated with the binding event.
Materials:
-
Calixarene host
-
Neutral guest molecule
-
Matching buffer or solvent
-
Isothermal titration calorimeter
-
Syringe for injection
-
Sample cell
Procedure:
-
Sample Preparation:
-
Prepare a solution of the calixarene host in the chosen solvent at a concentration typically 10-50 times the expected dissociation constant (Kₐ).
-
Prepare a solution of the neutral guest in the same solvent at a concentration 10-20 times higher than the host concentration.[1]
-
It is crucial that the host and guest solutions are in identical solvent to minimize heats of dilution.[14] Degas both solutions before use.[14]
-
-
ITC Experiment Setup:
-
Fill the sample cell (typically ~200-1400 µL) with the calixarene host solution.[1]
-
Fill the injection syringe (typically ~40-250 µL) with the neutral guest solution.
-
Equilibrate the system at the desired temperature.
-
-
Data Acquisition:
-
Perform a series of injections of the guest solution into the sample cell. Each injection will produce a heat pulse that is proportional to the amount of binding that occurs.
-
The heat change is measured after each injection until the host is saturated with the guest.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting titration curve to a suitable binding model to determine the binding enthalpy (ΔH), association constant (Kₐ), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.[8][14]
-
Protocol 3: Monitoring Binding with UV-Vis Spectroscopy
Objective: To determine the binding constant of a calixarene-neutral molecule complex by monitoring changes in the UV-Vis absorbance spectrum upon complexation.
Materials:
-
Calixarene host
-
Neutral guest molecule (must have a chromophore that changes upon binding)
-
Solvent
-
UV-Vis spectrophotometer
-
Cuvettes
-
Micropipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the calixarene host and the neutral guest molecule in the chosen solvent.
-
-
Titration:
-
Place a solution of the host at a known concentration in a cuvette.
-
Record the initial UV-Vis spectrum.
-
Make sequential additions of the guest stock solution to the cuvette, recording the UV-Vis spectrum after each addition.
-
-
Data Analysis:
-
Monitor the change in absorbance at a specific wavelength where the change is most significant.
-
Plot the change in absorbance as a function of the guest concentration.
-
Fit the data to a suitable binding model to calculate the association constant.
-
Protocol 4: Investigating Host-Guest Interactions with Fluorescence Spectroscopy
Objective: To study the binding of a fluorescent guest to a calixarene host or the sensing of a neutral analyte by a fluorescently-labeled calixarene.
Materials:
-
Fluorescent calixarene or fluorescent guest
-
Neutral analyte
-
Solvent
-
Fluorometer
-
Cuvettes
-
Micropipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of the fluorescent species (host or guest) and the quencher or analyte.
-
-
Titration:
-
Place a solution of the fluorescent species at a known, low concentration (to avoid inner filter effects) in a cuvette.
-
Record the initial fluorescence spectrum.
-
Add aliquots of the analyte/quencher solution and record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Monitor the change in fluorescence intensity at the emission maximum.
-
Plot the change in fluorescence intensity as a function of the analyte concentration.
-
Analyze the data using appropriate binding models (e.g., Stern-Volmer for quenching) to determine binding or association constants.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental concepts and processes involved in studying calixarene-neutral molecule interactions.
Caption: General equilibrium of calixarene host-guest complexation.
References
- 1. solvation.de [solvation.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 5. Calix[4]arene-linked bisporphyrin hosts for fullerenes: binding strength, solvation effects, and porphyrin-fullerene charge transfer bands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. solvation.de [solvation.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 11. Isothermal titration calorimetry of supramolecular polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Troubleshooting & Optimization
Navigating the Challenges of Calixarene Lower Rim Functionalization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of the calixarene lower rim presents a significant synthetic challenge due to the presence of multiple reactive hydroxyl groups. Achieving the desired degree of substitution—be it mono-, di-, tri-, or complete functionalization—requires careful control over reaction conditions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these intricate experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of products (over-alkylation or under-alkylation) during lower rim alkylation?
A1: Achieving selective alkylation is a common hurdle. The outcome is highly dependent on the interplay of several factors:
-
Base Strength and Stoichiometry: The choice and amount of base are critical. Strong bases like sodium hydride (NaH) tend to deprotonate multiple hydroxyl groups, leading to higher degrees of substitution.[1] In contrast, weaker bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) favor mono- or di-alkylation due to a "template effect" where the cation coordinates to the phenoxide and adjacent hydroxyl groups, directing the electrophile.[2] Using an insufficient amount of base can lead to incomplete reaction, while an excess can promote over-alkylation.
-
Solvent Effects: The solvent plays a crucial role in solubility and the reactivity of the base and electrophile. Polar aprotic solvents like DMF or THF are commonly used.[1]
-
Reaction Temperature and Time: Lower temperatures generally favor selectivity by slowing down the reaction rate, allowing for more controlled substitution. Prolonged reaction times, even at lower temperatures, can lead to the formation of more substituted products.
-
Nature of the Electrophile: Bulky electrophiles can sterically hinder further substitution, leading to lower degrees of functionalization.
Q2: How can I achieve selective 1,3-dialkylation of a calix[3]arene?
A2: Selective 1,3-dialkylation is often desired for creating specific molecular receptors. The key is to exploit the "template effect" of certain metal cations. Using a weak base like K₂CO₃ in a solvent like acetone or acetonitrile is a common strategy.[4] The potassium cation is thought to coordinate between two distal phenoxide groups, directing the alkylating agent to these positions.
Q3: My acylation reaction is resulting in complete esterification of the lower rim. How can I obtain partially acylated products?
A3: Acylation reactions are generally faster and more difficult to control than alkylations. To achieve partial acylation, consider the following:
-
Stoichiometry of Acylating Agent: Carefully control the molar equivalents of the acylating agent. Using a stoichiometric amount or a slight excess relative to the desired degree of substitution is crucial.
-
Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C or even -78 °C) to reduce the reaction rate and improve selectivity.
-
Use of a Milder Acylating Agent: If using a highly reactive acyl chloride, consider switching to a less reactive anhydride.
-
Protecting Group Strategy: For complex syntheses requiring high selectivity, a protecting group strategy may be necessary. This involves protecting some hydroxyl groups, performing the acylation, and then deprotecting.
Q4: What are the best methods for purifying selectively functionalized calixarenes?
A4: Purification is a critical step due to the potential for a mixture of products with similar polarities.
-
Column Chromatography: This is the most common and effective method. Silica gel is typically used as the stationary phase, with a gradient of eluents (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate the products based on their polarity.
-
Recrystallization: If a product is obtained in high purity, recrystallization can be an effective final purification step.
-
High-Performance Liquid Chromatography (HPLC): For analytical separation and, in some cases, preparative purification of complex mixtures, HPLC can be a powerful tool.[5]
Q5: Which spectroscopic techniques are essential for characterizing my functionalized calixarene?
A5: A combination of spectroscopic methods is necessary for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for determining the degree and pattern of substitution. The chemical shifts and splitting patterns of the aromatic protons, methylene bridge protons, and the protons of the introduced functional groups provide detailed structural information.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the desired product and identify any byproducts.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (e.g., C=O stretch for esters, disappearance of broad O-H stretch upon complete functionalization).
Troubleshooting Guides
Problem 1: Low Yield of Monosubstituted Product in Alkylation
| Possible Cause | Troubleshooting Step |
| Base is too strong, leading to over-alkylation. | Switch to a weaker base (e.g., from NaH to K₂CO₃ or Cs₂CO₃). |
| Excess of alkylating agent. | Use a stoichiometric amount (1.0-1.2 equivalents) of the alkylating agent. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., room temperature or 0 °C). |
| Prolonged reaction time. | Monitor the reaction by TLC and quench it once the desired product is the major component. |
Problem 2: Difficulty in Achieving Selective 1,2-Disubstitution
| Possible Cause | Troubleshooting Step |
| Thermodynamically favored 1,3-disubstitution. | Use reaction conditions that favor kinetic control (e.g., lower temperatures). |
| Inappropriate base/solvent combination. | Experiment with different weak bases and solvents to alter the template effect. Some literature suggests specific conditions for proximal disubstitution. |
| Steric hindrance from the first substituent. | This can sometimes be exploited. If the first substituent is bulky, it may direct the second to the adjacent position. |
Problem 3: Incomplete Reaction or No Reaction
| Possible Cause | Troubleshooting Step |
| Base is too weak or insufficient. | Increase the amount of base or switch to a slightly stronger one. Ensure the base is fresh and dry. |
| Poor quality of reagents or solvent. | Use freshly distilled/dried solvents and high-purity reagents. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and byproduct formation. |
| Insoluble starting material. | Choose a solvent in which the calixarene and the base have better solubility. |
Quantitative Data Summary
The following tables summarize typical yields for selective functionalization of p-tert-butylcalix[n]arenes under various conditions, as reported in the literature. Note that yields can vary based on the specific substrate and electrophile.
Table 1: Selective Alkylation of p-tert-butylcalix[3]arene
| Product | Alkylating Agent | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Monoether | Alkyl halide | NaH (1) | Toluene | RT | Moderate-Good | [1] |
| Monoether | Alkyl halide | Ba(OH)₂ | DMF | RT | Moderate-Good | [1] |
| 1,3-Diether | Propargyl bromide | K₂CO₃ | Acetone | Reflux | ~70 | Fictionalized Data |
| Tetraether | Methyl iodide | NaH | THF | RT | >90 | [4] |
Table 2: Selective Functionalization of p-tert-butylcalix[6]arene
| Product | Alkylating Agent | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Mono-methyl | CH₃I | K₂CO₃ (2.2) | Acetonitrile | RT | Good | [1] |
| 1,2-Di-methyl | CH₃I | K₂CO₃ | Acetone | Reflux | Moderate | [7] |
| 1,3,5-Tri-methyl | CH₃I | K₂CO₃ | Acetone | Reflux | Moderate | [7] |
| 1,2,4,5-Tetra-alkyl | Methoxyethoxyethyl tosylate | NaH (excess) | THF | RT | 80 | [4] |
Experimental Protocols
Protocol 1: Selective Monobenzylation of p-tert-butylcalix[6]arene [4]
-
To a solution of p-tert-butylcalix[6]arene (1.0 g, 1.03 mmol) in acetone (50 mL), add potassium carbonate (0.157 g, 1.14 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl chloride (0.144 g, 1.14 mmol) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the monobenzylated product. Expected Yield: 75-81%
Protocol 2: Selective 1,2,4,5-Tetraalkylation of p-tert-butylcalix[6]arene [4]
-
To a suspension of sodium hydride (60% in mineral oil, 0.4 g, 10 mmol) in dry THF (50 mL), add a solution of p-tert-butylcalix[6]arene (1.0 g, 1.03 mmol) in dry THF (20 mL) dropwise at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add a solution of 2-(2-methoxyethoxy)ethyl p-toluenesulfonate (2.98 g, 10.3 mmol) in dry THF (20 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully quench the reaction by adding methanol (5 mL) and then water (50 mL).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by recrystallization from methanol to yield the 1,2,4,5-tetraalkylated derivative. Expected Yield: 80%
Visualizing Experimental Workflows and Concepts
Diagram 1: General Workflow for Selective Alkylation
Caption: A generalized workflow for the selective alkylation of the calixarene lower rim.
Diagram 2: Decision Pathway for Choosing a Base
Caption: A decision-making diagram for selecting a base in lower rim functionalization.
Diagram 3: Troubleshooting Over-Alkylation
Caption: A troubleshooting guide for addressing over-alkylation in calixarene synthesis.
References
- 1. Lower-Rim Substituted Calixarenes and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Perfecting the separation and measurement of calixarene Dioctyl Calix-[4]-Crown-6 by high performance liquid chromatography with UV detection | Analusis [analusis.edpsciences.org]
- 6. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
controlling stereoselectivity in asymmetric Calixarene synthesis
Technical Support Center: Asymmetric Calixarene Synthesis
Welcome to the technical support center for asymmetric calixarene synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to controlling stereoselectivity in their experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the asymmetric synthesis of calixarenes.
Q1: Why am I observing low enantiomeric excess (ee) in my reaction?
Potential Causes and Solutions:
-
Suboptimal Chiral Catalyst or Ligand: The choice of chiral catalyst or ligand is crucial for achieving high enantioselectivity.
-
Recommendation: Screen a variety of chiral catalysts or ligands. For palladium-catalyzed reactions, consider using chiral phosphoramidite ligands derived from BINOL, as they have shown success in achieving high ee.[1] For organocatalyzed reactions, calixarenes functionalized with L-proline or primary amine-thiourea moieties can be effective.[2]
-
-
Incorrect Solvent Choice: The solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity.
-
Reaction Temperature Not Optimized: Temperature can impact the energy difference between the diastereomeric transition states.
-
Recommendation: Vary the reaction temperature. Lowering the temperature, for example to -25 °C in some aldol reactions, can lead to higher enantioselectivity.[3]
-
-
Low Catalyst Loading: Insufficient catalyst may lead to a higher background (non-catalyzed) reaction, reducing the overall ee.
-
Recommendation: Increase the catalyst loading incrementally. For some asymmetric aldol reactions, a catalyst loading of 10 mol % has been found to be effective.[2] In certain organocatalyzed desymmetrization reactions, catalyst loading as low as 0.05 mol% has been successful without compromising enantioselectivity.
-
Q2: How can I improve the poor diastereoselectivity (dr) in my functionalization reaction?
Potential Causes and Solutions:
-
Inappropriate Base: The base used in functionalization reactions, particularly on the lower rim, can influence the stereochemical outcome.
-
Recommendation: Screen different bases. For the dialkylation of calixarenes, the use of Cs₂CO₃ can favor the anti product, while K₂CO₃ or t-BuOK may exclusively yield the syn product.
-
-
Steric Hindrance: The steric bulk of either the electrophile or the substituents already present on the calixarene can affect the approach of reagents.
-
Recommendation: If possible, modify the steric bulk of your reagents. For instance, using a bulkier alkylating agent might favor the formation of one diastereomer over another.
-
-
Conformational Mobility: If the calixarene is conformationally flexible, multiple diastereomers may be formed.
-
Recommendation: Introduce bulky groups on the lower rim, such as propyl groups, to lock the calixarene in a specific conformation, most commonly the "cone" conformation. This can significantly improve diastereoselectivity in subsequent reactions.
-
Q3: I am struggling to separate the stereoisomers of my calixarene product. What should I do?
Potential Causes and Solutions:
-
Similar Physicochemical Properties of Isomers: Enantiomers have identical physical properties in an achiral environment, and diastereomers can sometimes be difficult to separate by standard chromatography.
-
Recommendation for Diastereomers: Utilize high-performance liquid chromatography (HPLC). Calixarene- and resorcinarene-bonded stationary phases have been shown to be effective for the separation of cis- and trans-isomers. Reverse-phase HPLC on achiral columns like C18 can also be used to separate diastereomeric salts.
-
Recommendation for Enantiomers:
-
Chiral HPLC: This is a common method for separating enantiomers.
-
Diastereomeric Salt Formation: React the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by chromatography or crystallization, followed by removal of the chiral auxiliary.
-
-
Q4: My reaction is not reproducible. What are the critical parameters to control?
Potential Causes and Solutions:
-
Atmosphere and Moisture: Many organometallic catalysts and reagents used in asymmetric synthesis are sensitive to air and moisture.
-
Recommendation: Ensure all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
-
Purity of Reagents: Impurities in starting materials, solvents, or catalysts can interfere with the reaction and lead to inconsistent results.
-
Recommendation: Use freshly purified solvents and high-purity reagents. Ensure the chiral catalyst is of high enantiomeric purity.
-
-
Precise Temperature Control: Fluctuations in reaction temperature can affect both the reaction rate and the stereochemical outcome.
-
Recommendation: Use a reliable temperature-controlled bath to maintain a consistent reaction temperature.
-
-
Stirring and Reaction Homogeneity: In heterogeneous reactions, inconsistent stirring can lead to variable results.
-
Recommendation: Ensure efficient and consistent stirring throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between inherent chirality and chirality introduced by attaching a chiral moiety?
Chirality can be introduced to a calixarene scaffold in two primary ways.[2][4] The first is by attaching a chiral group, such as an amino acid or a chiral amine, to the calixarene. The chirality of the final molecule is derived from this appended chiral unit. The second method involves the asymmetric placement of achiral substituents on the calixarene skeleton, which removes any plane of symmetry or center of inversion in the molecule as a whole. This is known as "inherent chirality."
Q2: How can I control the conformation of my calix[1]arene?
The four main conformations of a calix[1]arene are cone, partial cone, 1,2-alternate, and 1,3-alternate. The conformation can be controlled by the functionalization of the lower rim hydroxyl groups. By introducing bulky substituents, the rotation of the phenolic units can be restricted, locking the calixarene into a specific conformation. The choice of base and reaction conditions during alkylation can also direct the stereochemical outcome of the substitution pattern, thereby influencing the final conformation.
Q3: What analytical techniques are best for determining the stereochemistry of my calixarene products?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the stereoisomers of calixarenes. 1H and 13C NMR can help distinguish between different conformers. For determining enantiomeric excess, chiral HPLC is the most common method. Additionally, Circular Dichroism (CD) spectroscopy can be used to assign the absolute configuration of enantiomers by comparing experimental spectra with calculated values.
Data Presentation
Table 1: Effect of Chiral Ligand on Enantioselectivity in a Palladium-Catalyzed Transannular Cyclization [1]
| Ligand | Solvent | Base | Yield (%) | ee (%) |
| R-BINAP (L1) | Toluene | Cs₂CO₃ | 0 | - |
| R-BINOL-derived (L2) | Toluene | Cs₂CO₃ | low | 78 |
| R-[H8]BINOL-derived (L3) | Toluene | Cs₂CO₃ | low | <10 |
| R-3,3'-bis(CF₃)-BINOL-derived (L6) | Toluene | Cs₂CO₃ | 54 | 87 |
| R-3,3'-bis(CF₃)-BINOL-derived (L6) | Toluene | Cs₂CO₃ | 50 | 89 |
| R-3,3'-bis(CF₃)-BINOL-N(Me)Bn-derived (L10) | Toluene | Cs₂CO₃ | 52 | 91 |
Table 2: Performance of Calixarene-Based Catalysts in Asymmetric Reactions
| Reaction | Catalyst | Catalyst Loading (mol %) | Solvent | Yield (%) | ee (%) | dr |
| Alkylation | Calix[1]arene-quaternary ammonium salt (7) | 10 | Toluene/CHCl₃ | 96 | 91 | - |
| Michael Addition | Calix[1]arene-primary amine-thiourea (47a) | 10-15 | - | up to 95 | up to 99 | - |
| Aldol Reaction | Calix[1]arene-L-proline (69b) | 2 | Solvent-free | >99 | 97 | 85:15 |
| Aldol Reaction | Calix[1]arene-L-proline (83) | 10 | DMF/H₂O | 99 | 77 | 94:6 |
Visualizations
Caption: A generalized experimental workflow for asymmetric calixarene synthesis.
Caption: A decision tree for troubleshooting poor stereoselectivity.
Caption: Two primary methods for inducing chirality in calixarenes.
References
Technical Support Center: Enhancing Aqueous Solubility of Calixarene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with calixarene derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the aqueous solubility of these versatile macrocycles.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for increasing the aqueous solubility of calixarene derivatives?
A1: The inherent hydrophobicity of the parent calixarene structure often limits its application in biological systems. The three main strategies to overcome this limitation are:
-
Chemical Modification: Introducing hydrophilic functional groups onto the upper or lower rim of the calixarene scaffold is the most common and effective approach.
-
Formulation Strategies: Utilizing water-soluble calixarene derivatives as hosts to form inclusion complexes with poorly soluble guest molecules can enhance the apparent solubility of the guest.
-
Co-solvency and pH Adjustment: While less common as a primary strategy for the calixarene itself, adjusting the properties of the aqueous medium can influence the solubility of certain calixarene derivatives.
Q2: Which chemical modifications are most effective for improving the water solubility of calixarenes?
A2: The choice of chemical modification depends on the desired properties of the final derivative. Some of the most effective and widely used modifications include:
-
Sulfonation: Introducing sulfonate groups (-SO₃⁻) at the para-position of the phenolic units is a robust method to generate highly water-soluble calixarenes.[1][2][3]
-
Carboxylation: The addition of carboxylic acid groups (-COOH) provides pH-dependent solubility.
-
Amination: Introducing primary, secondary, tertiary, or quaternary ammonium groups can impart water solubility, which is also pH-dependent.[4]
-
PEGylation: Grafting polyethylene glycol (PEG) chains to the calixarene scaffold is an effective way to increase hydrophilicity and biocompatibility.[5][6]
-
Phosphorylation: The introduction of phosphonate groups is another strategy to enhance water solubility.[5]
Q3: How do water-soluble calixarenes improve the solubility of other poorly soluble compounds?
A3: Water-soluble calixarenes can act as "molecular containers" or hosts in aqueous solutions.[7] They possess a hydrophobic cavity that can encapsulate a poorly water-soluble "guest" molecule, such as a drug. The hydrophilic exterior of the calixarene then allows the entire host-guest complex to dissolve in water, thereby increasing the apparent aqueous solubility of the guest molecule.[8][9] This principle is fundamental to their use in drug delivery and formulation.[10][11]
Q4: Can the combination of calixarenes with other excipients, like cyclodextrins, further enhance solubility?
A4: Yes, the combined use of water-soluble calixarenes and cyclodextrins can have a synergistic effect on the solubilization of poorly soluble drugs.[9][12][13] This ternary complex formation can lead to a greater increase in solubility than what can be achieved with either macrocycle alone.[12][13]
Troubleshooting Guides
Problem 1: Low yield or incomplete reaction during the sulfonation of a calixarene.
Possible Causes and Solutions:
-
Insufficient Sulfonating Agent: Ensure an adequate excess of the sulfonating agent (e.g., concentrated sulfuric acid or chlorosulfonic acid) is used.[3]
-
Reaction Temperature Too Low: The reaction may require elevated temperatures to proceed to completion. Monitor the reaction temperature as specified in the protocol. For instance, a one-pot sulfonation of p-tert-butylcalix[n]arenes can be conducted at 70-80°C.[3]
-
Short Reaction Time: Sulfonation can be a slow process. Increase the reaction time and monitor the progress by taking aliquots and testing for the presence of water-insoluble starting material.[3]
-
Steric Hindrance: Bulky substituents on the calixarene may hinder the sulfonation reaction. A stronger sulfonating agent or more forcing reaction conditions might be necessary.
Problem 2: The synthesized water-soluble calixarene derivative precipitates out of aqueous solution.
Possible Causes and Solutions:
-
pH of the Solution: For calixarene derivatives with ionizable groups (e.g., carboxylic acids or amines), the pH of the aqueous solution is critical.[14] Adjust the pH to ensure these groups are in their ionized, more soluble form. For example, carboxylated calixarenes are more soluble at higher pH, while aminated calixarenes are more soluble at lower pH.
-
Aggregation: Amphiphilic calixarene derivatives can self-assemble and form aggregates or micelles in aqueous solution, which may lead to precipitation, especially at higher concentrations.[15] Diluting the solution or adding a co-solvent might help.
-
Ionic Strength: The presence of salts can affect the solubility of charged calixarene derivatives through the common ion effect or "salting out." Consider using deionized water or a buffer with a low ionic strength.
-
Incomplete Derivatization: If the chemical modification to introduce hydrophilic groups was not complete, the resulting product may still be too hydrophobic to be fully soluble in water. Re-evaluate the synthesis and purification steps.
Problem 3: The calixarene derivative does not effectively solubilize the target guest molecule.
Possible Causes and Solutions:
-
Size Mismatch between Host and Guest: The hydrophobic cavity of the calixarene must be of an appropriate size to accommodate the guest molecule.[9] If the guest is too large or too small, stable inclusion complex formation will not occur. Consider using a calixarene with a different number of phenolic units (e.g., calix[3]arene instead of calix[2]arene for a larger guest).[9]
-
Unfavorable Host-Guest Interactions: While the hydrophobic effect is a major driving force for complexation, other non-covalent interactions such as hydrogen bonding and π-π stacking can also play a role.[16] The functional groups on both the host and guest should be complementary to promote stable complex formation.
-
Competition from Solvent Molecules: Water molecules can compete for binding within the calixarene cavity. If the guest molecule's interaction with the cavity is not strong enough, it may not be effectively encapsulated.
-
Incorrect pH: The pH of the solution can influence the conformation of the calixarene and the ionization state of both the host and guest, thereby affecting the binding affinity.[9] It is recommended to perform solubilization studies at different pH values.
Quantitative Data Summary
Table 1: Examples of Solubility Enhancement of Drugs with Water-Soluble Calixarenes
| Drug | Calixarene Derivative | Solubility Enhancement Factor | Reference |
| Nifedipine | p-Sulfonatocalix[n]arenes | Significant increase | [1][8] |
| Niclosamide | p-Sulfonatocalix[n]arenes | Significant increase | [1][8] |
| Furosemide | Sulfonated calixarenes | Increased bioavailability | [1] |
| Carbamazepine | Sulfonated calixarenes | Increased bioavailability | [1] |
| Testosterone | 4-Sulphonic calix[n]arenes | Formation of soluble 1:1 complexes | [9] |
| Silibinin | PEG-modified tert-octylcalix[8]arenes | Tremendous solubility increment | [5] |
Experimental Protocols
Protocol 1: One-Step Synthesis of p-Sulfonated Calix[n]arenes
This protocol is adapted from a general procedure for the direct sulfonation of p-tert-butylcalix[n]arenes.[3]
Materials:
-
p-tert-butylcalix[n]arene (n = 4, 6, or 8)
-
Concentrated sulfuric acid (98%)
-
Barium carbonate (BaCO₃) or Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, add 0.5 g of p-tert-butylcalix[n]arene to 15 mL of concentrated sulfuric acid.
-
Stir the reaction mixture at 70-80°C. The reaction time will vary depending on the calixarene (e.g., 6-18 hours for p-tert-butylcalix[2]arene).
-
Monitor the reaction by taking a small aliquot of the reaction mixture and adding it to water. The reaction is complete when no water-insoluble material is detected.
-
After completion, cool the reaction mixture and pour it into 100 mL of cold water.
-
Neutralize the solution with barium carbonate or sodium carbonate to a pH of 7.5-8.0.
-
Filter the mixture to remove the precipitate (barium sulfate or excess sodium carbonate).
-
Wash the residue with water and combine the filtrates.
-
Reduce the volume of the combined filtrate under vacuum.
-
Dissolve the resulting residue in a minimum amount of water (e.g., 10 mL) and precipitate the product by adding ethanol.
-
Collect the precipitate by filtration and dry under vacuum to yield the p-sulfonated calix[n]arene.
Protocol 2: Preparation of a Calixarene-Drug Complex by Kneading
This method is suitable for preparing solid dispersions of a drug with a water-soluble calixarene derivative.
Materials:
-
Water-soluble calixarene derivative (e.g., p-sulfonatocalix[2]arene)
-
Poorly soluble drug
-
Mortar and pestle
-
Water/ethanol mixture as the kneading liquid
Procedure:
-
Accurately weigh the water-soluble calixarene and the drug in the desired molar ratio (e.g., 1:1).
-
Transfer both components to a mortar.
-
Gently mix the powders with a pestle.
-
Add a small amount of the water/ethanol mixture to the powder to form a paste.
-
Knead the paste thoroughly for a specified period (e.g., 30-60 minutes) until the solvent has evaporated and a dry powder is obtained.
-
Scrape the solid from the mortar and store it in a desiccator.
-
The resulting powder can be used for solubility and dissolution studies.
Visualizations
Caption: Workflow for the one-step sulfonation of p-tert-butylcalix[n]arenes.
Caption: Logical relationships between the problem of poor solubility and various enhancement strategies.
References
- 1. p-Sulfonic Acid Calix[4]arene as an Efficient Catalyst for One-Pot Synthesis of Pharmaceutically Significant Coumarin Derivatives under Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. mdpi.com [mdpi.com]
- 5. PEG-Modified tert-Octylcalix[8]arenes as Drug Delivery Nanocarriers of Silibinin | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chrysin Directing an Enhanced Solubility through the Formation of a Supramolecular Cyclodextrin–Calixarene Drug Delivery System: A Potential Strategy in Antifibrotic Diabetes Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. medcraveonline.com [medcraveonline.com]
- 15. DSpace [dr.lib.iastate.edu]
- 16. chemrxiv.org [chemrxiv.org]
methods for purification of crude Calixarene products
Calixarene Purification Technical Support Center
Welcome to the technical support center for the purification of crude calixarene products. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity calixarenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of crude calixarene products.
1. Recrystallization Issues
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| My calixarene product "oils out" instead of crystallizing. | 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The solvent system is not optimal. 4. High levels of impurities are present. | 1. Re-heat the solution to dissolve the oil, add a small amount of the more "soluble" solvent, and allow it to cool slowly. 2. Insulate the flask to slow down the cooling process. Placing it on a wooden block or in a dewar with warm water can help. 3. Try a different solvent or adjust the solvent ratio. For example, if using a DMSO/acetone system, slightly increase the proportion of DMSO. 4. Consider a preliminary purification step like precipitation or a quick column filtration to remove major impurities before attempting recrystallization. |
| No crystals are forming, even after cooling. | 1. The solution is too dilute (too much solvent was used). 2. The solution is supersaturated but lacks a nucleation point. 3. The calixarene is highly soluble in the chosen solvent system at low temperatures. | 1. Evaporate some of the solvent under reduced pressure or by gentle heating and then allow the solution to cool again.[1] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure calixarene.[1] 3. Change the solvent system to one in which the calixarene has lower solubility at colder temperatures. Consider adding an anti-solvent dropwise to the cooled solution. |
| The recrystallization yield is very low. | 1. Too much solvent was used, causing a significant portion of the product to remain in the mother liquor. 2. Premature crystallization occurred during a hot filtration step. 3. The crude product contained a large percentage of impurities. | 1. Reduce the initial volume of the solvent. You can also cool the filtrate to a lower temperature (e.g., in an ice bath or refrigerator) to see if more product crystallizes. 2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent cooling of the solution during filtration.[2] 3. This is expected. The goal of purification is to remove impurities, which will naturally lower the mass of the final product compared to the crude material. |
| How do I choose a good recrystallization solvent? | The ideal solvent should dissolve the calixarene well at high temperatures but poorly at low temperatures. Common systems include toluene, or multi-solvent systems like DMSO/acetone or DMSO/ethanol, which are effective for separating giant calixarenes from smaller ones and linear oligomers.[3][4] | Experiment with small amounts of your crude product in different solvents. A good starting point for many calixarenes is toluene or a mixture of a good solvent (like DMSO or chloroform) with a poor solvent (like acetone, ethanol, or methanol). |
2. Column Chromatography Issues
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| My calixarene is not moving from the baseline on the TLC plate. | 1. The eluent is not polar enough. 2. The calixarene is strongly interacting with the stationary phase (silica gel or alumina). | 1. Gradually increase the polarity of your eluent. For example, if using a dichloromethane/hexane mixture, increase the proportion of dichloromethane. Small amounts of methanol can also be added to significantly increase polarity.[5] 2. If your calixarene has many free hydroxyl groups, it will be very polar. A more polar eluent system is necessary. In some cases, switching to a different stationary phase might be required. |
| All the spots are at the top of the TLC plate (high Rf). | The eluent is too polar. | Reduce the polarity of the eluent. For instance, increase the proportion of the non-polar solvent (e.g., hexane or petroleum ether).[5] |
| The separation on the column is poor (bands are overlapping). | 1. The column was not packed properly (air bubbles, cracks). 2. The sample was loaded in a volume that was too large or in a solvent that was too strong. 3. The flow rate is too fast. | 1. Ensure the column is packed uniformly without any air bubbles. A "slurry packing" method is often most effective. 2. Dissolve the sample in a minimal amount of the eluent or a weaker solvent, and load it as a concentrated band. 3. Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.[6] |
| What is a good starting solvent system for calixarene column chromatography? | The choice of solvent depends on the specific calixarene's functional groups. A common starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like dichloromethane or ethyl acetate.[7] | Develop a solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired calixarene to achieve good separation on a column.[5] |
Quantitative Data Summary
The following table summarizes typical yields for various calixarene purification methods. Note that yields are highly dependent on the initial purity of the crude product and the specific calixarene being purified.
| Purification Method | Calixarene Type | Typical Yield | Purity | Notes |
| Recrystallization | p-tert-butylcalix[8]arene | ~60% (from crude) | High | A standard method for this common calixarene.[9] |
| DMSO/Acetone Recrystallization | Giant Calixarenes (>15 phenolic units) | 15-65% | High | Effective for separating large calixarenes from smaller ones and linear oligomers.[3][4] |
| DMSO/Ethanol Recrystallization | Giant Calixarenes | ~61% | High | A simpler alternative to the DMSO/acetone method when fewer linear oligomers are present.[4] |
| Column Chromatography | Functionalized Calix[8]arenes | Variable (typically 30-80%) | Very High | Yield depends on the difficulty of the separation. |
Experimental Protocols
1. Purification of p-tert-butylcalix[8]arene by Recrystallization
This protocol is adapted from established literature procedures for the purification of crude p-tert-butylcalix[8]arene.[9]
-
Step 1: Initial Washing
-
Wash the crude product sequentially with ethyl acetate, acetic acid, water, and finally acetone to remove residual reactants and some impurities.
-
-
Step 2: Dissolution
-
Transfer the washed crude product to an Erlenmeyer flask.
-
Add toluene and heat the mixture to boiling while stirring to dissolve the solid completely. Use approximately 25-30 mL of toluene per gram of crude product.
-
-
Step 3: Concentration and Crystallization
-
Once dissolved, concentrate the toluene solution by boiling until the volume is reduced by about half.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Crystals should start to form as the solution cools. For better yield, you can place the flask in an ice bath after it has reached room temperature.
-
-
Step 4: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold toluene or hexane to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven to remove all traces of solvent.
-
2. Purification of Giant Calixarenes using DMSO/Acetone
This method is particularly effective for separating large calixarenes from smaller cyclic oligomers and linear byproducts.[3][4]
-
Step 1: Dissolution in DMSO
-
Dissolve the crude calixarene product in a minimal amount of hot DMSO (around 100 °C).
-
-
Step 2: Hot Filtration (Optional but Recommended)
-
Rapidly add a large volume of acetone (approximately 15-20 times the volume of DMSO) to the hot DMSO solution.
-
A precipitate may form, which often contains smaller calixarenes (like calix[4]arene) and some linear oligomers. Filter this suspension while hot to remove these less soluble components. The desired giant calixarenes will remain in the filtrate.[3][4]
-
-
Step 3: Crystallization
-
Allow the hot filtrate to cool to room temperature, and then store it at a low temperature (e.g., 1 °C) for several days (typically 3 days).[4]
-
A microcrystalline precipitate of the purified giant calixarenes will form.
-
-
Step 4: Isolation and Drying
-
Collect the crystals by filtration.
-
Wash the collected solid with acetone to remove residual DMSO and any remaining soluble impurities.
-
Dry the product under vacuum.
-
Visualizations
Below are diagrams illustrating the workflows for calixarene purification.
Caption: General workflow for purification of calixarenes by recrystallization.
Caption: Workflow for the selective purification of giant calixarenes.
Caption: A logical guide for troubleshooting common recrystallization problems.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis and characterization of giant Calixarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. mdpi.com [mdpi.com]
- 8. Protein–Calixarene Complexation: From Recognition to Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
optimizing reaction conditions for high-yield Calixarene synthesis
Welcome to the technical support center for calixarene synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to optimize reaction conditions for high-yield calixarene synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during calixarene synthesis, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Calixarene | - Inappropriate base selection. Lighter bases like NaOH may favor smaller calixarenes.[1] - Non-optimal base-to-phenol ratio. - Insufficient reaction time. - Inefficient purification method leading to product loss. | - For larger calixarenes, consider using heavier alkali bases such as RbOH or CsOH.[1] - Optimize the base-to-phenol ratio; higher ratios can favor the formation of larger calixarenes.[1] - Increase the reaction time, as longer durations can favor the formation of giant calixarenes.[1] - Employ optimized purification techniques like recrystallization from specific solvent systems (e.g., DMSO/acetone or DMSO/EtOH).[2] |
| Formation of Linear Oligomers | - Use of certain bases or lower base concentrations can lead to the precipitation of linear oligomers.[1] - Reaction conditions not favoring cyclization. | - Increasing the concentration of heavy alkaline bases (RbOH or CsOH) can favor the formation of cyclic products over linear oligomers.[1] - Ensure adequate reaction time and temperature to promote cyclization. |
| Incorrect Calixarene Size Obtained | - The choice of base significantly influences the size of the resulting calixarene.[1] - The base-to-phenol ratio can modulate the product size.[1] | - Use lighter bases (e.g., NaOH) to favor the formation of smaller calix[6-8]arenes.[1] - For giant calixarenes, use heavier bases like RbOH and CsOH.[1] - Adjust the base/phenol ratio; an increase can shift the product size towards larger calixarenes.[1] |
| Complex Mixture of Products | - Non-optimized reaction conditions (e.g., temperature, time, reagents). - Use of certain phenols, like p-(tBu)phenol, with high base concentrations and long reaction times can result in complex mixtures.[1] | - Carefully control reaction parameters. - For specific phenols, it may be necessary to screen different reaction conditions to minimize the formation of byproducts. |
| Difficulty in Purification | - The presence of linear oligomers and a mixture of different-sized calixarenes complicates purification. - Low solubility of the desired product in common organic solvents.[3] | - A multi-step purification process involving filtration and recrystallization can be effective. For instance, a DMSO/acetone system can first remove p-(benzyloxy)calix[4]arene by hot filtration, followed by precipitation of the desired larger calixarene upon cooling.[2] - Explore different solvent systems for recrystallization, such as toluene or a DMSO/ethanol mixture.[2][5] |
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low calixarene yield.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind calixarene synthesis?
A1: Calixarenes are typically synthesized through a base-catalyzed condensation reaction between a para-substituted phenol and an aldehyde, most commonly formaldehyde.[1][3] This reaction leads to the formation of cyclic oligomers of varying sizes.[6] Acid-catalyzed syntheses are also known but are less common.[1]
Q2: How can I control the size of the calixarene synthesized?
A2: The size of the calixarene can be controlled by several factors. The choice of the base is a primary determinant; lighter alkali bases like NaOH tend to favor the formation of smaller calixarenes (e.g., calix[6-8]arenes), while heavier bases such as RbOH and CsOH promote the synthesis of larger or "giant" calixarenes.[1] Additionally, increasing the base-to-phenol ratio can also lead to an increase in the size of the resulting calixarenes.[1]
Q3: What are the common one-step and two-step synthesis processes?
A3:
-
One-Step Process: In this method, the phenol, formaldehyde, and base are all refluxed together in a high-boiling solvent like xylene.[1]
-
Two-Step Process: This process, optimized by Gutsche and co-workers, involves an initial reaction at a lower temperature to form a precursor, followed by a pyrolysis step at a higher temperature to induce cyclization.[1][5]
Comparison of One-Step and Two-Step Synthesis
Caption: Comparison of one-step and two-step calixarene synthesis.
Q4: What is the role of the base in calixarene synthesis?
A4: The base acts as a catalyst in the condensation reaction between the phenol and formaldehyde.[6] The type and concentration of the base are critical parameters that influence not only the reaction rate but also the yield and the size distribution of the resulting calixarenes.[1] Heavier alkali bases have been shown to be more effective in producing high yields of large calixarenes.[1]
Q5: How do I purify the synthesized calixarenes?
A5: Purification can be challenging due to the formation of a mixture of cyclic and linear oligomers.[3] A common and effective method is fractional recrystallization. For example, a DMSO/acetone solvent system can be used to first remove less soluble, smaller calixarenes by hot filtration, with the desired larger calixarenes precipitating from the filtrate upon cooling.[2] Another effective solvent for recrystallization is toluene.[5]
Experimental Protocols
General One-Step Synthesis of p-tert-Butylcalix[n]arenes
This protocol is a general guideline and may require optimization for specific calixarenes.
Materials:
-
p-tert-Butylphenol
-
Paraformaldehyde
-
Cesium Hydroxide (CsOH)
-
Xylene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine p-tert-butylphenol, paraformaldehyde, and CsOH in a molar ratio of 1:2:0.8, respectively.[1]
-
Add xylene as the solvent.
-
Reflux the mixture under a nitrogen atmosphere for 18 hours.[1]
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent such as toluene.[5]
Two-Step Synthesis of p-tert-Butylcalix[2]arene (Gutsche Method)
This protocol is based on the procedure developed by C. D. Gutsche.[5]
Step 1: Preparation of the Precursor
-
Combine p-tert-butylphenol (0.666 mol), 37% formaldehyde solution (0.83 mol), and sodium hydroxide (0.03 mol) in a large flask.[5]
-
Stir the mixture at room temperature for 15 minutes.[5]
-
Heat the mixture at 100-120°C for 2 hours.[5]
Step 2: Pyrolysis of the Precursor
-
Fit the flask with a nitrogen inlet and heat the mixture to 110-120°C while blowing a stream of nitrogen over the surface to remove water.[5]
-
Once water evolution subsides and a solid begins to form, fit the flask with a condenser and heat to reflux (around 150-160°C) for 3-4 hours.[5]
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate to precipitate the product.[5]
-
Stir the mixture for 15-30 minutes and then let it stand for at least 30 minutes.[5]
-
Filter the solid and wash sequentially with ethyl acetate, acetic acid, water, and acetone to yield the crude product.[5]
-
Recrystallize the crude product from boiling toluene.[5]
Data Presentation
Influence of Base on Calixarene Synthesis
| Base | Effect on Calixarene Size | Yield of Giant Calixarenes | Reference |
| NaOH | Favors smaller calix[6-8]arenes | Low | [1] |
| RbOH | Favors giant calixarenes | High | [1] |
| CsOH | Favors giant calixarenes | High (up to 65%) | [1][7] |
Effect of Base-to-Phenol Ratio on Giant Calixarene Size
| Base | Base/Phenol Ratio | Resulting Calixarene Size (Phenolic Units) | Reference |
| RbOH | 0.6 | 11 | [1] |
| RbOH | 0.8 | 30 | [1] |
References
- 1. The synthesis and characterization of giant Calixarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calixarene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
overcoming steric hindrance in Calixarene modification
Welcome to the technical support center for calixarene modification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the synthetic modification of calixarenes, with a special focus on managing steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a major issue in calixarene modification?
A: Steric hindrance in calixarenes arises from their unique three-dimensional, cup-like structure.[1] On the lower rim , the phenolic hydroxyl groups are held in close proximity, creating a crowded environment. On the upper rim , bulky substituents (like the common p-tert-butyl groups) can shield the aromatic rings from electrophilic attack.[2][3] This crowding restricts access for incoming reagents, often leading to low reaction yields, incomplete reactions, or a lack of selectivity, making it challenging to achieve specific substitution patterns.[4]
Q2: How can I achieve selective mono-alkylation on the lower rim of a calix[4]arene?
A: Selective mono-alkylation is challenging but can be achieved by carefully controlling reaction conditions. Using a weak base like potassium carbonate (K₂CO₃) or barium hydroxide (Ba(OH)₂) in a 1:1 molar ratio with the calixarene often favors mono-substitution.[5] The use of a strong base like sodium hydride (NaH) in less than one equivalent can also yield the mono-ether, but care must be taken to avoid multiple substitutions.[5] The choice of solvent, such as acetone or DMF, also plays a critical role.[5]
Q3: I am getting a mixture of products (e.g., 1,2-di and 1,3-di substituted) on the lower rim. How can I improve regioselectivity?
A: Regioselectivity is heavily influenced by the base and solvent system, a phenomenon sometimes referred to as the "template effect".[6][7]
-
For 1,3-disubstitution (distal): Using a weak base like K₂CO₃ or Cs₂CO₃ is often effective. The larger cesium cation, for instance, can bridge two distal phenoxide units, directing alkylating agents to these positions.
-
For 1,2-disubstitution (proximal): This is often more difficult to achieve selectively. Some methods utilize titanium(IV)-assisted reactions for demethylation to achieve 1,2-difunctionalization.[8] Using NaH in THF can sometimes favor proximal substitution, though mixtures are common.
Q4: What is the best strategy for functionalizing the upper rim when bulky groups like p-tert-butyl are present?
A: There are two main strategies:
-
Removal of Bulky Groups: The tert-butyl groups can be removed via retro-Friedel-Crafts alkylation, typically using AlCl₃ in toluene, to yield the parent p-H calixarene.[9] This "unprotected" upper rim is then more accessible for electrophilic substitution reactions like nitration, halogenation, or acylation.[6]
-
Directed Substitution: It is possible to achieve selective substitution without removing all bulky groups. Using protecting groups on the lower rim can direct electrophilic attack to specific free phenolic units on the upper rim.[10] For example, acylating two or three hydroxyl groups on the lower rim can allow for selective adamantylation or nitration on the upper rim of the remaining phenol units.[10][11]
Q5: My reaction yield is consistently low. What are the most common reasons?
A: Low yields in calixarene modification often trace back to a few key issues:
-
Steric Hindrance: The primary culprit. The reagent may be too bulky to access the reaction site.
-
Reaction Conditions: Non-optimal temperature, reaction time, or solvent can lead to side reactions or product decomposition.[12]
-
Base Selection: The strength and type of base are critical for deprotonating the phenolic hydroxyls effectively and selectively.[5][6]
-
Purity of Reagents: Impure starting materials, solvents, or reagents can inhibit the reaction.[12]
-
Work-up and Purification: The product may be lost during extraction or chromatography due to issues like emulsion formation or irreversible adsorption on silica gel.[13]
Troubleshooting Guide
This guide addresses specific problems encountered during calixarene modification experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield (Starting material mostly unreacted) | 1. Insufficient Reactivity: The alkylating/acylating agent is not reactive enough. 2. Ineffective Base: The base is not strong enough to deprotonate the phenol, or it has degraded. 3. Low Temperature: The reaction requires more thermal energy to overcome the activation barrier. | 1. Switch to a more reactive electrophile (e.g., from a chloride to a bromide or iodide). 2. Use a stronger base (e.g., move from K₂CO₃ to NaH). Ensure the base is fresh and handled under inert conditions if required. 3. Gradually increase the reaction temperature while monitoring with TLC. |
| Product Degradation or Complex Mixture of Byproducts | 1. Reaction Temperature Too High: The desired product is thermally unstable under the reaction conditions. 2. Reaction Time Too Long: The product is degrading over time after its formation. 3. Strong Base: A very strong base is causing side reactions or decomposition. | 1. Lower the reaction temperature. 2. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.[13] 3. Switch to a milder base (e.g., from NaH to K₂CO₃).[14] |
| Poor Selectivity (Mixture of Isomers or Degrees of Substitution) | 1. Incorrect Base/Solvent Combination: The chosen conditions do not favor the desired "template effect" for regioselectivity.[7] 2. Stoichiometry: Incorrect molar ratios of reagents are being used. 3. Steric Effects: The steric bulk of the calixarene and the electrophile leads to a mixture of accessible products. | 1. Consult the data tables below to select a base/solvent system proven for your desired selectivity (e.g., K₂CO₃ for 1,3-di-substitution). 2. Carefully control the stoichiometry. For mono-substitution, use ~1 equivalent of base and electrophile. For full substitution, use a clear excess. 3. If possible, use a less bulky electrophile. Alternatively, employ a protecting group strategy to block undesired positions.[10] |
| Difficulty in Product Purification | 1. Similar Polarity: The desired product and byproducts have very similar Rf values on TLC. 2. Product Insolubility: The final product is poorly soluble in common chromatography solvents. 3. Product Streaking on Silica Gel: The phenolic OH groups are strongly interacting with the silica gel. | 1. Try different solvent systems for column chromatography. If separation is still poor, consider recrystallization or preparative HPLC. 2. Choose a solvent for purification in which the product has at least moderate solubility. 3. If free hydroxyl groups are present, consider protecting them before chromatography and deprotecting them afterward. |
Data Presentation: Lower Rim Alkylation Conditions
The following tables summarize quantitative data for the selective alkylation of p-tert-butylcalix[n]arenes, demonstrating how the choice of base, solvent, and stoichiometry can be used to overcome steric hindrance and control the reaction outcome.
Table 1: Selective Alkylation of p-tert-butylcalix[4]arene
| Target Product | Alkylating Agent | Base (Equivalents) | Solvent | Temp. | Yield (%) | Reference(s) |
| Mono-ether | Ethyl bromoacetate | K₂CO₃ (1.2) | Acetone | Reflux | ~60-70% | [5] |
| Mono-ether | Alkyl Halide | NaH (1) | Toluene/DMF | RT | ~50-60% | [5] |
| 1,3-diether | Ethyl bromoacetate | K₂CO₃ (excess) | Acetone | Reflux | ~80-90% | [15] |
| 1,3-diether | Propargyl bromide | K₂CO₃ | Acetonitrile | Reflux | ~85% | [16] |
| Tetra-ether | Methyl iodide | NaH (excess) | THF/DMF | RT | >95% | [5] |
Table 2: Selective Alkylation of p-tert-butylcalix[15]arene
| Target Product | Alkylating Agent | Base (Equivalents) | Solvent | Temp. | Yield (%) | Reference(s) |
| Mono-ether | Benzyl chloride | K₂CO₃ (1.1) | Acetone | Reflux | 75-81% | [14] |
| 1,2-diether | Methyl iodide | CsF | DMF | 60°C | ~40% | [4] |
| 1,3,5-triether | Methyl iodide | K₂CO₃ (3.1) | Acetone | Reflux | ~50% | [4][14] |
| 1,2,4,5-tetraether | Tosylate | NaH (excess) | THF | RT | ~80% | [14] |
| Hexa-ether | Dimethyl sulfate | NaH (6) | THF | RT | ~100% | [14] |
Experimental Protocols
Protocol 1: Selective 1,3-Dialkylation of p-tert-butylcalix[4]arene
This protocol details the synthesis of a 1,3-diether at the lower rim, a common procedure where steric hindrance is managed by using a weak base to achieve distal selectivity.
Materials:
-
p-tert-butylcalix[4]arene
-
Ethyl bromoacetate (2.5 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (5 equivalents)
-
Acetone, anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-tert-butylcalix[4]arene (1.0 g, 1.54 mmol).
-
Add anhydrous acetone (50 mL) to dissolve the calixarene.
-
Add anhydrous potassium carbonate (1.06 g, 7.7 mmol).
-
Add ethyl bromoacetate (0.43 mL, 3.85 mmol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC (e.g., Hexane:Ethyl Acetate 4:1).
-
After completion, cool the mixture to room temperature and filter off the K₂CO₃.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude residue in dichloromethane (50 mL) and wash with 1M HCl (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to yield the pure 1,3-disubstituted product.
Protocol 2: Upper Rim Adamantylation via Lower Rim Protection
This protocol demonstrates how to overcome steric hindrance at the upper rim by first protecting the lower rim hydroxyl groups.[10]
Step A: Dibenzoylation of the Lower Rim
-
Dissolve p-tert-butylcalix[4]arene in pyridine at 0°C.
-
Slowly add benzoyl chloride (2.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Perform an aqueous work-up with HCl to remove pyridine, followed by extraction with an organic solvent.
-
Purify by column chromatography to isolate the 1,3-dibenzoyl protected calix[4]arene.
Step B: Selective Adamantylation of the Upper Rim
-
Dissolve the 1,3-dibenzoylcalix[4]arene (from Step A) in a suitable solvent like chloroform.
-
Add 1-adamantanol (2.5 equivalents) and trifluoroacetic acid.
-
Stir the reaction at room temperature for 4-6 hours until TLC shows consumption of the starting material.
-
Evaporate the solvent and trifluoroacetic acid.
-
The crude product now has adamantyl groups at the two unprotected para positions of the upper rim.
Step C: Deprotection of the Lower Rim
-
Dissolve the adamantylated product (from Step B) in a THF/water mixture.
-
Add a base such as NaOH or KOH and reflux the mixture for 18-20 hours to hydrolyze the benzoate esters.
-
After cooling, acidify the mixture and extract the product.
-
Purify by column chromatography to obtain the 1,3-diadamantyl-p-tert-butylcalix[4]arene with free hydroxyls at the lower rim.[10]
Visualizations
Workflow for Selective Calixarene Modification
The following diagram illustrates a general workflow for selectively modifying a calixarene, highlighting key decision points and processes to manage steric hindrance.
References
- 1. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lower-Rim Substituted Calixarenes and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functionalized Calixarenes as Promising Antibacterial Drugs to Face Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective 1,2-functionalization of calix[4]arenes at the lower rim. Synthesis of a new type of bis-calixcrown ether - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Highly functionalized calix[4]arenes via multicomponent reactions: synthesis and recognition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Preventing Self-Aggregation of Amphiphilic Calixarenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the self-aggregation of amphiphilic calixarenes during their experiments.
Troubleshooting Guides
This section provides step-by-step guidance to address common issues related to the self-aggregation of amphiphilic calixarenes.
Issue 1: My amphiphilic calixarene solution shows signs of aggregation (e.g., turbidity, precipitation, or unexpected results in downstream applications). How can I confirm and characterize this aggregation?
Answer:
Unwanted aggregation can significantly impact experimental outcomes. The first step is to confirm and characterize the presence of aggregates. Here are the recommended methods:
1. Visual Inspection:
-
Observation: Look for any cloudiness, turbidity, or visible precipitate in your calixarene solution.
-
Interpretation: While simple, visual inspection is a quick first indicator of significant aggregation.
2. Dynamic Light Scattering (DLS):
-
Purpose: DLS is a primary technique to determine the size distribution of particles in a solution. It can effectively distinguish between monomers and larger aggregates.
-
Experimental Protocol:
-
Sample Preparation: Prepare your calixarene solution in a suitable buffer, ensuring it is free of dust and other particulates by filtering through an appropriate syringe filter (e.g., 0.22 µm).
-
Instrument Setup: Use a DLS instrument to measure the hydrodynamic diameter of the species in solution.
-
Data Acquisition: Collect data at a concentration above the expected Critical Aggregation Concentration (CAC).
-
Data Analysis: Analyze the size distribution profile. The presence of particles with a significantly larger hydrodynamic radius than expected for a monomeric calixarene indicates aggregation. For example, some amphiphilic calix[1]arenes form stable submicron aggregates of 150–200 nm in size, while others form smaller micellar aggregates around 19 nm.[2][3]
-
3. Pyrene Fluorescence Assay to Determine Critical Aggregation Concentration (CAC):
-
Purpose: This spectroscopic method determines the concentration at which micelles begin to form. Working below the CAC can help maintain the calixarene in its monomeric state.
-
Experimental Protocol:
-
Stock Solutions: Prepare a stock solution of your amphiphilic calixarene and a stock solution of pyrene in a suitable solvent.
-
Sample Preparation: Prepare a series of solutions with a constant concentration of pyrene (e.g., 1 µM) and varying concentrations of the calixarene.
-
Fluorescence Measurement: Excite the pyrene at approximately 334 nm and record the emission spectra.
-
Data Analysis: Plot the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum against the logarithm of the calixarene concentration. The concentration at which a sharp decrease in the I₁/I₃ ratio is observed corresponds to the CAC.
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: NMR, particularly Diffusion-Ordered Spectroscopy (DOSY), can provide information about the size and diffusion of molecules in solution, allowing for the differentiation between monomers and aggregates.
-
Experimental Protocol (DOSY):
-
Sample Preparation: Prepare a series of NMR samples with varying concentrations of the calixarene in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire 2D DOSY spectra for each sample.
-
Data Analysis: The diffusion coefficient (D) of the calixarene will decrease as aggregation occurs. A plot of the diffusion coefficient against calixarene concentration will show a distinct change at the CAC.[4] The observation of separate signals for monomeric and aggregated species in 1H NMR can also indicate slow exchange on the NMR timescale, confirming the presence of stable aggregates.[4]
-
Issue 2: My experimental conditions (e.g., pH, temperature) seem to be inducing aggregation. How can I optimize these parameters to maintain my calixarene in a monomeric state?
Answer:
The aggregation of amphiphilic calixarenes is highly sensitive to environmental conditions. Optimizing pH and temperature can be a critical step in preventing unwanted self-assembly.
1. pH Adjustment:
-
Principle: For amphiphilic calixarenes with ionizable head groups (e.g., carboxylic acids or amines), the pH of the solution will determine their charge state. Increased charge on the head groups leads to greater electrostatic repulsion, which can prevent aggregation and increase the CAC.[5] Conversely, at a pH where the head groups are neutral, aggregation is more likely to occur.[6]
-
Troubleshooting Steps:
-
Determine the pKa: Identify the pKa of the ionizable groups on your calixarene.
-
Adjust pH: Adjust the pH of your solution to be at least 1-2 pH units away from the pKa to ensure the head groups are fully charged. For example, for a calixarene with amine groups, lowering the pH will lead to protonation and increased positive charge, thus disfavoring aggregation.[6]
-
Verify with DLS: After adjusting the pH, use DLS to confirm that the particle size corresponds to the monomeric state.
-
2. Temperature Control:
-
Principle: The effect of temperature on the CAC of ionic amphiphilic calixarenes often shows a U-shaped behavior. The CAC initially decreases with increasing temperature to a minimum value and then increases.[7] For non-ionic calixarenes, the CAC generally decreases with increasing temperature due to the disruption of hydrogen bonds between water and the hydrophilic head groups, leading to increased hydrophobicity.[7]
-
Troubleshooting Steps:
-
Determine the Temperature Dependence of CAC: If possible, perform a temperature-dependent study of the CAC using the pyrene fluorescence assay.
-
Adjust Experimental Temperature: Based on the results, adjust the temperature of your experiment to a range where the CAC is highest, thus favoring the monomeric state.
-
Consider Thermal Stability: Be aware of the thermal stability of your specific calixarene derivative to avoid degradation at elevated temperatures.[8]
-
Issue 3: I suspect that the intrinsic structure of my amphiphilic calixarene is promoting aggregation. Are there ways to modify the calixarene or use additives to prevent this?
Answer:
The structure of the amphiphilic calixarene itself plays a crucial role in its aggregation behavior. If optimizing environmental conditions is insufficient, consider the following strategies:
1. Introduction of Bulky Groups (Synthetic Approach):
-
Principle: Introducing bulky substituents, such as adamantyl groups, on the upper or lower rim of the calixarene can create steric hindrance that prevents the close packing required for aggregation.[9][10][11]
-
Actionable Advice:
2. Use of Guest Molecules to Form Inclusion Complexes:
-
Principle: The hydrophobic cavity of a calixarene can encapsulate a suitable guest molecule. This host-guest complex formation can alter the aggregation properties of the calixarene. In some cases, if the guest molecule is appropriately sized and interacts strongly with the calixarene cavity, it can stabilize the monomeric form and prevent self-aggregation.[[“]][13] Cyclodextrins have also been used in conjunction with calixarenes, where the formation of host-guest complexes can influence aggregation behavior.[13]
-
Troubleshooting Steps:
-
Select a Suitable Guest: Choose a guest molecule that has a high affinity for the calixarene cavity. Adamantane derivatives are often good candidates due to their size and hydrophobicity.[14]
-
Determine Optimal Concentration: The stoichiometry of the host-guest interaction is critical. An excess of the guest molecule may be required to ensure all calixarene molecules are in a complexed state. Isothermal Titration Calorimetry (ITC) can be used to determine the binding affinity and stoichiometry.
-
Verify Monomeric State: Use DLS or DOSY NMR to confirm that the formation of the host-guest complex results in a predominantly monomeric species in solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the Critical Aggregation Concentration (CAC), and why is it important for my experiments?
A1: The Critical Aggregation Concentration (CAC), analogous to the Critical Micelle Concentration (CMC) for traditional surfactants, is the specific concentration of an amphiphilic calixarene above which aggregates such as micelles or vesicles begin to form.[15] Below the CAC, the calixarene molecules exist predominantly as monomers in solution. Understanding the CAC is crucial because if your experiment requires the calixarene to act as a single molecule (e.g., as a host for a specific guest), working at concentrations above the CAC can lead to the sequestration of the calixarene into aggregates, making it unavailable for the desired interaction.
Q2: How does the length of the alkyl chains on my amphiphilic calixarene affect its tendency to aggregate?
A2: The length of the hydrophobic alkyl chains significantly influences the aggregation properties. Generally, increasing the length of the alkyl chains increases the hydrophobicity of the calixarene, which leads to a lower CAC, meaning aggregation will occur at lower concentrations.[16] This is because longer alkyl chains have stronger hydrophobic interactions, which is the primary driving force for aggregation in aqueous solutions.
Q3: Can I use UV-Vis spectroscopy to monitor calixarene aggregation?
A3: While UV-Vis spectroscopy is not a primary method for characterizing aggregation, it can sometimes provide indirect evidence. The formation of aggregates can lead to changes in the local environment of the chromophoric phenolic units of the calixarene, which may result in a shift in the absorption spectrum. However, these changes can be subtle. A more direct application is in conjunction with a probe, as in the pyrene fluorescence assay, or to observe changes in the spectrum of a guest molecule upon encapsulation within a calixarene aggregate.
Q4: What is the difference between micelles and vesicles formed by amphiphilic calixarenes?
A4: Micelles are typically spherical aggregates where the hydrophobic tails of the calixarene molecules are oriented towards the core, and the hydrophilic head groups are exposed to the aqueous solvent. Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. Some amphiphilic calixarenes can form both micelles and vesicles, and the type of aggregate formed can depend on the concentration of the calixarene.[15]
Q5: Are there any software tools that can help predict the aggregation behavior of my calixarene?
A5: While there are no universally applicable software tools that can perfectly predict the aggregation of any given amphiphilic calixarene due to the complexity and variety of these molecules, molecular dynamics (MD) simulations can be a powerful tool. MD simulations can provide insights into the interactions between calixarene molecules and between the calixarenes and the solvent, helping to understand the driving forces for aggregation and the likely structure of the aggregates.
Data Presentation
Table 1: Influence of Alkyl Chain Length on the Critical Aggregation Concentration (CAC) of a Series of Amphiphilic Calix[1]arenes
| Calixarene Derivative | Alkyl Chain Length | CAC (µM) |
| Calix-C4 | Butyl | 150 |
| Calix-C8 | Octyl | 45 |
| Calix-C12 | Dodecyl | 12 |
Note: The values presented are hypothetical and for illustrative purposes. The trend of decreasing CAC with increasing alkyl chain length is generally observed.
Experimental Protocols
Detailed Protocol for Pyrene Fluorescence Assay to Determine CAC
1. Materials:
-
Amphiphilic calixarene of interest
-
Pyrene
-
Spectrograde solvent (e.g., deionized water, buffer)
-
Volumetric flasks and micropipettes
-
Fluorometer
2. Procedure:
-
Prepare a stock solution of pyrene (e.g., 1 mM in acetone).
-
Prepare a stock solution of the amphiphilic calixarene at a concentration well above the expected CAC.
-
Prepare a series of aqueous solutions containing a fixed concentration of pyrene (final concentration ~1 µM). This is achieved by adding a small aliquot of the pyrene stock solution to each aqueous solution and allowing the acetone to evaporate.
-
Add varying amounts of the calixarene stock solution to the pyrene solutions to create a range of calixarene concentrations spanning the expected CAC.
-
Allow the solutions to equilibrate for at least 2 hours at a constant temperature.
-
Measure the fluorescence emission spectrum of each solution using an excitation wavelength of 334 nm. Record the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
Plot the ratio of I₁/I₃ versus the logarithm of the calixarene concentration. The CAC is determined from the inflection point of this plot, where the ratio begins to decrease significantly.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Calix[4]arene Polyamine Triazoles: Synthesis, Aggregation and DNA Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on the micellar properties of amphiphilic drugs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. consensus.app [consensus.app]
- 13. Novel Peptide-Calix[4]arene Conjugate Inhibits Aβ Aggregation and Rescues Neurons from Aβ’s Oligomers Cytotoxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Versatile Applications of Calix[4]resorcinarene-Based Cavitands | MDPI [mdpi.com]
- 15. Evaluation of a cationic this compound: Solubilization and self-aggregation ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
strategies to control the conformational flexibility of Calixarenes
Welcome to the Technical Support Center for Calixarene Conformational Control. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling the conformational flexibility of calixarenes in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during experiments aimed at controlling calixarene conformation.
Q1: My calix[1]arene is conformationally mobile in solution. How can I lock it into a specific conformation, such as the 'cone' conformation?
A1: Achieving a rigid cone conformation in calix[1]arenes is a common objective. Here are several strategies you can employ:
-
Lower Rim Functionalization: Introducing bulky substituents on the lower rim (phenolic hydroxyl groups) is a highly effective method. The steric hindrance between adjacent groups prevents the "oxygen-through-the-annulus" rotation required for conformational changes. For instance, alkylation with groups larger than ethyl can inhibit this inversion.[2]
-
Metal Ion Coordination: If your calixarene is functionalized with appropriate donor atoms (e.g., nitrogen or oxygen), the addition of specific metal ions can lock the conformation. For example, small cations like Li+ and Na+ can fix flexible tetramethoxycalix[1]arenes in the cone conformation.[3]
-
Intramolecular Hydrogen Bonding: In the parent calix[1]arene, the cone conformation is stabilized by a strong network of intramolecular hydrogen bonds between the hydroxyl groups on the lower rim.[4] Ensure your experimental conditions (e.g., aprotic, non-polar solvents) favor the maintenance of this hydrogen bonding network.
Troubleshooting:
-
Problem: My bulky substituents are not preventing conformational fluxionality.
-
Solution: The substituents may not be large enough. Consider using even bulkier groups. Also, verify the completeness of the substitution reaction, as partial functionalization can lead to increased flexibility.
-
-
Problem: The addition of metal ions leads to precipitation.
-
Solution: Adjust the solvent system to improve the solubility of the metal-calixarene complex. You might also need to screen different metal salts with varying counter-ions.
-
Q2: I am observing an unexpected conformational change in my calixarene upon changing the solvent. Why is this happening?
A2: Solvents can have a profound impact on the conformational equilibrium of calixarenes. This is due to several factors:
-
Solvent Polarity: Different solvents can stabilize different conformers to varying extents. For example, a switch from a non-polar solvent like CDCl3 to a polar aprotic solvent like DMSO can disrupt the internal hydrogen bonding of the cone conformation, leading to a shift towards other conformers like the partial cone.[5]
-
Solvent-Calixarene Interactions: Specific interactions, such as hydrogen bonding between the solvent and the calixarene's hydroxyl groups or π-stacking with the aromatic rings, can favor a particular conformation. Solvent molecules can stabilize higher-energy conformations that might not be significantly populated in other media.[6]
Troubleshooting:
-
Problem: My results are not reproducible across different batches of solvent.
-
Solution: Ensure the use of high-purity, dry solvents. Trace amounts of water or other impurities can significantly alter the conformational landscape.
-
-
Problem: I need to maintain a specific conformation in a polar solvent.
-
Solution: Consider strategies that provide more robust conformational locking, such as covalent bridging of the lower rim or the use of strongly coordinating metal ions that are less susceptible to solvent effects.
-
Q3: Can a guest molecule induce a specific conformation in my flexible calixarene?
A3: Yes, this phenomenon, often termed the "template effect" or "induced fit," is a powerful strategy for conformational control. The binding of a guest molecule within the calixarene cavity can stabilize a particular conformation that provides the optimal binding interactions.
-
Mechanism: The calixarene will adopt the conformation that maximizes non-covalent interactions (e.g., van der Waals forces, hydrogen bonding, π-π stacking) with the guest.[4][7] For example, the inclusion of a guest can cause a flexible calix[8]arene to adopt a more rigid cone conformation to encapsulate the molecule.[9] Even large biomolecules like proteins can induce conformational changes in calixarenes, with the macrocycle molding to the protein's surface.[10]
Troubleshooting:
-
Problem: The addition of a guest does not lead to a single, well-defined conformation.
-
Solution: The binding affinity may be too low, or the guest may be able to bind in multiple orientations or to different conformers. Try modifying the guest to improve the complementarity with the desired calixarene conformation. Alternatively, modifying the calixarene to create a more pre-organized binding pocket can enhance selectivity.
-
Q4: I have synthesized a calix[1]arene with propynyl groups on the lower rim, and it is unexpectedly changing conformation over time. What is happening?
A4: Calix[1]arenes functionalized with propynyl or propenyl groups at the lower rim can exhibit a unique unidirectional conformational switch.[3] The 1,3-alternate and 1,2-alternate conformers can irreversibly switch to the more thermodynamically stable partial cone conformation.[3][8]
-
Factors Influencing the Switch:
Troubleshooting:
-
Problem: I need to maintain the 1,3-alternate or 1,2-alternate conformation.
-
Solution: Work at lower temperatures and choose a solvent that minimizes the rate of this conformational change. However, be aware that the partial cone is likely the thermodynamic minimum, and complete prevention of the switch may be challenging over long periods.[8]
-
Q5: How can I create a highly rigid calixarene structure that is not susceptible to conformational changes?
A5: For applications requiring a very rigid scaffold, several advanced strategies can be employed:
-
Bridging the Skeleton: Creating additional covalent linkages across the calixarene framework can severely restrict its flexibility.
-
Lower Rim Bridging: Connecting opposite phenolic units on the lower rim with straps of appropriate length can lock the conformation.[2]
-
Upper Rim Bridging: Introducing bridges at the upper rim, for example, by creating a single bond between the meta positions of adjacent aromatic rings, can lead to highly rigidified and distorted cavities.[11]
-
Multiple Bridges: For calix[8]arenes, introducing multiple bridges can create well-defined and substantially more rigid cavities.[2]
-
Troubleshooting:
-
Problem: The synthesis of bridged calixarenes is low-yielding.
-
Solution: These syntheses can be challenging. Careful optimization of reaction conditions (catalyst, temperature, reaction time, and high-dilution conditions) is often necessary to favor intramolecular cyclization over intermolecular polymerization.
-
Data Summary
Table 1: Influence of Control Strategy on Calixarene Conformation
| Control Strategy | Calixarene Type | Conditions | Observed Conformational Outcome | Reference |
| Lower Rim Substitution | p-t-butylcalix[1]arene | Alkylation with propyl groups | Locked cone conformation | [2] |
| Calix[1]arene | Acetoxy substituents, heated to 150°C | Predominantly 1,2-alternate and 1,3-alternate | [3] | |
| Guest Binding | Flexible calix[8]arene | Addition of N-methylisoquinolinium | Blocked cone conformation | [9] |
| Amphiphilic para-hexanoyl-calix[1]arene | Complexation with small organic molecules | Guest-induced folding of hexanoyl chains | [12] | |
| Solvent Effects | exo-calixarene | Change from CDCl₃ to DMSO | Conformational change from 1,2-alternate to partial cone | [5] |
| Metal Coordination | Bis-imidazole-calix[1]arene | Coordination with Zn²⁺ | Pinched conformation | [13] |
| Calix[8]arene with aza-cryptand | Coordination with Zn²⁺ | Flattened cone conformation | [14] | |
| Unidirectional Switching | p-t-butylcalix[1]arene tetraalkyne | Heating at 80°C in toluene-d8 | 1,3-alternate and 1,2-alternate convert to partial cone | [3] |
Key Experimental Protocols
Protocol 1: Conformational Analysis by ¹H NMR Spectroscopy
This protocol describes the general procedure for monitoring calixarene conformation and its changes in response to stimuli like temperature, solvent, or guest addition.
-
Sample Preparation:
-
Dissolve a precise amount of the calixarene in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, toluene-d₈) to a typical concentration of 1-10 mM.
-
For guest binding studies, prepare a stock solution of the guest molecule.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature. The pattern of the methylene bridge protons (Ar-CH₂-Ar) is highly indicative of the conformation. In the cone conformation, this typically appears as a pair of doublets, while more flexible or symmetric conformations may show a singlet.
-
For temperature studies, acquire spectra at various temperatures (e.g., from -70°C to 100°C) to observe changes in the spectra, such as peak broadening, coalescence, or the appearance of new species.[5]
-
For guest titration, add incremental amounts of the guest stock solution to the calixarene solution and acquire a spectrum after each addition. Monitor the chemical shift changes of both host and guest protons.
-
-
Data Analysis:
-
Analyze the chemical shifts and coupling constants of the methylene bridge protons and aromatic protons to assign the conformation (cone, partial cone, 1,2-alternate, 1,3-alternate).
-
For kinetic studies of conformational switching, monitor the integration of signals corresponding to the different conformers over time at a constant temperature.[3]
-
Protocol 2: Synthesis of a Conformationally Rigid Calix[1]arene via Lower Rim Functionalization
This is a representative procedure for locking the cone conformation by introducing bulky groups.
-
Materials: p-tert-butylcalix[1]arene, a suitable base (e.g., NaH, K₂CO₃), an alkylating agent (e.g., propyl iodide), and a dry aprotic solvent (e.g., DMF, THF).
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve p-tert-butylcalix[1]arene in the dry solvent.
-
Add the base in excess (e.g., 4-5 equivalents per calixarene) and stir the mixture at room temperature for 30-60 minutes to deprotonate the hydroxyl groups.
-
Add the alkylating agent in excess (e.g., 5-10 equivalents) and heat the reaction mixture (e.g., 60-80°C) for several hours to overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench it by the slow addition of water or a dilute acid solution.
-
Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure, conformationally locked calix[1]arene.
-
-
Characterization: Confirm the structure and conformation of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show the characteristic pattern of a rigid cone conformation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conformation Flexibility of Calix[4]arenes - ChemistryViews [chemistryviews.org]
- 9. Temporal Control of the Host–Guest Properties of a Calix[6]arene Receptor by the Use of a Chemical Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Guest-induced chain folding in amphiphilic calixarene structures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Transition Metals Coordination by Bis-imidazole-calix[4]arene Ligands with and Without Pyrene Units Grafted at the Large Rim - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Metal‐ion Complexation of a Biomimetic Calix[6]arene Funnel Cavity Functionalized with Phenol or Quinone - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low product yield in Calixarene synthesis
Welcome to the technical support center for Calixarene synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low product yield, encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calixarene synthesis resulted in a very low yield or no product at all. What are the most common causes?
A1: Low or no yield in calixarene synthesis is a frequent issue that can typically be traced back to several critical factors:
-
Reaction Conditions: The condensation reaction is highly sensitive to the choice of catalyst, solvent, temperature, and reaction time. Sub-optimal conditions can halt the reaction or favor the formation of linear oligomers instead of the desired cyclic product.[1][2]
-
Reagent Quality and Stoichiometry: The purity of the starting materials (phenol/resorcinol and aldehyde) is crucial. Additionally, the molar ratio of reactants, particularly the phenol-to-aldehyde and catalyst-to-phenol ratios, must be precisely controlled.[2][3]
-
Inefficient Purification: Significant product loss can occur during the work-up and purification steps. Calixarenes can be difficult to crystallize, and selecting the appropriate solvent system is key to minimizing losses.[2][4]
-
Formation of Undesired Ring Sizes: The reaction often produces a mixture of calixarene ring sizes (e.g., calix[3],[4],[5]arenes).[2][6] The desired product may be a minor component of this mixture, leading to a low isolated yield.
To troubleshoot, review each of these factors systematically, starting with the reaction conditions.
Q2: I obtained a complex mixture of products instead of my target calixarene. How can I improve the selectivity of my reaction?
A2: The formation of a product mixture is a classic challenge in calixarene chemistry. Selectivity is governed by a thermodynamic and kinetic balance that can be influenced by several parameters:
-
Choice of Base/Acid: For phenol-formaldehyde condensations, the choice of base is critical. Lighter alkali metal hydroxides (like NaOH) tend to favor smaller calixarenes, whereas heavier bases (RbOH, CsOH) promote the formation of larger or "giant" calixarenes.[2] For resorcinarenes, the concentration and type of acid catalyst can be optimized.[1]
-
Solvent Polarity: The polarity of the reaction medium can influence which isomers are formed. For example, in the synthesis of C-tetramethylcalix[3]resorcinarene, varying the water-organic phase ratio can selectively produce different isomers.[1]
-
Temperature Control: Higher temperatures can lead to the formation of a thermodynamically stable product. For instance, the base-catalyzed pyrolysis of larger calixarenes like p-tert-butylcalix[5]arene can be used to produce the smaller, more stable p-tert-butylcalix[3]arene in a process sometimes called "molecular mitosis".[6]
Consider adjusting these parameters to favor the formation of your target macrocycle.
Q3: My crude product seems fine, but I lose most of it during recrystallization. What can I do to improve my purification yield?
A3: Product loss during purification is a common bottleneck. Here are some strategies to optimize this step:
-
Solvent System Selection: The solubility of calixarenes is highly dependent on the solvent. A common mistake is using a solvent in which the product is too soluble.
-
For p-tert-butylcalix[3]arene, crystallization from toluene is common, but be aware that it forms a stable 1:1 complex that requires heating under high vacuum to remove the solvent.[5]
-
For larger or more complex calixarenes, solvent systems like DMSO/acetone or DMSO/ethanol have been used effectively.[2][4] The product is dissolved in DMSO, and the precipitating solvent (acetone or ethanol) is added, followed by cooling to induce crystallization.[2][4]
-
-
Avoid Chromatography Where Possible: Column chromatography of calixarenes can be challenging and often leads to significant product loss on the stationary phase. It should be used only when recrystallization fails to yield a pure product.
-
Controlled Precipitation: Instead of a full recrystallization, a carefully controlled precipitation might be more effective. Dissolve the crude material in a minimal amount of a "good" solvent and slowly add a "poor" solvent until the solution becomes turbid, then allow it to stand and crystallize.
Data Presentation: Optimizing Reaction Conditions
The yield of calixarene synthesis is highly dependent on reaction parameters. The table below summarizes conditions and yields for representative syntheses.
| Calixarene Type | Phenol/Resorcinol | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference |
| p-tert-Butylcalix[3]arene | p-tert-Butylphenol | Formaldehyde | NaOH | Diphenyl Ether | 220-230 | 3-4 | 48-60% | [5] |
| C-tetramethylcalix[3]resorcinarene | Resorcinol | Acetaldehyde | HCl (cat.) | Ethanol/Water | 75 | 1 | ~60-70% | [1] |
| Giant Calixarenes | p-(benzyloxy)phenol | Formaldehyde | CsOH / RbOH | Xylene | Reflux | 18 | up to 65% | [2] |
| Calix[7]arene | p-tert-Butylphenol | Formaldehyde | LiOH | Xylene | Reflux | 48 | 15-20% | [8] |
| Mechanochemical Synthesis (Calixarene 7) | Varies | Varies | NaH | Solvent-free | Room Temp. | 0.5 | 74% | [7] |
Experimental Protocols
Protocol 1: Synthesis of p-tert-Butylcalix[3]arene (Base-Catalyzed)
This protocol is adapted from established literature procedures.[5]
-
Precursor Formation:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, combine p-tert-butylphenol (0.666 mol), 37% formaldehyde solution (0.83 mol), and sodium hydroxide (0.03 mol) in 3 mL of water.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the mixture at 110-120°C for 2 hours. The mixture will become a very viscous yellow-brown mass as water evaporates.
-
Cool the flask to room temperature. Add 800-1000 mL of warm diphenyl ether to dissolve the residue, stirring for at least 1 hour.
-
-
Pyrolysis and Cyclization:
-
Fit the flask for distillation with a nitrogen inlet. Heat the solution to 110-120°C while blowing a stream of nitrogen over the surface to remove residual water.
-
Once water evolution subsides, fit the flask with a reflux condenser. Heat the contents to reflux (approx. 220-230°C) for 3-4 hours under a gentle flow of nitrogen.
-
Allow the reaction mixture to cool to approximately 100°C.
-
-
Isolation and Purification:
-
Pour the warm solution into 1.5 L of ethyl acetate with vigorous stirring. This will precipitate the product.
-
Allow the mixture to cool to room temperature and stir for an additional 2-3 hours.
-
Collect the solid product by vacuum filtration and wash thoroughly with ethyl acetate, followed by hexane.
-
Dry the solid in a vacuum oven. The crude material can be further purified by recrystallization from toluene.[5]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key logical and experimental workflows for troubleshooting and understanding calixarene synthesis.
Caption: Troubleshooting workflow for low calixarene yield.
Caption: Simplified reaction pathway in calixarene synthesis.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. The synthesis and characterization of giant Calixarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. researchgate.net [researchgate.net]
Calixarene Conformation Locking: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for techniques aimed at locking Calixarenes in specific conformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for locking the conformation of a calix[1]arene?
A1: The conformational flexibility of calix[1]arenes can be restricted by introducing bulky substituents to the phenolic hydroxyl groups on the lower rim, which blocks the rotation of the phenyl units through the central annulus.[2][3] The four main conformations that can be "locked" are the cone, partial cone, 1,2-alternate, and 1,3-alternate.[4] Other significant strategies include:
-
Covalent Bridging: Creating rigid bridges between adjacent or opposite phenolic oxygens, for instance, with di(ethylene glycol) tethers, can enforce a more rigid cone conformation.[5]
-
Metal Coordination: Complexation with metal ions can "fix" a conformation.[2][6] For example, small cations like Li⁺ and Na⁺ can stabilize the cone conformation, while larger ions like Cs⁺ can favor a 1,3-alternate conformation in certain bridged calixarenes.[2][7]
-
Supramolecular Interactions: Host-guest complexation can influence and stabilize a particular conformation. The inclusion of a solvent molecule or other guest within the calixarene cavity can induce a specific geometry.[8][9]
Q2: How can I reliably determine the conformation of my synthesized calix[1]arene?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining calixarene conformation in solution.[1][10]
-
¹H NMR: The signals for the methylene bridge protons (Ar-CH₂-Ar) are highly indicative. For example, the cone conformer typically shows a pair of doublets, while the 1,3-alternate conformer shows a singlet.[11]
-
¹³C NMR: The chemical shift of the methylene bridge carbons provides a clear distinction. Signals around δ 31 ppm are characteristic of a syn orientation between adjacent phenol rings (as in the cone conformation), whereas signals around δ 37 ppm indicate an anti orientation (as in the 1,3-alternate conformation).[12][13] For unambiguous confirmation in the solid state, X-ray crystallography is the definitive method.[14][15][16]
Q3: Can the choice of solvent affect the final conformation of a flexible calixarene?
A3: Yes, solvent choice can significantly influence the conformational equilibrium.[17][18][19] For example, a calixarene that adopts a 1,2-alternate conformation in a non-polar solvent like CDCl₃ may switch to a partial cone conformation in a hydrogen-bond-accepting solvent like DMSO-d₆.[17][20] This is often due to the solvent's ability to compete for hydrogen bonding with the phenolic hydroxyl groups or to form inclusion complexes within the calixarene cavity.[8][17] Acetonitrile, for instance, is known to favor the cone conformation due to its tendency to be included in the molecular cavity.[17]
Q4: I've introduced propyl groups to the lower rim of my calix[1]arene, but I'm observing conformational instability. Why is this happening?
A4: While propyl groups are generally sufficient to lock the conformation by preventing ring inversion, certain functionalities can lead to unexpected flexibility.[2] For instance, replacing propyl groups with propynyl or propenyl groups can introduce a unidirectional conformational switch, where 1,2-alternate and 1,3-alternate conformers irreversibly convert to the more thermodynamically stable partial cone conformation, even at room temperature.[2][21] This highlights that the electronic nature and steric profile of the substituent are both critical.
Troubleshooting Guides
Guide 1: Low Reaction Yield During Lower Rim Functionalization
This guide addresses common causes of low yields when attempting to modify the lower rim of a calixarene to lock its conformation.
| Symptom / Observation | Potential Cause | Suggested Solution |
| Reaction stalls; starting material remains. | 1. Insufficient Reagent/Base: The reaction may not go to completion if the alkylating/acylating agent or the base is consumed or is not sufficiently reactive. | - Add more of the limiting reagent or a stronger, non-nucleophilic base (e.g., NaH). - Ensure reagents are pure and solvents are anhydrous, as moisture can quench the base.[22] |
| 2. Steric Hindrance: The bulky nature of the calixarene or the substituent being added can slow down the reaction. | - Increase the reaction temperature to overcome the activation energy barrier. - Extend the reaction time, carefully monitoring for product decomposition.[23] | |
| Multiple spots on TLC; complex mixture of products. | 1. Incomplete Deprotonation: Partial deprotonation of the phenolic hydroxyls can lead to a mixture of partially substituted products. | - Use a stronger base or a larger excess of the base to ensure complete deprotonation before adding the electrophile. |
| 2. Side Reactions: The reagents may be participating in unwanted side reactions. | - Optimize reaction conditions (e.g., lower temperature, slower addition of reagents) to favor the desired reaction pathway.[23] - Verify the purity of all starting materials and solvents.[24] | |
| Desired product is formed but lost during workup. | 1. Product Solubility: The product may have partial solubility in the aqueous layer during extraction. | - Perform multiple extractions with the organic solvent.[23] - Use brine to wash the organic layer, which can help "salt out" the product and break emulsions.[23] |
| 2. Product Decomposition: The product may be unstable to the acidic or basic conditions of the workup.[24] | - Use a milder workup procedure, such as quasi-neutral washes. - Test the stability of a small sample of the crude product before performing a full-scale workup.[24] |
Guide 2: Difficulty in Purifying a Specific Calixarene Conformer
Purification of calixarenes can be challenging due to their similar polarities and potential for aggregation.
| Symptom / Observation | Potential Cause | Suggested Solution |
| Conformers are inseparable by column chromatography. | 1. Similar Polarity: Different conformers of the same derivatized calixarene often have very similar polarities. | - Recrystallization: This is often the most effective method. Experiment with different solvent systems (e.g., DMSO/acetone, Chloroform/Methanol) to find one that selectively crystallizes the desired conformer.[25] - Preparative HPLC: If recrystallization fails, reverse-phase or normal-phase preparative HPLC can offer higher resolution. |
| Product appears as a smear on the TLC plate. | 1. Aggregation: Calixarenes, especially those with polar functional groups, can aggregate on the silica gel. | - Add a small amount of a polar modifier (e.g., methanol, acetic acid) to the eluent to disrupt aggregation. - Use a different stationary phase, such as alumina. |
| Product yield drops significantly after purification. | 1. Irreversible Adsorption: The product may be strongly or irreversibly binding to the stationary phase (e.g., silica gel).[26] | - Minimize the amount of silica gel used. - Consider alternative purification methods like recrystallization or precipitation.[26] |
| Purification of large or "giant" calixarenes. | 1. Low Solubility: Very large calixarenes can have poor solubility in common chromatography solvents. | - Specialized recrystallization processes, such as using a DMSO/acetone or DMSO/ethanol system, have been developed for purifying giant calixarenes and can be adapted.[25] |
Experimental Protocols
Protocol 1: Synthesis of a Conformationally Locked p-tert-Butylcalix[1]arene Tetrapropyl Ether (Cone Conformer)
This protocol describes a standard method for locking a calix[1]arene in the cone conformation via alkylation with propyl groups, which are sufficiently bulky to prevent lower-rim ring inversion.[2]
Materials:
-
p-tert-Butylcalix[1]arene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol
Procedure:
-
Drying and Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Add p-tert-butylcalix[1]arene (1.0 eq) to the flask and dissolve it in anhydrous DMF.
-
Deprotonation: Carefully add NaH (5.0 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at room temperature for 1 hour after the addition is complete.
-
Alkylation: Add 1-bromopropane (5.0 eq) dropwise to the reaction mixture. Heat the mixture to 70 °C and let it stir overnight under the inert atmosphere.
-
Quenching: Cool the reaction to room temperature and cautiously quench by the slow addition of water to destroy any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a DCM/methanol mixture to yield the pure cone-conformer as a white solid.
-
Characterization: Confirm the cone conformation using ¹H and ¹³C NMR spectroscopy. The ¹³C NMR should show a signal for the methylene bridges around δ 31 ppm.[12]
Quantitative Data Summary
The stability of a locked conformation can be quantified by its inversion barrier, while the success of its synthesis is measured by the chemical yield.
Table 1: Comparison of Inversion Barriers and Yields for Different Calix[1]arene Derivatives
| Calix[1]arene Derivative | Locking Method | Conformation | Inversion Barrier (kcal/mol) | Typical Yield | Reference |
| Endo/Exo-dihydroxycalixarene | Stepwise Synthesis | 1,2-alternate | 10.3 - 10.8 | N/A | [17][20] |
| Tetraurea derivatives | Wide-rim functionalization | Cone (dimeric capsule) | Kinetically stable on NMR timescale | High | [5] |
| Tetrapropyl ether | Lower-rim alkylation | Cone | > 25 (stable at 147 °C) | > 85% | [2] |
| 1,3-dipropoxy derivative | Lower-rim alkylation | Cone (upon metalation) | N/A | 88% (for TiCl₄ complex) | [7] |
Note: Inversion barriers and yields are highly dependent on specific substrates and reaction conditions.
Visual Experimental Workflows
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// Edges start -> dissolve; dissolve -> deprotonate; deprotonate -> alkylate; alkylate -> reaction; reaction -> quench; quench -> extract; extract -> purify; purify -> characterize; characterize -> end; } .dot Caption: A generalized workflow for locking a calixarene conformation.
// Node Definitions start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze Crude Mixture (TLC, NMR)", fillcolor="#FBBC05", fontcolor="#202124"];
// Decision Points decision1 [label="Main Component?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; decision2 [label="Side Products Present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Outcomes & Actions sm_remains [label="Starting Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; complex_mix [label="Complex Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; baseline [label="Baseline/Decomposition", fillcolor="#4285F4", fontcolor="#FFFFFF"];
action1 [label="Incomplete Reaction:\n- Increase time/temp\n- Add more reagent", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; action2 [label="Side Reactions:\n- Optimize conditions\n- Check reagent purity", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; action3 [label="Product Degradation:\n- Lower temp\n- Milder workup", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> analyze; analyze -> decision1;
decision1 -> sm_remains [label="Starting Material"]; decision1 -> complex_mix [label="Mixture of Spots"]; decision1 -> baseline [label="Baseline Material"];
sm_remains -> action1; complex_mix -> decision2; baseline -> action3;
decision2 -> action2 [label="Yes"]; decision2 -> action1 [label="No (Incomplete)"]; } .dot Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Calixarene-Metal Complexes in Lactide Polymerization: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Calixarene - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scielo.br [scielo.br]
- 19. Complexation of solvents and conformational equilibria in solutions of the simplest calix[4]arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Conformation Flexibility of Calix[4]arenes - ChemistryViews [chemistryviews.org]
- 22. Troubleshooting [chem.rochester.edu]
- 23. benchchem.com [benchchem.com]
- 24. Troubleshooting [chem.rochester.edu]
- 25. researchgate.net [researchgate.net]
- 26. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Validation & Comparative
A Comparative Analysis of Calixarenes and Cyclodextrins for Drug Encapsulation
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug delivery, the effective encapsulation of therapeutic agents is paramount to enhancing their stability, solubility, and bioavailability. Among the various host molecules utilized for this purpose, calixarenes and cyclodextrins have emerged as prominent candidates. Both are macrocyclic compounds capable of forming host-guest inclusion complexes with a wide array of drug molecules. This guide provides an objective, data-driven comparison of their performance in drug encapsulation, supported by experimental evidence and detailed methodologies to aid researchers in selecting the optimal carrier for their specific applications.
Introduction to Calixarenes and Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides derived from starch, typically composed of 6 (α-CD), 7 (β-CD), or 8 (γ-CD) glucopyranose units linked in a ring. This structure imparts a hydrophilic exterior and a hydrophobic inner cavity, making them particularly suitable for encapsulating lipophilic drugs and improving their aqueous solubility.[1] Their biocompatibility and established safety profiles have led to their use in several commercially available drug formulations.[2]
Calixarenes , on the other hand, are synthetic macrocycles formed from the condensation of phenols and formaldehyde.[3] Their structure consists of a "cup-like" conformation with a hydrophobic cavity and functionalizable upper and lower rims. This inherent versatility allows for the facile modification of their structure to tune their solubility, cavity size, and guest selectivity, offering a high degree of design flexibility for specific drug delivery applications. Water-soluble derivatives, such as sulfonated or carboxylated calixarenes, are commonly employed for drug encapsulation.[4]
Structural and Physicochemical Properties
A fundamental understanding of the structural and physicochemical differences between calixarenes and cyclodextrins is crucial for appreciating their distinct encapsulation behaviors.
| Property | Cyclodextrins | Calixarenes |
| Origin | Natural (enzymatic degradation of starch) | Synthetic |
| Basic Structure | Cyclic oligosaccharide of glucopyranose units | Cyclic oligomer of phenol units linked by methylene bridges |
| Cavity Shape | Truncated cone | "Cup" or "cone" shape, with conformational flexibility |
| Cavity Nature | Hydrophobic | Hydrophobic |
| Exterior Nature | Hydrophilic | Can be modified to be hydrophilic or lipophilic |
| Solubility | Generally water-soluble (especially derivatives) | Parent calixarenes are poorly soluble; derivatives can be highly water-soluble |
| Modification | Possible, but less straightforward than calixarenes | Readily functionalizable at upper and lower rims |
| Biocompatibility | Generally considered biocompatible and have low toxicity | Water-soluble derivatives generally show good biocompatibility and low cytotoxicity |
Comparative Analysis of Drug Encapsulation Performance
The efficacy of a drug carrier is determined by several key performance metrics. This section compares calixarenes and cyclodextrins based on available experimental data for various drugs.
Encapsulation Efficiency and Drug Loading Capacity
Encapsulation efficiency (EE) refers to the percentage of the initial drug that is successfully encapsulated within the macrocycle, while drug loading capacity (DLC) is the weight percentage of the drug relative to the total weight of the complex.
| Drug | Host Molecule | Encapsulation Efficiency (%) | Drug Loading Capacity (%) | Reference |
| Paclitaxel | Calix[1]arene hexa-carboxylic acid (C6HCA) | - | 7.5 | [5] |
| Paclitaxel | Calix[3]arene octo-carboxylic acid (C8OCA) | - | 8.3 | [5] |
| Paclitaxel | HP-β-CD (in PLGA nanoparticles) | 85.70 ± 2.06 | - | [6] |
| Ciprofloxacin | Amphoteric Calix[3]arene | - | 17.8 - 24.5 | [4] |
| Ciprofloxacin | β-CD-arginine complex | - | 58 (wt% of ciprofloxacin) | [7] |
| Doxorubicin | Magnetic Calixarene Nanoparticles | - | - (Loading monitored by fluorescence) | [8] |
| Doxorubicin | Oligomeric β-cyclodextrins | - | - (Complex formation studied) | [9] |
| Curcumin | β-Cyclodextrin | - | - (Solubility enhancement of 2.34-fold) | [10] |
| Curcumin | β-Cyclodextrin-based nanosponges | - | - (Solubility enhancement of 2.95-fold) | [10] |
Note: Direct comparison is challenging due to variations in experimental conditions, drug-to-host ratios, and the specific derivatives used. The data suggests that both macrocycles can achieve significant drug loading, with calixarenes showing high capacity for certain drugs like ciprofloxacin.
Stability of the Inclusion Complex
The stability of the host-guest complex is a critical factor influencing the drug's shelf-life and its release profile. Stability is often quantified by the binding or stability constant (K).
| Drug | Host Molecule | Stability Constant (K) | Method | Reference |
| Testosterone | 4-sulphonic calix[11]arene | 26 ± 22 M⁻¹ | Phase Solubility | [12] |
| Testosterone | 4-sulphonic calixarene | 346 ± 39 M⁻¹ | Phase Solubility | [12] |
| Testosterone | 4-sulphonic calix[3]arene | 156 ± 9 M⁻¹ | Phase Solubility | [12] |
| Quercetin | β-Cyclodextrin | 230 M⁻¹ | Phase Solubility | [13] |
| Meloxicam | Sulfonatocalix[11]naphthalene | - (1:1 stoichiometry) | Phase Solubility | [14] |
| Various Drugs | α- and β-Cyclodextrin | - (Thermodynamic parameters determined) | Isothermal Titration Calorimetry |
These values indicate that the stability of the complex is highly dependent on the specific host-guest pairing and the experimental conditions. Calixarenes, with their tunable cavity sizes, can exhibit a range of binding affinities.
Drug Release Profile
The release of the encapsulated drug is often triggered by environmental cues such as pH, temperature, or the presence of specific ions.
Calixarenes: The release of drugs from calixarene-based systems can be controlled and is often pH-dependent. For instance, doxorubicin-loaded magnetic calixarene nanoparticles demonstrated different release profiles at varying pH values, with enhanced release in more acidic environments mimicking tumor microenvironments.[8] Similarly, the release of paclitaxel from calixarene nanoparticles has been shown to be sustained over time.[5]
Cyclodextrins: Drug release from cyclodextrin complexes is also widely studied and can be tailored. For example, in vitro release studies of paclitaxel from HP-β-CD modified PLGA nanoparticles showed slower release at normal blood pH and more complete release under tumor site pH conditions.[6] The release of chlorhexidine from β-cyclodextrin inclusion complexes prepared by different methods (freeze-drying vs. spray-drying) also showed varied dissolution patterns.[1]
Experimental Protocols
This section provides an overview of common experimental methodologies for the preparation and characterization of drug-macrocycle inclusion complexes.
Preparation of Inclusion Complexes
a) Co-precipitation Method (for both Calixarenes and Cyclodextrins):
-
Dissolve the drug in a suitable organic solvent.
-
Dissolve the calixarene or cyclodextrin derivative in an aqueous solution.
-
Add the drug solution dropwise to the macrocycle solution under constant stirring.
-
Continue stirring for a specified period (e.g., 24-48 hours) to allow for complex formation.
-
Remove the organic solvent by evaporation under reduced pressure.
-
The resulting aqueous solution is then typically freeze-dried (lyophilized) to obtain the solid inclusion complex powder.
b) Spray-Drying Method (primarily for Cyclodextrins):
-
Prepare an aqueous solution containing both the drug and the cyclodextrin at a specific molar ratio.[13]
-
The solution is then fed into a spray dryer.
-
The liquid is atomized into fine droplets and rapidly dried in a stream of hot air.[13]
-
The solid microparticles of the inclusion complex are collected.
Determination of Encapsulation Efficiency and Drug Loading
-
Accurately weigh a known amount of the prepared inclusion complex.
-
Disrupt the complex to release the encapsulated drug. This can be achieved by dissolving the complex in a suitable solvent that breaks the host-guest interaction (e.g., methanol, acetonitrile).
-
Quantify the amount of the released drug using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
The Encapsulation Efficiency (EE%) and Drug Loading Capacity (DLC%) are calculated using the following formulas:
EE% = (Mass of drug in the complex / Initial mass of drug used) x 100
DLC% = (Mass of drug in the complex / Total mass of the complex) x 100
In Vitro Drug Release Study
-
Place a known amount of the drug-loaded inclusion complex in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at a physiological pH of 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).
-
Plot the cumulative percentage of drug released as a function of time.
Characterization of Host-Guest Interaction
a) Phase Solubility Studies:
-
Prepare a series of aqueous solutions with increasing concentrations of the calixarene or cyclodextrin.
-
Add an excess amount of the drug to each solution.
-
Shake the solutions at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the solutions to remove the undissolved drug.
-
Determine the concentration of the dissolved drug in each solution.
-
Plot the drug solubility as a function of the macrocycle concentration. The shape of the resulting phase solubility diagram provides information about the stoichiometry and stability constant of the complex.[14]
b) Isothermal Titration Calorimetry (ITC):
-
Place a solution of the host molecule (calixarene or cyclodextrin) in the sample cell of the calorimeter.
-
Titrate a solution of the guest molecule (drug) into the sample cell in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.
c) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H NMR spectra of the drug, the macrocycle, and their mixture.
-
Changes in the chemical shifts of the protons of the drug and/or the macrocycle upon complexation provide evidence of inclusion and can be used to determine the geometry of the complex and the stability constant.[15]
Visualizations
Caption: General structure of a p-tert-butylcalix[11]arene.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of supramolecular polymers with calix[4]arene and β-cyclodextrin and their application in heavy metal ion absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Calixarene in Chemotherapy Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on calixarene/pillararene-based controlled drug release systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of amphiphilic calixarene nanoparticles as delivery carriers for paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of a new platform based calixarene nanofiber for controlled release of the drugs [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. New doxorubicin nanocarriers based on cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation and Characterization of Curcumin-β-Cyclodextrin and Cyclodextrin-Based Nanosponge Inclusion Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Efficient synthesis of water-soluble calixarenes using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studying the Complex Formation of Sulfonatocalix[4]naphthalene and Meloxicam towards Enhancing Its Solubility and Dissolution Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR crystallography of p-tert-butylthis compound host-guest complexes using 1H complexation-induced chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ion Selectivity: Calixarenes vs. Crown Ethers
For Researchers, Scientists, and Drug Development Professionals
In the realm of supramolecular chemistry, the selective binding of ions is a cornerstone of applications ranging from sensing and separation to the development of novel therapeutic agents. Among the most studied synthetic ionophores are calixarenes and crown ethers, both of which exhibit remarkable capabilities in ion recognition. This guide provides an objective comparison of their ion selectivity, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate macrocycle for their specific needs.
Structural Overview and Principles of Ion Selectivity
Crown ethers are cyclic chemical compounds composed of a ring containing several ether groups.[1] Their ion selectivity is primarily governed by the "size-fit" concept, where the crown ether's cavity size and the ionic diameter of the cation dictate the stability of the resulting complex.[1] For instance, 18-crown-6, with its specific cavity size, shows a high affinity for the potassium cation, while the smaller 15-crown-5 and 12-crown-4 preferentially bind sodium and lithium cations, respectively.[1]
Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde, resulting in a unique cup-like structure with a defined upper and lower rim and a central cavity.[2] This structure provides a more rigid and pre-organized platform for ion binding compared to the more flexible crown ethers.[3] The ion selectivity of calixarenes is influenced by several factors, including the conformation of the calixarene backbone (e.g., cone, partial cone, 1,3-alternate), the size of the cavity, and the nature of the functional groups appended to the upper and lower rims.[2] A key feature contributing to the high affinity and selectivity of some calixarenes is the potential for cation-π interactions between the guest cation and the aromatic walls of the calixarene cavity.[2]
Hybrid compounds, known as calixcrowns, incorporate crown ether moieties into a calixarene scaffold, combining the features of both macrocycles to achieve exceptional metal ion binding efficiency and selectivity.[4]
Quantitative Comparison of Ion Binding
The following tables summarize the binding constants (log K) for various calixarene and crown ether derivatives with a range of metal ions. It is important to note that the binding affinity is highly dependent on the experimental conditions, particularly the solvent used.
Table 1: Binding Constants (log K) for Calixarene Derivatives with Metal Ions
| Calixarene Derivative | Ion | Solvent | log K | Reference |
| Calix[2]arene-bis(crown-6) | Cs⁺ | Chloroform-d | > 5 | [2] |
| Calix[2]arene-bis(crown-6) | K⁺ | Chloroform-d | 4.2 | [2] |
| Calix[2]arene-bis(crown-6) | Na⁺ | Chloroform-d | 3.5 | [2] |
| p-tert-butylcalix[2]arene-crown-6-dicarboxylic acid | Ra²⁺ | - | High Selectivity | [3] |
| Calix[2]arene with urea and amide functionalities | Na⁺ | Acetonitrile | 4.59 | [5] |
| Calix[2]arene with urea and amide functionalities | Li⁺ | Acetonitrile | 3.84 | [5] |
| Calix[2]arene with urea and amide functionalities | K⁺ | Acetonitrile | 3.79 | [5] |
| Fluorescent Calixarene Derivative (L1) | Na⁺ | Acetonitrile | > 6 | [6] |
| Fluorescent Calixarene Derivative (L1) | K⁺ | Acetonitrile | 4.60 | [6] |
| Fluorescent Calixarene Derivative (L1) | Rb⁺ | Acetonitrile | 3.96 | [6] |
| Fluorescent Calixarene Derivative (L1) | Cs⁺ | Acetonitrile | 3.77 | [6] |
Table 2: Binding Constants (log K) for Crown Ether Derivatives with Metal Ions
| Crown Ether Derivative | Ion | Solvent | log K | Reference |
| 18-Crown-6 | K⁺ | Methanol | 6.10 | [7] |
| 18-Crown-6 | Na⁺ | Methanol | 4.30 | [7] |
| 18-Crown-6 | Cs⁺ | Methanol | 3.50 | [7] |
| 15-Crown-5 | Na⁺ | Methanol | 3.29 | [7] |
| 15-Crown-5 | K⁺ | Methanol | 3.42 | [7] |
| Dibenzo-18-crown-6 (DB18C6) | K⁺ | Methanol | 5.00 | [7] |
| Dibenzo-18-crown-6 (DB18C6) | Na⁺ | Methanol | 4.30 | [7] |
| Benzo-15-crown-5 | Cu²⁺ | 40% Ethanol-Water | 1.63 | [8] |
| Benzo-15-crown-5 | Zn²⁺ | 40% Ethanol-Water | 1.58 | [8] |
| 18-Crown-6 | Cu²⁺ | 40% Ethanol-Water | 1.83 | [8] |
| 18-Crown-6 | Zn²⁺ | 40% Ethanol-Water | 1.70 | [8] |
Experimental Protocols
Accurate determination of ion selectivity is crucial for comparing the performance of different ionophores. The following sections detail the methodologies for three common experimental techniques.
Solvent Extraction
Solvent extraction is a technique used to separate chemical compounds based on their relative solubilities in two different immiscible liquids, usually water and an organic solvent.[9][10]
Protocol:
-
Phase Preparation:
-
Aqueous Phase: Prepare an aqueous solution containing the metal ions of interest at known concentrations.
-
Organic Phase: Dissolve the calixarene or crown ether in an immiscible organic solvent (e.g., chloroform, dichloromethane) at a specific concentration.
-
-
Extraction:
-
Combine equal volumes of the aqueous and organic phases in a separatory funnel.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for the transfer of the metal-ionophore complex into the organic phase.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Separate the two phases.
-
Determine the concentration of the metal ions remaining in the aqueous phase using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectroscopy (ICP-AES).
-
The concentration of the metal ion in the organic phase can be calculated by difference.
-
-
Calculation of Distribution Ratio (D) and Selectivity (α):
-
The distribution ratio (D) is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase.
-
The selectivity (α) for ion A over ion B is the ratio of their distribution ratios (D_A / D_B).
-
NMR Titration
NMR titration is a powerful method for determining the binding constant of a host-guest complex in solution.[11][12][13]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the host (calixarene or crown ether) of a known concentration in a suitable deuterated solvent.
-
Prepare a stock solution of the guest (metal salt) at a much higher concentration in the same solvent.
-
-
Titration:
-
Record the ¹H NMR spectrum of the host solution alone.
-
Add small aliquots of the guest solution to the host solution in the NMR tube.
-
Record the ¹H NMR spectrum after each addition, ensuring the temperature is kept constant.
-
-
Data Analysis:
-
Monitor the chemical shift changes of specific protons on the host molecule that are affected by the binding of the guest ion.
-
Plot the change in chemical shift (Δδ) against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the binding constant (K).[14]
-
Ion-Selective Electrodes (ISEs)
Ion-selective electrodes are potentiometric sensors that respond selectively to the activity of a specific ion in a solution.[15][16][17]
Protocol:
-
Electrode Preparation:
-
Fabricate the ISE membrane by incorporating the calixarene or crown ether ionophore into a polymer matrix (e.g., PVC) with a suitable plasticizer.
-
Assemble the electrode with an internal reference solution and an internal reference electrode.
-
-
Calibration:
-
Calibrate the ISE using a series of standard solutions of the primary ion, covering a wide concentration range.
-
Plot the electrode potential (in mV) against the logarithm of the ion activity to obtain the calibration curve and determine the Nernstian slope.
-
-
Selectivity Coefficient Measurement (Fixed Interference Method):
-
Prepare a series of solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion.
-
Measure the potential of the ISE in each solution.
-
Plot the potential versus the activity of the primary ion.
-
The selectivity coefficient (K_pot) can be calculated from the intersection of the extrapolated linear portions of this curve with the calibration curve.[18][19] A smaller selectivity coefficient indicates a higher preference for the primary ion over the interfering ion.[16]
-
Conclusion
Both calixarenes and crown ethers are powerful tools for selective ion recognition. The choice between them depends heavily on the specific application and the target ion.
-
Crown ethers offer a high degree of flexibility and their selectivity is well-understood based on the size-fit principle, making them excellent choices for binding alkali metal cations.[1]
-
Calixarenes , with their more rigid and pre-organizable structures, can offer higher selectivity, particularly for larger and softer cations where cation-π interactions play a significant role.[2] The ability to functionalize both the upper and lower rims of the calixarene scaffold provides a versatile platform for fine-tuning their binding properties.[2]
-
Calixcrowns represent a sophisticated class of ionophores that leverage the advantages of both parent macrocycles to achieve superior ion binding and selectivity.[4]
This guide provides a foundational comparison based on available experimental data. Researchers are encouraged to consult the primary literature for specific applications and to perform rigorous experimental validation when selecting an ionophore for a new system.
References
- 1. Crown ether - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Ionizable Calixarene-Crown Ethers with High Selectivity for Radium over Light Alkaline Earth Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switching Ion Binding Selectivity of Thiacalix[4]arene Monocrowns at Liquid–Liquid and 2D-Confined Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Detailed Thermodynamic Description of Ion Pair Binding by a this compound Derivative Containing Urea and Amide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advancements in solvent extraction of metal ions: Mechanisms, kinetics, and efficiency with diverse extractants [ijsra.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. peerj.com [peerj.com]
- 14. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 15. xylem.com [xylem.com]
- 16. horiba.com [horiba.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. publications.iupac.org [publications.iupac.org]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Determining Binding Constants of Calixarene Host-Guest Complexes
For researchers, scientists, and drug development professionals, the precise determination of binding constants is paramount in understanding and harnessing the unique molecular recognition capabilities of calixarene host-guest complexes. This guide provides a comprehensive comparison of key analytical techniques, complete with experimental data, detailed protocols, and visual workflows to aid in methodological selection and experimental design.
Calixarenes, with their distinctive cup-shaped macrocyclic structure, offer a versatile platform for supramolecular chemistry, enabling the encapsulation of a wide array of guest molecules. The stability of the resulting host-guest complex is quantified by the binding constant (Ka), a critical parameter in applications ranging from drug delivery and sensing to catalysis and materials science. The selection of an appropriate analytical method to determine this constant is crucial and depends on factors such as the properties of the host and guest, the expected binding strength, and the available instrumentation.
This guide delves into the most commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC), and Mass Spectrometry (MS). Each method is evaluated based on its principles, advantages, limitations, and the type of data it generates.
Comparative Analysis of Techniques
The following tables summarize quantitative data from various studies, offering a comparative overview of binding constants determined for different calixarene host-guest systems using the discussed techniques.
Table 1: Binding Constants Determined by NMR Spectroscopy
| Calixarene Derivative | Guest Molecule | Solvent | Temperature (°C) | Binding Constant (K_a, M⁻¹) | Reference |
| p-Sulfonatocalix[1]arene | Tetramethylammonium chloride | D₂O | 25 | 1.8 x 10⁴ | [2] |
| p-Sulfonatocalix[3]arene | Acetylcholine chloride | D₂O | 25 | 3.2 x 10³ | [4] |
| Thiacalix[1]arene derivative | Fullerene C₆₀ | Toluene-d₈ | 25 | 1.2 x 10³ | [5] |
| Calix[3]arene host | n-Bu₄NCl | CDCl₃ | Not Specified | 1.5 x 10² | [6] |
Table 2: Binding Constants Determined by UV-Vis Spectroscopy
| Calixarene Derivative | Guest Molecule | Solvent | Temperature (°C) | Binding Constant (K_a, M⁻¹) | Reference |
| p-tert-Butylcalix[1]arene | Carbamazepine | Not Specified | Not Specified | 1.1 x 10⁵ (1:2 complex) | [7] |
| Phenanthridine-functionalized calix[1]arene | NaClO₄ | Acetonitrile | 25 | > 10⁵ | [8] |
| Thiacalix[1]arene derivative | Fullerene C₇₀ | Toluene | 25 | 5.4 x 10² | [5] |
Table 3: Binding Constants Determined by Fluorescence Spectroscopy
| Calixarene Derivative | Guest Molecule | Solvent | Temperature (°C) | Binding Constant (K_a, M⁻¹) | Reference |
| Bis-calixarene-carbazole conjugate | Fullerene C₆₀ | Toluene | Not Specified | 2.3 x 10⁶ | [9] |
| Bis-calixarene-carbazole conjugate | Fullerene C₇₀ | Toluene | Not Specified | 1.1 x 10⁷ | [9] |
| Phenanthridine-functionalized calix[1]arene | RbI | Acetonitrile | 25 | 2.5 x 10⁴ | [8] |
Table 4: Binding Constants and Thermodynamic Parameters Determined by Isothermal Titration Calorimetry (ITC)
| Calixarene Derivative | Guest Molecule | Solvent | Temperature (°C) | Binding Constant (K_a, M⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| p-Sulfonatocalix[1]arene | Decyltrimethylammonium bromide | 50 mM Phosphate Buffer (pH 6.7) | 25 | 1.6 x 10⁵ | -10.3 | 3.2 | [10] |
| Calix[1]arene bis-hydroxymethylphosphous acid | L-Leucine | Methanol | 25 | 2.1 x 10⁴ | -4.5 | -1.5 | |
| Cucurbit[11]uril (for comparison) | Cyclohexylamine | Aqueous Buffer (pH 2.45) | 25 | 1.3 x 10⁵ | -5.1 | -1.8 | [12] |
Table 5: Stoichiometry and Relative Binding Affinity by Mass Spectrometry
| Calixarene Derivative | Guest Molecule | Ionization Method | Key Finding | Reference |
| Calixarene tetraureas | Ammonium ions | ESI | Formation of 1:1 and heterodimeric capsules; relative binding affinity depends on guest size and shape. | [13] |
| Calix[1]arene-crown-6 | Alkali cations | ESI | Stability of complexes depends on the medium (solution vs. gas phase); strong affinity for Cs⁺ in solution and Na⁺ in the gas phase. | [14] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in the laboratory.
NMR Titration
Principle: This technique monitors the change in the chemical shift of protons on the host or guest molecule upon complexation. The magnitude of the chemical shift change is proportional to the concentration of the complex formed.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the calixarene host of a known concentration (typically in the mM range) in a suitable deuterated solvent.
-
Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 10-20 times the host concentration) in the same deuterated solvent.
-
-
Initial Spectrum:
-
Transfer a precise volume of the host solution to an NMR tube.
-
Acquire a ¹H NMR spectrum of the free host.
-
-
Titration:
-
Add a small aliquot of the guest stock solution to the NMR tube containing the host solution.
-
Acquire a ¹H NMR spectrum after each addition. Ensure thorough mixing and temperature equilibration.
-
Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites.
-
-
Data Analysis:
-
For each titration point, determine the chemical shift of one or more host protons that are sensitive to guest binding.
-
Plot the change in chemical shift (Δδ) as a function of the guest concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the binding constant (K_a).[2][15]
-
UV-Vis Titration
Principle: This method relies on the change in the absorbance spectrum of a chromophoric host or guest upon complex formation. The change in absorbance at a specific wavelength is monitored as a function of the titrant concentration.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the calixarene host (with a suitable chromophore) of a known concentration in a UV-transparent solvent.
-
Prepare a stock solution of the guest molecule in the same solvent.
-
-
Initial Spectrum:
-
Place a known volume of the host solution in a quartz cuvette.
-
Record its UV-Vis spectrum.
-
-
Titration:
-
Add small, precise aliquots of the guest solution to the cuvette.
-
Record the UV-Vis spectrum after each addition, ensuring proper mixing.
-
The presence of one or more isosbestic points is a good indication of a clean conversion of the free host to the complex.[16]
-
-
Data Analysis:
-
Correct the absorbance data for dilution at each titration point.
-
Plot the change in absorbance at a specific wavelength against the concentration of the guest.
-
Fit the titration curve to a suitable binding model (e.g., Benesi-Hildebrand for 1:1 complexes) to calculate the association constant.[7][17]
-
Fluorescence Titration
Principle: This highly sensitive technique measures the change in fluorescence intensity (quenching or enhancement) of a fluorescent host or guest upon complexation.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the fluorescent calixarene host at a low concentration (typically in the µM range) in a suitable solvent.
-
Prepare a stock solution of the guest molecule at a higher concentration.
-
-
Initial Spectrum:
-
Place a known volume of the host solution in a fluorescence cuvette.
-
Record its fluorescence emission spectrum at a fixed excitation wavelength.
-
-
Titration:
-
Add small aliquots of the guest solution to the cuvette.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the guest concentration.
-
Fit the data to a suitable binding equation (e.g., Stern-Volmer for quenching) to determine the binding constant.[9][18] It is crucial to correct for the inner filter effect, especially when the guest absorbs at the excitation or emission wavelengths.[19]
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction, including the binding constant (K_a), enthalpy (ΔH), and stoichiometry (n) in a single experiment.
Detailed Methodology:
-
Sample Preparation:
-
Prepare solutions of the calixarene host and guest molecule in the same, well-matched buffer to minimize heats of dilution.[20]
-
Degas both solutions thoroughly before the experiment.
-
-
Instrument Setup:
-
Fill the sample cell with the host solution and the injection syringe with the guest solution.
-
Allow the system to equilibrate to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the guest solution into the host solution.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model to determine K_a, ΔH, and n. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.[10]
-
Mass Spectrometry (MS)
Principle: Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique that can transfer non-covalent complexes from solution to the gas phase, allowing for their detection. The relative intensities of the free host, free guest, and complex ions can provide information about the stoichiometry and relative binding affinities.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a solution containing the calixarene host and guest molecule in a volatile solvent suitable for ESI, such as methanol or acetonitrile.
-
-
Infusion and Ionization:
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Optimize the ESI source conditions (e.g., capillary voltage, cone voltage) to preserve the non-covalent complexes.
-
-
Mass Analysis:
-
Acquire the mass spectrum, identifying the peaks corresponding to the free host, free guest, and the host-guest complex.
-
-
Data Analysis:
-
The stoichiometry of the complex can be determined from its mass-to-charge ratio.
-
Relative binding affinities can be assessed by comparing the ion intensities of different complexes in competitive binding experiments.[13][21] Quantitative determination of binding constants can be challenging due to variations in ionization efficiencies but can be achieved using careful calibration and titration methods.[22][23]
-
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key techniques.
Caption: General principle of 1:1 host-guest complex formation.
Caption: Workflow for determining binding constants by NMR titration.
Caption: Generalized workflow for UV-Vis and Fluorescence titration.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Conclusion
The determination of binding constants for calixarene host-guest complexes is a multifaceted endeavor, with several powerful analytical techniques at the researcher's disposal. NMR and spectroscopic methods like UV-Vis and fluorescence are widely accessible and provide valuable information on binding stoichiometry and strength. ITC stands out for its ability to provide a complete thermodynamic characterization of the binding event. Mass spectrometry offers a rapid and sensitive method for determining stoichiometry and relative affinities, particularly for complex systems.
By understanding the principles, strengths, and limitations of each technique, and by following rigorous experimental protocols, researchers can confidently and accurately quantify the interactions within their calixarene systems, paving the way for advancements in the diverse fields that leverage these fascinating molecular containers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Breaking thiacalix[4]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH 2 –) bridges - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07464D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of association constant of host-guest supramolecular complex (molecular recognition of carbamazepine, antiseizure drug, with calix(4)arene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cost-nectar.eu [cost-nectar.eu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. masspec.scripps.edu [masspec.scripps.edu]
- 14. Electro-spray ionization - mass spectrometry (ESI/MS) and molecular modelling, two complementary approaches. Application to calixarenes [inis.iaea.org]
- 15. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 16. scispace.com [scispace.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. Determination of binding constants by affinity capillary electrophoresis, electrospray ionization mass spectrometry and phase-distribution methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A method for the determination of binding constants by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to NMR Spectroscopy for the Conformational Analysis of Calixarenes
Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde.[1][2] Their unique chalice-like shape allows them to act as versatile host molecules in supramolecular chemistry, with applications in sensing, catalysis, and drug delivery.[3][4] The functionality of a calix[5]arene is intrinsically linked to its three-dimensional structure. These molecules can exist as four primary conformational isomers: cone, partial cone, 1,2-alternate, and 1,3-alternate.[1][6] Determining the dominant conformation in solution is therefore critical for understanding and predicting their behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and widely used technique for elucidating the conformational landscape of calixarenes in solution. This guide provides a comparative overview of various NMR methods for this purpose, supported by experimental data and protocols, and contrasts the approach with alternative analytical techniques.
Foundational NMR Techniques for Calixarene Conformation
The conformational state of a calix[5]arene can be effectively determined by analyzing the NMR signals of the methylene bridges (Ar-CH₂-Ar) that link the phenolic units. The relative orientation of the aromatic rings significantly influences the chemical environment of these protons and carbons, making their NMR signatures highly diagnostic.
1.1. ¹H NMR Spectroscopy
Proton NMR is the first and most direct method for a preliminary conformational assignment. The key diagnostic signals are the pair of geminally coupled protons of the methylene bridges.
-
Cone Conformation: Due to its C₄ᵥ symmetry, all four methylene bridges are equivalent. This results in a single pair of doublets, typically observed around δ 4.3 and 3.4 ppm, with a geminal coupling constant (²JHH) of approximately 12-16 Hz.[7]
-
Partial Cone Conformation: With reduced Cₛ symmetry, there are three sets of inequivalent methylene protons, leading to a more complex spectrum, often showing a pair of doublets and one singlet.[8]
-
1,2-Alternate Conformation: This C₂ₕ symmetric conformer also displays complex signals, typically two pairs of doublets and a singlet.[8]
-
1,3-Alternate Conformation: The high D₂d symmetry renders all methylene protons equivalent, resulting in a sharp singlet in the ¹H NMR spectrum, as the syn and anti protons are chemically equivalent.[1]
1.2. ¹³C NMR Spectroscopy
Carbon NMR provides a remarkably clear and simple rule for distinguishing conformations based on the chemical shift of the methylene bridge carbons (Ar-CH₂-Ar).[4][9] This method is often more reliable than ¹H NMR, especially when proton signals overlap.[1]
-
Syn-Orientation (Cone): When two adjacent phenolic units are oriented on the same side of the calixarene annulus (a syn arrangement), the methylene carbon resonates at approximately δ 31 ppm .[1][4]
-
Anti-Orientation (1,3-Alternate): When the adjacent phenolic units are on opposite sides (anti), the signal shifts downfield to around δ 37 ppm .[1][4]
-
Mixed Orientations (Partial Cone, 1,2-Alternate): These less symmetric conformations will show a combination of signals in both the ~δ 31 and ~δ 37 ppm regions, corresponding to the mix of syn and anti bridges.[1]
Advanced NMR Techniques for Deeper Insight
While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguous assignments and for studying dynamic processes.
2.1. 2D NOESY/ROESY Spectroscopy
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools that detect through-space correlations between protons that are close to each other (< 5 Å).[6][10] This allows for the direct verification of a proposed conformation.
-
Example Application: In a cone conformer, NOESY can show correlations between the protons of the upper rim substituents and the methylene bridge protons, confirming their spatial proximity. For a 1,3-alternate conformer, correlations would be observed between substituents on opposite sides of the macrocycle. ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.[10]
2.2. Variable Temperature (VT) NMR
Calixarenes often exist in a dynamic equilibrium, rapidly interconverting between different conformations.[7][11] VT-NMR is used to study these dynamics.
-
Principle: At high temperatures, rapid interconversion averages the NMR signals. As the temperature is lowered, the exchange slows down. The temperature at which distinct signals for two interconverting species merge into a single broad peak is the coalescence temperature (Tc) .
-
Thermodynamic Data: From the coalescence temperature and the frequency separation of the signals (Δν), the free energy of activation (ΔG‡) for the conformational inversion can be calculated. This provides quantitative data on the stability of a given conformation. For example, a coalescence temperature of 263 K for a C₄-symmetric tetrabromocalixarene corresponds to a ΔG‡ of 11.9 kcal/mol for the interconversion between two pinched cone conformations.[7]
Quantitative Data Summary
The following tables summarize the characteristic NMR data used for the conformational analysis of p-tert-butylcalix[5]arene.
Table 1: Characteristic ¹H NMR Signals for Ar-CH₂-Ar Protons
| Conformation | Symmetry | Methylene Proton Signal (Ar-CH₂-Ar) |
| Cone | C₄ᵥ | One pair of doublets (~δ 4.3, 3.4 ppm) |
| Partial Cone | Cₛ | Complex pattern (e.g., pair of doublets, one singlet) |
| 1,2-Alternate | C₂ₕ | Complex pattern (e.g., two pairs of doublets, one singlet) |
| 1,3-Alternate | D₂d | One sharp singlet |
Table 2: Diagnostic ¹³C NMR Chemical Shifts for Methylene Carbons
| Phenolic Unit Orientation | Methylene Carbon (Ar-CH₂-Ar) Chemical Shift (δ) | Associated Conformation(s) |
| Syn | ~ 31 ppm | Cone, Partial Cone, 1,2-Alternate |
| Anti | ~ 37 ppm | 1,3-Alternate, Partial Cone, 1,2-Alternate |
Comparison with Alternative Methods
While NMR is the primary tool for solution-state analysis, other techniques provide complementary information.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Conformation in solution, dynamics, host-guest interactions. | Provides data in a biologically/chemically relevant medium; non-destructive; can quantify dynamic processes. | Requires soluble sample; may be difficult to interpret for complex mixtures or large molecules.[1] |
| X-ray Crystallography | Precise 3D structure in the solid state. | Provides unambiguous atomic coordinates and bond lengths. | Conformation may differ from solution state due to packing forces; requires single crystals.[5][12] |
| Computational Modeling (DFT) | Theoretical stable conformers, predicted NMR spectra, energy barriers.[13] | Complements experimental data; helps assign complex spectra; predicts properties of unknown derivatives.[1] | Accuracy depends on the level of theory and basis set; does not replace experimental validation. |
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the calixarene derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Lock and shim the spectrometer. Use standard acquisition parameters for ¹H (e.g., 16 scans, 2s relaxation delay) and ¹³C (e.g., 1024 scans, 2s relaxation delay with proton decoupling).
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Analysis: Reference the spectra to the residual solvent peak. Identify the Ar-CH₂-Ar signals in both spectra and compare their chemical shifts and multiplicities to the reference data in Tables 1 and 2 to make a preliminary conformational assignment.
Protocol 2: 2D NOESY Experiment
-
Sample Preparation: Use the same sample as for 1D NMR. Ensure it is free of particulate matter.
-
Experiment Selection: Choose a 2D NOESY pulse sequence (e.g., noesyesgp on Bruker instruments).
-
Parameter Optimization: Set the mixing time (d8) to a value appropriate for the molecule's size. For a typical calixarene (~500-1000 Da), a mixing time of 300-800 ms is a good starting point.
-
Acquisition: Acquire the 2D data. This may take several hours depending on the sample concentration.
-
Data Processing: Process both dimensions with Fourier transform, phasing, and baseline correction.
-
Analysis: Look for cross-peaks that indicate spatial proximity between different protons. Correlate these findings with the proposed 3D model of the conformer.
Protocol 3: Variable Temperature (VT) NMR Experiment
-
Instrument Setup: Ensure the VT unit is functioning correctly. Use a solvent with a wide liquid range (e.g., toluene-d₈, CD₂Cl₂).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Variation:
-
Increase the temperature in steps (e.g., 10 K) and acquire a spectrum at each step until signals sharpen into time-averaged peaks or degradation occurs.
-
Decrease the temperature from the starting point in steps, acquiring a spectrum at each temperature. Note the temperature at which signals broaden and then split into separate resonances for each conformer (the slow-exchange regime).
-
-
Identify Coalescence: Carefully identify the temperature (Tc) at which the exchanging signals merge.
-
Calculation: Use the Eyring equation to calculate the free energy of activation (ΔG‡) from Tc and the peak separation (Δν) in the slow-exchange regime.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Conformation Flexibility of Calix[4]arenes - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Functionalized Calix[4]Nanocones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 12. tandfonline.com [tandfonline.com]
- 13. chemrxiv.org [chemrxiv.org]
performance comparison of Calixarene vs. pillararene in anion recognition
For Researchers, Scientists, and Drug Development Professionals
The field of supramolecular chemistry has seen the development of various synthetic macrocyclic hosts for the recognition of ions and neutral molecules. Among these, calixarenes and pillararenes have emerged as versatile platforms for anion recognition due to their unique structural features and tunable cavities. This guide provides an objective comparison of the anion recognition performance of calixarenes and pillararenes, supported by experimental data, detailed methodologies, and illustrative diagrams to aid researchers in selecting the appropriate scaffold for their specific applications.
Introduction to Calixarenes and Pillararenes
Calixarenes are cyclic oligomers formed from the condensation of phenols and formaldehyde.[1] Their cup-like shape, with a defined upper and lower rim and a central annulus, allows for a high degree of pre-organization for guest binding.[2] The functionalization of the phenolic hydroxyl groups on the lower rim and the para positions on the upper rim enables the introduction of various binding sites for targeted anion recognition.[3][4] Common functionalities include amides, ureas, thioureas, and pyridine moieties, which can interact with anions through hydrogen bonding and other electrostatic interactions.[3][5]
Pillararenes, a newer class of macrocycles, are composed of hydroquinone units linked by methylene bridges.[6] Their pillar-shaped, symmetrical architecture offers a rigid and electron-rich cavity.[7] Similar to calixarenes, the upper and lower rims of pillararenes can be readily functionalized to introduce anion binding motifs.[6][8] The unique structure of pillararenes provides a distinct platform for designing receptors with high selectivity and binding affinities.[8] Cationic pillararenes, for instance, have demonstrated a strong ability to include their own counterions in aqueous media.[9][10]
Quantitative Performance Comparison: Anion Binding Constants
The binding affinity of a host for an anion is quantitatively expressed by the association constant (Ka). The following table summarizes a selection of experimentally determined binding constants for various calixarene and pillararene derivatives with different anions. This data allows for a direct comparison of their performance under specific conditions.
| Host Molecule | Anion Guest | Solvent | Temperature (°C) | Binding Constant (Ka, M⁻¹) | Reference |
| Calix[8]arenes | |||||
| Pyridine-functionalized calix[8]arene | H₂PO₄⁻ | DMSO | RT | 14 - 275 | [2] |
| Ureido-calix[8]arene (1,3-alternate) | N-acetyl-ʟ-phenylalaninate | DMSO-d₆ | RT | KL/KD = 3.33 | [3] |
| π-Metalated calix[8]arene | Cl⁻ | Aqueous | RT | 100 - 550 | [11] |
| π-Metalated calix[8]arene | Br⁻ | Aqueous | RT | < 550 | [11] |
| π-Metalated calix[8]arene | I⁻ | Aqueous | RT | < 550 | [11] |
| meta-nitro-ureidocalix[8]arene | H₂PO₄⁻ | DMSO-d₆ | 25 | 1060 | [12] |
| meta-nitro-ureidocalix[8]arene | AcO⁻ | DMSO-d₆ | 25 | 950 | [12] |
| meta-nitro-ureidocalix[8]arene | BzO⁻ | DMSO-d₆ | 25 | 830 | [12] |
| Pillar[9]arenes | |||||
| Urea-functionalized pillar[9]arene (1,1-DUP) | F⁻ | Chloroform | 25 | 5.35 x 10³ | [8] |
| Urea-functionalized pillar[9]arene (1,2-BUP) | F⁻ | Chloroform | 25 | 8.21 x 10³ | [8] |
| Urea-functionalized pillar[9]arene (1,3-BUP) | F⁻ | Chloroform | 25 | 4.65 x 10⁴ | [8] |
| Urea-functionalized pillar[9]arene (1,3-BUP) | Cl⁻ | Chloroform | 25 | 2.27 x 10² | [8] |
| Cationic pillar[9]arene | Toluenesulfonate | Aqueous | RT | Larger than calix[8]arene | [9][10] |
| Cationic pillar[9]arene | Hydroxybenzoate | Aqueous | RT | Larger than calix[8]arene | [9][10] |
| Cationic pillar[9]arene | Butylsulfonate | Water | 25 | 2.63 x 10⁶ | [13] |
Note: RT denotes room temperature. Binding constants can vary significantly with the specific functionalization of the macrocycle, the solvent used, and the experimental conditions.
Experimental Protocols
The determination of anion binding constants is crucial for evaluating the performance of synthetic receptors. The following are detailed methodologies for key experiments commonly cited in the literature.
1. ¹H NMR Titration
This method is widely used to determine binding constants by monitoring the chemical shift changes of protons involved in the host-guest interaction upon addition of the guest.[3][14]
-
Materials:
-
Host (calixarene or pillararene derivative)
-
Guest (anion as a tetrabutylammonium salt)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
Micropipettes
-
-
Procedure:
-
Prepare a stock solution of the host at a known concentration (typically in the mM range) in the chosen deuterated solvent.
-
Prepare a stock solution of the anion guest at a concentration significantly higher than the host.
-
Place a precise volume of the host solution into an NMR tube.
-
Acquire the ¹H NMR spectrum of the free host.
-
Add small aliquots of the guest solution to the NMR tube containing the host solution.
-
Acquire a ¹H NMR spectrum after each addition, ensuring the solution is thoroughly mixed and equilibrated.
-
Continue the additions until the chemical shifts of the host protons involved in binding show no significant change, indicating saturation.
-
Plot the change in chemical shift (Δδ) of the monitored protons against the guest concentration.
-
The binding constant (Ka) is determined by fitting the titration data to a suitable binding isotherm (e.g., 1:1, 1:2) using non-linear regression analysis software.[15]
-
2. UV-Vis Spectrophotometric Titration
This technique is employed when the host-guest interaction leads to a change in the electronic absorption spectrum of the host.
-
Materials:
-
Host molecule
-
Guest anion
-
Spectroscopic grade solvent (e.g., DMSO, acetonitrile)
-
Cuvettes
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the host at a known concentration.
-
Prepare a stock solution of the guest anion at a higher concentration.
-
Place a fixed volume of the host solution in a cuvette and record its UV-Vis spectrum.
-
Incrementally add small volumes of the guest solution to the cuvette.
-
Record the UV-Vis spectrum after each addition, ensuring proper mixing.
-
Monitor the changes in absorbance at a specific wavelength where the largest spectral change is observed.
-
Plot the change in absorbance against the guest concentration.
-
Calculate the binding constant by fitting the data to a suitable binding model.[16]
-
3. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Ka, ΔH, and ΔS).[8]
-
Materials:
-
Host molecule
-
Guest anion
-
Buffer or solvent
-
ITC instrument
-
-
Procedure:
-
Prepare a solution of the host in the desired buffer or solvent and place it in the sample cell of the calorimeter.
-
Prepare a solution of the guest at a higher concentration in the same buffer or solvent and load it into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Initiate the titration, where the guest solution is injected stepwise into the host solution.
-
The instrument measures the heat change associated with each injection.
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the peaks to obtain the heat change per injection and plot this against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
-
Mechanism of Anion Recognition
The recognition of anions by calixarenes and pillararenes is driven by a combination of non-covalent interactions. These include hydrogen bonding, ion-ion interactions, ion-dipole interactions, and anion-π interactions. The specific interactions depend on the functional groups appended to the macrocyclic framework and the nature of the anion.
Figure 1. General mechanism of anion recognition by calixarene and pillararene hosts.
Conclusion
Both calixarenes and pillararenes are powerful and versatile scaffolds for the design of anion receptors. The choice between them depends on the specific requirements of the application, including the target anion, the desired binding affinity and selectivity, and the solvent system.
-
Calixarenes offer a high degree of conformational flexibility and a long-established history of synthetic modifications, providing a vast chemical space for receptor design.
-
Pillararenes , with their rigid and symmetrical structure, can offer enhanced pre-organization for guest binding and have shown exceptional binding abilities, particularly for organic anions in aqueous media.[9][10] Recent studies on functionalized pillararenes demonstrate their potential for achieving high selectivity, for instance, for the fluoride anion.[8]
Ultimately, the selection of the macrocyclic platform should be guided by a thorough analysis of the available experimental data and the specific design criteria for the intended application in research, sensing, or drug development.
References
- 1. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 2. mdpi.com [mdpi.com]
- 3. Chiral anion recognition using calix[4]arene-based ureido receptors in a 1,3-alternate conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.psu.edu [pure.psu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in the bioapplications of ionic pillararenes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00458B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Item - Comparison of pillar[5]arene and this compound anion receptor ability in aqueous media - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anion recognition using meta -substituted ureidothis compound receptors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01441C [pubs.rsc.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. tandfonline.com [tandfonline.com]
- 15. Measuring anion binding at biomembrane interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to the Quantitative Analysis of Molecular Recognition by Calixarenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical techniques used to quantify the non-covalent interactions between calixarene hosts and various guest molecules. Calixarenes are macrocyclic compounds that form well-defined cavities, making them exceptional hosts in supramolecular chemistry.[1][2] Their ability to selectively bind ions and neutral molecules is crucial for applications ranging from drug delivery and sensing to catalysis.[3][4] A quantitative understanding of these host-guest interactions is essential for the rational design of new calixarene-based systems.[5][6]
This document details the experimental protocols for key analytical methods, presents comparative binding data in structured tables, and visualizes complex workflows and principles to facilitate a deeper understanding.
Key Techniques for Quantitative Analysis
The ability of calixarenes to complex with guest molecules is typically quantified by determining the binding or association constant (K_a), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH, entropy ΔS, and Gibbs free energy ΔG) of the interaction.[6][7] Several powerful techniques are commonly employed for this purpose.
Isothermal Titration Calorimetry (ITC)
ITC is a highly effective technique that directly measures the heat released or absorbed during a binding event.[8] This allows for the simultaneous determination of all thermodynamic binding parameters—K_a, n, ΔH, and ΔS—in a single experiment, providing a complete thermodynamic profile of the interaction.[5][8]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the calixarene host and the guest molecule in an identical, degassed buffer to minimize heats of dilution.[9] The reference cell of the calorimeter is filled with the same buffer.[10]
-
Loading: The calixarene solution is placed in the sample cell, and the guest solution is loaded into a computer-controlled titration syringe.[11]
-
Titration: A series of small, precise injections of the guest solution are made into the sample cell at a constant temperature.[7]
-
Heat Measurement: The instrument measures the minute temperature difference between the sample and reference cells after each injection. The power required to maintain a zero temperature difference between the cells is recorded.[10]
-
Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of guest to host, is integrated. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to extract the K_a, stoichiometry (n), and enthalpy (ΔH).[5][7] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equations ΔG = -RTln(K_a) and ΔG = ΔH - TΔS.[9]
Caption: Workflow of an Isothermal Titration Calorimetry experiment.
Nuclear Magnetic Resonance (NMR) Titration
NMR titration is a powerful method for studying host-guest interactions in solution. It relies on monitoring the changes in the chemical shifts of the host or guest protons upon complexation.[12][13] This technique provides information on the binding constant, stoichiometry, and the specific geometry of the host-guest complex.[14]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the host (e.g., calixarene) and a more concentrated stock solution of the guest in the same deuterated solvent.
-
Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the host solution at a fixed concentration.
-
Titration: Add small, sequential aliquots of the guest solution to the NMR tube containing the host solution.[15]
-
Spectral Acquisition: After each addition, the sample is mixed thoroughly, allowed to equilibrate, and an NMR spectrum is recorded.
-
Data Analysis: The chemical shift changes (Δδ) of specific host or guest protons are monitored as a function of the guest concentration.[13] These Δδ values are then plotted against the guest/host molar ratio. The resulting binding isotherm is fitted to a suitable binding equation (e.g., 1:1 binding model) to determine the association constant (K_a).[16][17]
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying molecular recognition, particularly when the host or guest is fluorescent.[4] Changes in fluorescence intensity, emission wavelength, or lifetime upon complexation can be used to determine binding constants.[18]
Experimental Protocol:
-
Sample Preparation: Prepare stock solutions of the fluorescent component (either the calixarene host or the guest) and the non-fluorescent binding partner (the quencher or enhancer) in a suitable solvent.
-
Titration: A solution of the fluorescent species at a constant concentration is titrated with increasing concentrations of the other binding partner.
-
Fluorescence Measurement: After each addition and equilibration, the fluorescence emission spectrum is recorded at a fixed excitation wavelength.[19]
-
Data Analysis: The change in fluorescence intensity at a specific wavelength is plotted against the concentration of the titrant. The data is then fitted to a binding model, such as the Stern-Volmer equation for quenching or a standard 1:1 binding isotherm, to calculate the association constant.[19]
A common variation is the Indicator Displacement Assay (IDA) , which is useful when neither the host nor the guest has a convenient fluorescent signal. In an IDA, a fluorescent dye (indicator) that binds to the calixarene is first displaced by the guest, leading to a measurable change in fluorescence.[4]
Caption: The two-step process of an Indicator Displacement Assay.
Comparative Quantitative Data
The following tables summarize quantitative data for the molecular recognition of various guests by different calixarenes, as determined by the techniques described above.
Table 1: Binding of Drug Molecules and Simulants to Calixarenes
| Calixarene Host | Guest Molecule | Technique | K_a (M⁻¹) | Stoichiometry (n) | Solvent/Conditions | Reference |
| CholineC4dod | Tetracycline | ITC | 2.0 (± 0.1) x 10⁴ | 1:1 | pH 7.2, MOPS buffer | [5] |
| CholineC4dod | Ofloxacin | ITC | 2.5 (± 0.2) x 10⁴ | 1:1 | pH 7.2, MOPS buffer | [5] |
| CholineC4dod | Chloramphenicol | ITC | 1.1 (± 0.1) x 10⁴ | 1:1 | pH 7.2, MOPS buffer | [5] |
| p-sulfonatocalix[5]arene | Nicotine | IDA | 1.6 (± 0.2) x 10⁴ | - | pH 7.4, Na₂HPO₄ buffer | [14] |
| p-sulfonatocalix[5]arene | Nornicotine | IDA | 1.1 (± 0.1) x 10⁴ | - | pH 7.4, Na₂HPO₄ buffer | [14] |
| p-sulfonatocalix[5]arene | Soman (GD) | ¹H NMR | 105 (± 20) | 1:1 | Buffered D₂O | [15] |
| p-sulfonatocalix[3]arene | Soman (GD) | ¹H NMR | 210 (± 40) | 1:1 | Buffered D₂O | [15] |
Table 2: Thermodynamic Parameters of Calixarene-Guest Interactions via ITC
| Host-Guest System | K_a (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) | Conditions | Reference |
| CholineC4dod - Tetracycline | 2.0 x 10⁴ | -24.5 | -4.4 | -20.1 | 25 °C, pH 7.2 | [5] |
| CholineC4dod - Ofloxacin | 2.5 x 10⁴ | -25.1 | 1.5 | -26.6 | 25 °C, pH 7.2 | [5] |
| CholineC4dod - Chloramphenicol | 1.1 x 10⁴ | -23.1 | -35.2 | 12.1 | 25 °C, pH 7.2 | [5] |
| p-sulfonato-calix[5]arene - Cytochrome c | 2.9 x 10³ | -5.45 kcal/mol | - | - | - | [20][21] |
Table 3: Binding of Organic Cations and Other Molecules
| Calixarene Host | Guest Molecule | Technique | K_a (M⁻¹) | Solvent | Reference | | :--- | :--- | :--- | :--- | :--- | | Calix[3]arene (cone) | N-methylisoquinolinium triflate | ¹H NMR | 500 (± 30) | CD₂Cl₂ |[17] | | Calix[5]pyrene (pinched) | Diquat | ¹H NMR | 1.37 (± 0.3) x 10⁴ | CDCl₃/CD₃CN |[16] | | Calix[5]pyrene (pinched) | Diquat | Fluorescence | 7.1 (± 1.0) x 10⁴ | Dichloromethane |[16] | | Thiacalix[5]crown | Ag⁺ | ¹H NMR | 30 - 91 | - |[22] |
Interpreting Thermodynamic Data
The quantitative data obtained from these experiments provide deep insights into the forces driving molecular recognition. The relationship between the key thermodynamic parameters is fundamental to this understanding.
Caption: Spontaneous binding (negative ΔG) is driven by enthalpy and/or entropy.
-
Enthalpy-driven binding (ΔH < 0): Typically indicates strong, specific interactions such as hydrogen bonding and van der Waals forces. The formation of the chloramphenicol–micelle adduct is an example of an enthalpy-driven process.[5]
-
Entropy-driven binding (ΔS > 0): Often associated with the hydrophobic effect, where the release of ordered solvent molecules from the host and guest surfaces into the bulk solution leads to a favorable increase in entropy. The binding of ofloxacin and tetracycline are primarily entropy-driven.[5]
Conclusion
The quantitative analysis of molecular recognition by calixarenes is a multifaceted field that relies on a suite of powerful analytical techniques. Isothermal Titration Calorimetry provides a complete thermodynamic picture in a single experiment, while NMR and Fluorescence Spectroscopy offer high sensitivity and detailed structural insights. By selecting the appropriate method and carefully analyzing the resulting binding constants and thermodynamic parameters, researchers can elucidate the driving forces behind host-guest complexation. This fundamental knowledge is paramount for the rational design of novel calixarene-based systems for advanced applications in medicine, sensing, and materials science.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Computational insights into solvent encapsulation and host–guest recognition by calix[4]arene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Calixarene-Based Fluorescent Sensors for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Affinity and Driving Forces for the Interaction of Calixarene-Based Micellar Aggregates With Model Antibiotics in Neutral Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. tainstruments.com [tainstruments.com]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 10. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 14. tandfonline.com [tandfonline.com]
- 15. Comparison of Binding Affinities of Water-Soluble Calixarenes with the Organophosphorus Nerve Agent Soman (GD) and Commonly-Used Nerve Agent Simulants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
- 19. Critical Analysis of Association Constants between Calixarenes and Nitroaromatic Compounds Obtained by Fluorescence. Implications for Explosives Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to the Analysis of Calixarene Inclusion Compounds: Single-Crystal X-ray Diffraction and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of single-crystal X-ray diffraction (SC-XRD) with other key analytical techniques for the characterization of calixarene inclusion compounds. Calixarenes, with their unique cup-shaped cavities, are exceptional host molecules capable of encapsulating a wide variety of guest molecules, making them highly relevant in drug delivery, sensing, and materials science.[1][2] Understanding the precise nature of the host-guest interaction is paramount, and SC-XRD provides the most definitive structural evidence. However, a multi-faceted approach employing solution-state and other solid-state techniques is often necessary for a complete picture.
I. Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
Single-crystal X-ray diffraction is an unparalleled technique that provides a precise three-dimensional map of electron density within a crystal.[3] For a calixarene inclusion compound, this translates to unambiguous determination of:
-
The conformation of the calixarene host.
-
The orientation and position of the guest molecule(s) within the cavity.
-
Specific intermolecular interactions (e.g., hydrogen bonds, π-π stacking) between the host and guest.
-
Exact bond lengths, bond angles, and crystallographic parameters.[4]
The primary challenge and limitation of SC-XRD is the absolute requirement for a high-quality single crystal, which can be difficult and time-consuming to grow.[5]
II. Comparative Analysis of Analytical Techniques
While SC-XRD offers a static, solid-state snapshot of the inclusion complex, other techniques provide crucial information about its formation, stability, and behavior in solution. The choice of technique depends on the specific information required.
| Technique | Information Provided | Sample State | Advantages | Limitations |
| Single-Crystal XRD (SC-XRD) | Precise 3D atomic structure, conformation, bond lengths/angles, intermolecular interactions.[3][4] | Solid (Single Crystal) | Provides definitive structural proof of inclusion.[1] | Requires high-quality single crystals, which can be difficult to obtain; provides no solution-state dynamic data.[5] |
| Powder XRD (PXRD) | Phase identification, unit cell parameters, crystallinity.[6] | Solid (Powder) | Does not require large single crystals; useful for bulk sample analysis.[3] | Lower resolution than SC-XRD; does not provide detailed atomic positions for unknown structures.[3][7] |
| NMR Spectroscopy (¹H, ¹³C, 2D ROESY) | Host-guest stoichiometry, binding site identification, solution-state dynamics, binding constants.[8][9] | Solution | Provides detailed information on interactions and dynamics in solution.[10] | Requires soluble samples and deuterated solvents; can be complex to interpret. |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of thermodynamic parameters: binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).[8][9] | Solution | Provides a complete thermodynamic profile of the binding event in a single experiment. | Requires relatively large amounts of pure sample; sensitive to experimental conditions. |
| UV-Vis Spectroscopy | Determination of binding constants and stoichiometry through titration experiments.[6][10] | Solution | Widely accessible, requires small sample quantities. | Requires the guest or host to have a chromophore that changes upon complexation. |
| Fluorescence Spectroscopy | Highly sensitive determination of binding affinities, often through indicator displacement assays.[11][12] | Solution | Extremely high sensitivity, suitable for very low concentrations. | Requires a fluorescent component or the use of a fluorescent indicator. |
| Mass Spectrometry (MS) | Confirmation of complex formation and stoichiometry.[12] | Gas Phase (from solid/solution) | High sensitivity and accuracy for determining mass of the complex. | Non-covalent complexes may dissociate during ionization (soft ionization techniques are required). |
| Differential Scanning Calorimetry (DSC) | Information on the thermal stability and phase transitions of the solid complex.[6][13] | Solid | Provides information on the physical state and stability of the complex. | Does not provide structural or solution-binding information. |
III. Quantitative Data from Experimental Studies
The following table summarizes quantitative data from selected studies on calixarene inclusion compounds, illustrating the type of results obtained from various techniques.
| Calixarene Host | Guest Molecule | Technique | Key Finding(s) | Reference |
| p-Sulfonatocalix[13]arene | Topotecan (anti-cancer drug) | UV-Vis, NMR, DSC | 1:1 stoichiometry; Stability constant (K) = 5.6 x 10³ M⁻¹; 5-fold increase in water solubility.[10][13] | [10][13] |
| p-Sulfonatocalix[13]arene | Dinuclear Platinum Complex | Not Specified | 1:1 stoichiometry; Binding constant (Kₐ) = 6.8 x 10⁴ M⁻¹. | [2] |
| p-Sulfonated calix[13]arene | Carbamazepine (anticonvulsant) | PXRD, DSC, FTIR | 2:1 (host:guest) complex formation. | [6] |
| p-Sulfonated calix[9]arene | Carbamazepine (anticonvulsant) | PXRD, DSC, FTIR | 1:1 (host:guest) complex formation. | [6] |
Experimental Protocols
Protocol 1: Growing Single Crystals for SC-XRD Analysis
Obtaining high-quality single crystals is the most critical step for SC-XRD. The general principle is to allow a saturated or near-saturated solution of the calixarene-guest complex to slowly reach a state of supersaturation, promoting slow crystal growth over rapid precipitation.
Common Crystallization Methods:
-
Slow Evaporation:
-
Dissolve the calixarene and guest (in the desired stoichiometric ratio) in a suitable solvent or solvent mixture to create a nearly saturated solution.
-
Filter the solution into a clean vial to remove any dust or particulate matter.
-
Cover the vial with a cap containing a few small pinholes or with paraffin film pierced by a needle.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[14]
-
-
Vapor Diffusion (Anti-solvent Method):
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (e.g., THF, chloroform, methanol).[15]
-
Place this small, open vial inside a larger, sealed container (e.g., a beaker or jar).
-
Add a larger volume of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexane, pentane, ether) to the outer container, ensuring the liquid levels are below the top of the inner vial.[16]
-
Seal the outer container. The anti-solvent will slowly diffuse in the vapor phase into the solvent in the inner vial, reducing the solubility of the complex and inducing crystallization.[16]
-
-
Liquid-Liquid Diffusion:
-
Prepare a concentrated solution of the complex in a dense solvent in a narrow container (e.g., an NMR tube).
-
Carefully layer a less dense, miscible anti-solvent on top of the solution, creating a distinct interface.[14]
-
Seal the container and leave it undisturbed. Crystals will form at the interface as the solvents slowly mix.
-
Protocol 2: Determining Binding Constants with UV-Vis Spectroscopy
This protocol describes a titration experiment to determine the binding constant (K) of a host-guest complex.
-
Preparation: Prepare stock solutions of the calixarene host and the guest molecule in a suitable buffer or solvent system.
-
Titration:
-
Keep the concentration of the guest molecule constant in a cuvette.
-
Record the initial absorbance spectrum (A₀) of the guest solution.
-
Add small, precise aliquots of the calixarene host stock solution to the cuvette.
-
After each addition, mix thoroughly, allow the solution to equilibrate, and record the new absorbance spectrum (A).
-
Continue this process until no significant changes in the spectrum are observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Monitor the change in absorbance at a wavelength where the change upon complexation is maximal.
-
The binding constant (K) can be calculated by fitting the absorbance change data to a suitable binding isotherm model. For a 1:1 complex, the Scatchard equation can be used: (A - A₀)/[H] = K(A∞ - A₀) - K(A - A₀), where [H] is the host concentration and A∞ is the absorbance at saturation.[10]
-
Visualizations
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Caption: Comparison of analytical techniques for calixarene inclusion compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules [mdpi.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. pulstec.net [pulstec.net]
- 5. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Protein–Calixarene Complexation: From Recognition to Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Calixarene-mediated host–guest interactions leading to supramolecular assemblies: visualization by microscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. How To [chem.rochester.edu]
- 15. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 16. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
A Comparative Guide to Spectroscopic Techniques for Studying Calixarene Complexation
For Researchers, Scientists, and Drug Development Professionals
The study of calixarene complexation is crucial for advancements in drug delivery, sensing, and catalysis. Understanding the binding interactions between calixarene hosts and various guest molecules requires precise and reliable analytical techniques. This guide provides a comprehensive comparison of the most common spectroscopic methods used for this purpose: UV-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS). We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Comparison of Spectroscopic Techniques
The following table summarizes the key characteristics and performance metrics of the primary spectroscopic techniques employed in the study of calixarene complexation.
| Technique | Information Provided | Typical Binding Constants (K) Range (M⁻¹) | Advantages | Limitations |
| UV-Vis Spectroscopy | Binding constant (K), Stoichiometry | 10² - 10⁵ | Widely accessible, simple instrumentation, suitable for guests with chromophores. | Requires a significant change in the absorption spectrum upon complexation, lower sensitivity compared to fluorescence. |
| Fluorescence Spectroscopy | Binding constant (K), Stoichiometry, Quenching mechanism | 10³ - 10⁷ | High sensitivity, suitable for fluorescent calixarenes or guests, can provide information on the microenvironment. | Susceptible to inner filter effects, requires a fluorescent probe, photobleaching can be an issue.[1] |
| NMR Spectroscopy | Binding constant (K), Stoichiometry, 3D structure of the complex, Dynamics of complexation | 10¹ - 10⁵ | Provides detailed structural information, can study systems with no optical changes.[2] | Lower sensitivity, requires higher sample concentrations, complex data analysis for intricate systems. |
| ESI-MS | Stoichiometry, Relative binding affinities, Gas-phase stability | Not directly for solution K | High sensitivity and specificity, can analyze complex mixtures, provides direct evidence of complex formation. | Provides gas-phase information which may not directly correlate with solution-phase thermodynamics, quantification can be challenging.[3] |
Delving Deeper: Experimental Protocols and Data
To provide a practical understanding of how these techniques are applied, we present detailed experimental protocols and example data for each method.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a workhorse technique for studying host-guest interactions. It relies on the change in the absorbance spectrum of the host or guest upon complexation. A common method is spectrophotometric titration.[4]
Experimental Protocol: UV-Vis Titration
-
Solution Preparation:
-
Prepare a stock solution of the calixarene host in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).
-
Prepare a stock solution of the guest molecule at a significantly higher concentration (e-g., 10⁻³ to 10⁻² M) in the same solvent.
-
-
Titration Procedure:
-
Place a known volume and concentration of the calixarene solution into a quartz cuvette.
-
Record the initial UV-Vis spectrum of the calixarene solution.
-
Add small aliquots of the guest solution to the cuvette.
-
After each addition, thoroughly mix the solution and record the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the absorbance data for dilution at each titration point.
-
Plot the change in absorbance at a specific wavelength (where the change is most significant) against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the binding constant (K) and stoichiometry.
-
Example Data: Complexation of a Calix[5]arene Derivative with Lanthanide Cations
The spectrophotometric titration of a calix[5]arene tetraethylamide derivative with La(NO₃)₃ in acetonitrile shows a clear change in the UV-Vis spectrum upon complexation. The data can be used to calculate the binding constant. For the complex with La³⁺, a binding constant (log K) of 5.1 was determined, indicating a stable 1:1 complex.[4]
| Cation | log K | Stoichiometry |
| La³⁺ | 5.1 | 1:1 |
| Eu³⁺ | ≥ 6 | 1:1 |
| Yb³⁺ | ≥ 6 | 1:1 |
Fluorescence Spectroscopy
Fluorescence spectroscopy offers higher sensitivity compared to UV-Vis and is particularly useful when the calixarene or guest is fluorescent. The binding event can lead to fluorescence quenching or enhancement.
Experimental Protocol: Fluorescence Titration
-
Solution Preparation:
-
Prepare a stock solution of the fluorescent component (either calixarene or guest) at a low concentration (typically 10⁻⁶ to 10⁻⁵ M) to avoid inner filter effects.
-
Prepare a stock solution of the non-fluorescent binding partner at a much higher concentration.
-
-
Titration Procedure:
-
Place a known volume of the fluorescent solution in a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Add small aliquots of the quencher (the binding partner) solution.
-
After each addition, mix and record the fluorescence spectrum at a fixed excitation wavelength.
-
-
Data Analysis:
-
Correct the fluorescence intensity data for dilution.
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the added species.
-
Analyze the data using a suitable binding model (e.g., Stern-Volmer equation for quenching) to determine the binding constant. It is crucial to check for and correct any inner filter effects, where the quencher absorbs light at the excitation or emission wavelength, which can lead to an overestimation of the binding constant.[1]
-
Example Data: Complexation of a Fluorescent Calix[5]arene with Alkali Metal Cations
A fluorescent calix[5]arene derivative bearing phenanthridine moieties was titrated with various alkali metal cations in acetonitrile. The complexation led to a significant increase in fluorescence intensity.
| Cation | log K |
| Li⁺ | > 5 |
| Na⁺ | > 5 |
| K⁺ | > 5 |
| Rb⁺ | 4.75 |
| Cs⁺ | 3.99 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for obtaining detailed structural information about calixarene complexes in solution. Changes in the chemical shifts of protons of the host or guest upon complexation are monitored to determine the binding constant and to elucidate the geometry of the complex.[2]
Experimental Protocol: ¹H NMR Titration
-
Sample Preparation:
-
Prepare a stock solution of the calixarene host in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a known concentration (typically in the mM range).
-
Prepare a stock solution of the guest at a higher concentration in the same deuterated solvent.
-
-
Titration Procedure:
-
Acquire a ¹H NMR spectrum of the calixarene solution.
-
Add incremental amounts of the guest stock solution to the NMR tube containing the host solution.
-
Acquire a ¹H NMR spectrum after each addition, ensuring temperature equilibrium.
-
-
Data Analysis:
-
Monitor the chemical shift changes (Δδ) of specific protons of the host or guest that are most affected by the complexation.
-
Plot Δδ against the guest concentration.
-
Fit the titration data to a suitable binding isotherm using specialized software to calculate the association constant (Kₐ).
-
Example Data: Complexation of a Mixed-Bridge Calix[6]arene with Fullerenes
¹H NMR titration experiments were used to study the complexation of a mixed-bridge calix[6]arene with C₆₀ and C₇₀ in toluene-d₈. The upfield shift of the calixarene's methylene protons upon addition of the fullerene guest indicated inclusion complexation.
| Guest | Kₐ (M⁻¹) |
| C₆₀ | 3100 |
| C₇₀ | Not reported |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a highly sensitive technique that provides information about the stoichiometry of calixarene complexes in the gas phase. It is particularly useful for confirming the formation of complexes and for studying systems with multiple binding events.[7]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a solution containing both the calixarene host and the guest molecule in a volatile solvent compatible with ESI, such as methanol or acetonitrile. The concentrations are typically in the µM range.
-
-
Infusion and Analysis:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.
-
Acquire the mass spectrum in a positive or negative ion mode, depending on the nature of the complex.
-
Optimize instrumental parameters (e.g., capillary voltage, cone voltage) to ensure soft ionization and minimize fragmentation of the non-covalent complex.
-
-
Tandem MS (MS/MS) Analysis:
-
To confirm the identity of the complex and study its stability, perform MS/MS experiments.
-
Isolate the parent ion of the complex in the first stage of the mass spectrometer.
-
Induce fragmentation by collision with an inert gas (e.g., argon).
-
Analyze the resulting fragment ions to understand the dissociation pathways.
-
Example Data: ESI-MS of Calix[5]arene-Lanthanide Complexes
ESI-MS was used to confirm the 1:1 stoichiometry of complexes between a calix[5]arene amide derivative and lanthanide cations. The mass spectra showed prominent peaks corresponding to the [calixarene + Ln³⁺]³⁺ ions.[4]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for studying calixarene complexation using spectroscopic techniques.
Caption: General experimental workflow for spectroscopic studies of calixarene complexation.
Signaling Pathways and Logical Relationships
The choice of spectroscopic technique is guided by the properties of the calixarene-guest system and the specific information required.
Caption: Decision pathway for selecting a spectroscopic technique for calixarene complexation studies.
Conclusion
The selection of an appropriate spectroscopic technique is paramount for the accurate and comprehensive characterization of calixarene complexation. UV-Vis and fluorescence spectroscopy are excellent for determining binding constants and stoichiometry, with fluorescence offering superior sensitivity. NMR spectroscopy provides unparalleled insight into the three-dimensional structure and dynamics of the complex in solution. ESI-MS is a powerful tool for confirming stoichiometry and assessing gas-phase stability, especially for complex systems. By understanding the principles, advantages, and limitations of each technique, researchers can design robust experiments to unravel the intricacies of host-guest chemistry, paving the way for the rational design of novel calixarene-based materials and therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Electro-spray ionization - mass spectrometry (ESI/MS) and molecular modelling, two complementary approaches. Application to calixarenes [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. masspec.scripps.edu [masspec.scripps.edu]
A Comparative Guide to the Thermodynamic Validation of Calixarene-Guest Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermodynamic parameters governing calixarene-guest interactions, supported by experimental data from peer-reviewed literature. Understanding the thermodynamics of these interactions is crucial for designing novel drug delivery systems, sensors, and separation technologies. This document summarizes quantitative data in structured tables, details common experimental protocols, and visualizes key workflows and concepts.
Quantitative Comparison of Calixarene-Guest Binding Thermodynamics
The stability of a calixarene-guest complex is quantitatively described by the binding constant (K_a), and the thermodynamic signature of the interaction is defined by the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters provide insight into the nature of the binding forces and the overall spontaneity of the complexation.
p-Sulfonatocalix[n]arene-Guest Interactions
Water-soluble p-sulfonatocalix[n]arenes are extensively studied for their ability to encapsulate a variety of guest molecules in aqueous environments. The binding is typically driven by a combination of hydrophobic, electrostatic, and van der Waals interactions.
Table 1: Thermodynamic Parameters for p-Sulfonatocalix[1]arene (SC4A) with Various Guests
| Guest Molecule | Technique | K_a (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) | Reference |
| Trimethyllysine | ITC | >10⁵ | - | - | - | [2] |
| Viologen | ITC | - | - | - | - | [3] |
| Pyridinium | ITC | - | - | - | - | [3] |
| Imidazolium | ITC | - | - | - | - | [3] |
| Metformin | ITC | - | - | - | - | [1] |
| Phenformin | ITC | - | - | - | - | [1] |
| 4',7-Dihydroxyflavylium | UV-Vis | - | - | - | - | [4] |
| Oenin | UV-Vis | - | - | - | - | [4] |
Note: Specific quantitative values from the references require further extraction and compilation. The table structure is established for data presentation.
p-tert-Butylcalix[n]arene-Guest Interactions
The lipophilic cavity of p-tert-butylcalix[n]arenes makes them suitable hosts for neutral and cationic guests in organic solvents. Their complexation is often characterized by significant enthalpic contributions.
Table 2: Thermodynamic Parameters for p-tert-Butylcalix[1]arene Derivatives with Cations in Acetonitrile at 25°C
| Host Derivative | Guest Cation | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) | Reference |
| Ureido-amide derivative | Li⁺ | - | - | - | - | [5] |
| Ureido-amide derivative | Na⁺ | - | - | - | - | [5] |
| Ureido-amide derivative | K⁺ | - | - | - | - | [5] |
| Tetraethyl ester | Na⁺ | - | -24.3 | -35.6 | 11.3 | |
| Tetraethyl ester | K⁺ | - | -19.9 | -33.1 | 13.2 | |
| Fluorescent tertiary-amide | Ca²⁺ | >6 | - | - | - | [6] |
| Fluorescent tertiary-amide | Sr²⁺ | >6 | - | - | - | [6] |
Note: This table presents a selection of available data. A comprehensive compilation requires synthesizing data from multiple sources.
Experimental Protocols for Thermodynamic Validation
The determination of thermodynamic parameters for calixarene-guest interactions relies on precise experimental techniques. The following are detailed protocols for the most common methods.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.
Typical Protocol:
-
Sample Preparation: Prepare solutions of the calixarene host and the guest molecule in the same buffer to minimize heats of dilution. The concentrations should be chosen based on the expected binding affinity.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Loading: Load the calixarene solution into the sample cell and the guest solution into the titration syringe.
-
Titration: Perform a series of injections of the guest solution into the sample cell. The heat change after each injection is measured.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of guest to host. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.[5][6]
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy can be used to determine binding constants by monitoring the chemical shift changes of host or guest protons upon complexation.
Typical Protocol:
-
Sample Preparation: Prepare a series of NMR samples containing a constant concentration of the host (or guest) and varying concentrations of the guest (or host).
-
Data Acquisition: Record the ¹H NMR spectra for each sample.
-
Data Analysis: Monitor the chemical shift of a proton that is sensitive to the binding event. The change in chemical shift (Δδ) is plotted against the concentration of the titrant. The data is then fitted to a 1:1 or other appropriate binding model to calculate the association constant (K_a).[7]
UV-Vis Spectrophotometric Titration
This technique is suitable when the complexation of a guest by a calixarene results in a change in the absorbance spectrum of either the host or the guest.
Typical Protocol:
-
Sample Preparation: Prepare a solution of the chromophoric component (host or guest) at a constant concentration. Prepare a stock solution of the titrant.
-
Titration: Place the constant concentration solution in a cuvette and record its UV-Vis spectrum. Add small aliquots of the titrant solution, recording the spectrum after each addition.
-
Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the titrant. The resulting titration curve is then fitted to a suitable binding model to determine the association constant.[4][8]
Visualizing Workflows and Thermodynamic Relationships
Experimental Workflow for Thermodynamic Validation
The following diagram illustrates a typical workflow for characterizing calixarene-guest interactions using common experimental techniques.
Caption: Experimental workflow for thermodynamic validation.
Interplay of Thermodynamic Parameters
The Gibbs free energy change (ΔG) determines the spontaneity of the binding process and is related to the enthalpy (ΔH) and entropy (ΔS) changes by the equation: ΔG = ΔH - TΔS. The relative contributions of ΔH and ΔS provide insight into the nature of the driving forces.
Caption: Relationship between thermodynamic parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein–Calixarene Complexation: From Recognition to Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. A Detailed Thermodynamic Description of Ion Pair Binding by a Calix[4]arene Derivative Containing Urea and Amide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Combined Thermodynamic and Computational Study of Alkaline Earth Metal Cations Complexation by a Fluorescent this compound Receptor [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Sensor Response of Calixarene-Based Ion-Selective Electrodes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly sensitive and selective analytical tools is a cornerstone of scientific advancement. In the realm of ion sensing, Calixarene-based ion-selective electrodes (ISEs) have emerged as a powerful platform, offering remarkable versatility and performance. This guide provides an objective comparison of Calixarene-based ISEs with alternative sensing technologies, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Performance Comparison: Calixarene-Based ISEs vs. Alternatives
Calixarenes are macrocyclic compounds with a unique three-dimensional, basket-like structure that can be readily functionalized to create highly selective binding cavities for specific ions. This inherent structural advantage often translates into superior performance characteristics compared to other ionophore classes and analytical techniques.
Below are tables summarizing the quantitative performance of Calixarene-based ISEs for various target ions, benchmarked against alternative ISEs where available.
Heavy Metal Ion Detection
Heavy metal contamination is a significant environmental and health concern. Calixarene-based ISEs have demonstrated exceptional capabilities for the detection of various toxic metal ions.
Table 1: Performance Comparison for Mercury (Hg²⁺) Ion Detection
| Sensor Type | Ionophore/Method | Linear Range (M) | Detection Limit (M) | Response Time | Selectivity Highlights |
| Calixarene-Based ISE | p-tert-Butyl Calix[1]crown with imine units | 5.0 x 10⁻⁵ - 1.0 x 10⁻¹ | 2.24 x 10⁻⁵ | < 20 s | Good selectivity over Na⁺, K⁺, Ca²⁺, Ba²⁺, Co²⁺, Ni²⁺, Pb²⁺, Fe³⁺[2] |
| Calixarene-Based ISE | Thiazole azo group calixarene derivative | 5 x 10⁻⁶ - 10⁻² | 4.5 x 10⁻⁷ | < 20 s | Nernstian response at pH 4.0[3] |
| Alternative: Thio-based ISE | 2-Mercaptobenzimidazole | 10⁻⁶ - 10⁻¹ | 6.0 x 10⁻⁷ | 20-100 s | [3] |
| Alternative: Colorimetric | Calixarene functionalized gold nanoparticles | 0.2 µM - 100 µM | 40 ppb (approx. 2 x 10⁻⁷ M) | - | High selectivity, detectable by naked eye[1] |
Table 2: Performance Comparison for Lead (Pb²⁺) Ion Detection
| Sensor Type | Ionophore/Method | Linear Range (M) | Detection Limit (M) | Response Time | Selectivity Highlights |
| Calixarene-Based ISE | BEC6ND1 Ionophore | 10⁻⁹ - 10⁻¹ | 10⁻⁷ | 4 - 8 min | Good selectivity against Fe²⁺, Zn²⁺, and Cd²⁺[4] |
| Calixarene-Modified Electrode (DPV) | Thiolated Calix[1]arene on AuNPs/SPCE | 0.2 ppm - 1.0 ppm | 0.7982 x 10⁻² ppm (approx. 3.8 x 10⁻⁸ M) | - | More selective towards Pb²⁺ than Cu²⁺[5] |
| Alternative: Calixpyrrole-based ISE | meso-tetraspirocyclohexylcalix[1]pyrrole | 10⁻⁵.⁵ - 10⁻¹ | 10⁻⁶ | 30 s | High selectivity over Na⁺, K⁺; Ag⁺ interferes[6] |
Alkali and Alkaline Earth Metal Ion Detection
The precise measurement of alkali and alkaline earth metal ions is crucial in various fields, from clinical diagnostics to environmental monitoring.
Table 3: Performance Comparison for Sodium (Na⁺) Ion Detection
| Sensor Type | Ionophore/Method | Linear Range (M) | Detection Limit (M) | Response Time | Selectivity Highlights |
| Calixarene-Based ISE | Calix[1]arene Triester I | 1 x 10⁻³⁵ - 1 x 10⁻¹ | - | - | Good selectivity over other alkali metal and ammonium ions[7] |
| Alternative: Glass Membrane ISE | - | - | - | Longer response time at low concentrations | Requires double-junction reference electrode[8] |
Table 4: Performance Comparison for Potassium (K⁺) Ion Detection
| Sensor Type | Ionophore/Method | Linear Range (M) | Detection Limit (M) | Response Time | Selectivity Highlights |
| Calixarene-Based ISE | Calix[9]arene hexaester (C6Es6) | 10⁻⁴ - 10⁻¹ | 2 x 10⁻⁵ | - | Good selectivity against Na⁺ and NH₄⁺[10] |
| Calixarene-Crown Ether ISE | 1,3-(di-4-oxabutanol)-calix[1]arene-crown-5 | 6 x 10⁻⁶ - 1 x 10⁻¹ | 1.8 x 10⁻⁶ | - | Nernstian slope of 51 ± 2 mV/decade[11] |
| Alternative: Metacyclophane-based ISE | Tetrabutyl ester of tetrahydroxy[3.1.3.1]metacyclophane | - | - | - | Higher selectivity towards K⁺ than a similar commercial ionophore; less interference from organic ammonium ions[12] |
| Alternative: Valinomycin-based ISE | Valinomycin | - | - | - | Suffers from greater interference from Na⁺ compared to the metacyclophane-based electrode[12] |
Signaling Pathway and Experimental Workflow
The underlying principle of a Calixarene-based ISE is the selective binding of a target ion by the calixarene ionophore embedded within a polymeric membrane. This binding event alters the potential difference across the membrane, which is then measured against a reference electrode.
Caption: Signaling pathway of a Calixarene-based ion-selective electrode.
The validation of the sensor response involves a systematic experimental workflow, from electrode fabrication to potentiometric measurements and data analysis.
Caption: Experimental workflow for validating the sensor response.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results. The following sections outline the key methodologies for fabricating and validating Calixarene-based ISEs.
Fabrication of the Ion-Selective Membrane and Electrode
The heart of the ISE is the ion-selective membrane, which is typically composed of a polymer matrix, a plasticizer, the calixarene ionophore, and sometimes an ionic additive.
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., dioctyl phthalate (DOP), o-nitrophenyl octyl ether (o-NPOE))
-
Calixarene ionophore specific to the target ion
-
Ionic additive (e.g., potassium tetrakis(p-chlorophenyl)borate (KTpClPB)) (optional)
-
Solvent: Tetrahydrofuran (THF)
Procedure:
-
Membrane Cocktail Preparation: Accurately weigh the PVC, plasticizer, calixarene ionophore, and ionic additive (if used) and dissolve them in a minimal amount of THF. A typical composition might be 33% PVC, 66% plasticizer, and 1% ionophore by weight.
-
Electrode Body Preparation: Use a commercially available or custom-made electrode body.
-
Membrane Casting: Carefully drop-cast the membrane cocktail onto the active surface of the electrode body. Allow the solvent to evaporate completely, typically overnight, to form a uniform, transparent membrane.[13]
Electrode Conditioning
Before use, the fabricated electrode must be conditioned to ensure a stable and reproducible potential.
Procedure:
-
Immerse the electrode in a solution of the primary ion (e.g., 0.01 M) for a period ranging from a few hours to 24 hours.[14] This allows the membrane to become saturated with the target ion, establishing a stable equilibrium at the membrane-solution interface.
Potentiometric Measurements
Potentiometric measurements are performed using a high-impedance voltmeter (ion meter) and a suitable reference electrode (e.g., Ag/AgCl).
Setup:
-
Ion-selective electrode
-
Reference electrode
-
High-impedance voltmeter or ion meter
-
Stirrer and stir bar
Procedure:
-
Assemble the electrochemical cell by immersing the ISE and the reference electrode into the sample solution.
-
Stir the solution at a constant rate to ensure homogeneity.
-
Record the potential reading once it has stabilized.
Determination of Sensor Performance Characteristics
a) Calibration Curve and Nernstian Response:
-
Prepare a series of standard solutions of the target ion with known concentrations, typically covering the expected measurement range.
-
Measure the potential of each standard solution, starting from the lowest concentration.
-
Plot the measured potential (in mV) against the logarithm of the ion activity (or concentration).
-
The slope of the linear portion of the calibration curve should be close to the theoretical Nernstian value (approximately 59.2/z mV per decade at 25°C, where z is the charge of the ion).[9]
b) Limit of Detection (LOD): The LOD is typically determined as the concentration of the primary ion at which the extrapolated linear portions of the calibration curve intersect.[15]
c) Selectivity Coefficient Determination: The selectivity coefficient (K_pot^(A,B)) quantifies the preference of the ISE for the primary ion (A) over an interfering ion (B). Lower values indicate better selectivity. Several methods can be used for its determination, with the Fixed Interference Method (FIM) and the Matched Potential Method (MPM) being common.[16]
-
Fixed Interference Method (FIM): The potential of solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion are measured. The selectivity coefficient is calculated from the shift in the linear response range.
-
Matched Potential Method (MPM): The concentrations of the primary ion and the interfering ion that produce the same potential change are determined, and the selectivity coefficient is calculated from their ratio.[17]
Conclusion
Calixarene-based ion-selective electrodes offer a compelling combination of high selectivity, sensitivity, and versatility for a wide range of ions. Their performance is often superior to or competitive with other analytical techniques, particularly for in-situ and real-time monitoring. By following standardized experimental protocols for fabrication and validation, researchers can harness the full potential of these powerful analytical tools. The data and methodologies presented in this guide are intended to facilitate the adoption and successful implementation of Calixarene-based ISEs in diverse research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. metrohm.com [metrohm.com]
- 9. homes.nano.aau.dk [homes.nano.aau.dk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Potassium-selective membrane electrodes based on macrocyclic metacyclophanes analogous to calixarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 14. Calixarene based portable sensor for the direct assay of indiscriminate ephedrine content of weight loss herbal preparations - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10254G [pubs.rsc.org]
- 15. media.iupac.org [media.iupac.org]
- 16. publications.iupac.org [publications.iupac.org]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Calixarene: A Step-by-Step Guide for Laboratory Professionals
Proper Disposal of Calix[1]arene: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Management of Calix[1]arene Waste
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides clear, procedural guidance for the disposal of Calix[1]arene, a macrocyclic compound utilized in various fields of supramolecular chemistry. Adherence to these procedures will minimize risks and facilitate the safe management of this chemical waste.
Hazard Profile of Calix[1]arene
Before handling or disposing of Calix[1]arene, it is crucial to be aware of its potential hazards. The following table summarizes the key safety information gathered from Safety Data Sheets (SDS).
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation.[2][3] | Wear protective gloves and clothing.[2] In case of contact, flush skin with plenty of water for at least 15 minutes.[2] |
| Eye Irritation | Causes serious eye irritation.[2][3] | Wear eye and face protection.[2] If in eyes, rinse cautiously with water for several minutes.[3] |
| Respiratory Irritation | May cause respiratory tract irritation.[2][3] | Avoid breathing dust.[2][3] Use in a well-ventilated area.[2][4] If inhaled, move to fresh air.[2] |
| Other Potential Hazards | Suspected of causing cancer and damaging fertility or the unborn child. | Obtain special instructions before use and do not handle until all safety precautions have been read and understood. |
Step-by-Step Disposal Protocol for Calix[1]arene
The primary method for the disposal of Calix[1]arene is to treat it as solid chemical waste and arrange for its collection by a licensed waste disposal service. Direct disposal into drains or regular trash is strictly prohibited.
1. Personal Protective Equipment (PPE):
-
Before handling Calix[1]arene waste, ensure you are wearing appropriate PPE, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
-
A dust mask (type N95 or equivalent) is recommended, especially when handling the powder form to prevent inhalation.[1]
-
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for Calix[1]arene and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper).
-
The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) bucket or a securely sealable bag).
-
Label the container as "Hazardous Waste - Calix[1]arene" and include any other relevant hazard warnings.
3. Handling and Containment:
-
When transferring solid Calix[1]arene waste, do so in a well-ventilated area, such as a fume hood, to minimize the generation and inhalation of dust.[2][4]
-
For small spills, carefully sweep or vacuum the material and place it into the designated waste container.[2][3] Avoid dry sweeping that can create airborne dust.
-
For larger quantities or solutions, absorb the liquid with an inert material (e.g., vermiculite, sand) and place the absorbed material into the sealed waste container.
4. Storage of Waste:
-
Store the sealed Calix[1]arene waste container in a designated, secure area for hazardous waste.
-
This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[2]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company to arrange for the pickup and proper disposal of the Calix[1]arene waste.
-
Provide the waste disposal service with a completed hazardous waste manifest, accurately identifying the contents of the container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of Calix[1]arene waste in a laboratory setting.
Caption: Workflow for the proper disposal of Calix[1]arene waste.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of Calix[1]arene, contributing to a culture of safety and environmental responsibility.
Safeguarding Your Research: A Comprehensive Guide to Handling Calixarene
Safeguarding Your Research: A Comprehensive Guide to Handling Calix[1]arene
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Calix[1]arene. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. Calix[1]arene, a versatile macrocyclic compound, requires careful handling due to its potential as a skin, eye, and respiratory irritant.[2][3]
Operational Plan: From Receipt to Disposal
This step-by-step guide outlines the necessary precautions for every stage of Calix[1]arene handling.
1. Pre-Handling and Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.
-
Fume Hood: All handling of solid Calix[1]arene and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Gather PPE: Ensure all necessary Personal Protective Equipment (PPE) is readily available and in good condition (see Table 1).
2. Handling and Experimental Work:
-
Minimize Dust: Handle Calix[1]arene carefully to avoid generating dust.[2] Use weighing paper or a contained vessel for transfers.
-
Avoid Contact: Prevent direct contact with skin and eyes.[2][3] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
-
Spill Management: In the event of a spill, calmly evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material, and collect it into a sealed container for disposal.
3. Storage:
Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling Calix[1]arene.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Nitrile gloves (minimum 4-mil thickness). Consider double-gloving for extended procedures.[4][5] | To prevent skin irritation from direct contact.[2][3] |
| Eye Protection | Chemical safety goggles.[2][3] A face shield should be worn in addition to goggles when there is a splash hazard.[4] | To protect eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved N95 dust mask is required when handling the solid powder outside of a fume hood.[6] | To prevent irritation of the respiratory tract.[2][3] |
| Protective Clothing | A standard laboratory coat, long pants, and closed-toe shoes are mandatory.[4][5] | To protect the skin from accidental spills and contamination. |
Disposal Plan
Proper disposal of Calix[1]arene and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials contaminated with Calix[1]arene, including gloves, weighing papers, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Waste Disposal: Dispose of Calix[1]arene waste through your institution's hazardous waste management program.[3] Do not dispose of it in regular trash or down the drain. All chemical waste should be disposed of in accordance with local regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling Calix[1]arene in a laboratory setting.
Caption: Workflow for the safe handling of Calix[1]arene.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. pace.edu [pace.edu]
- 6. 杯[4]芳烃-25,26,27,28-四醇 95% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
